Fmoc-N-methyl-O-methyl-L-tyrosine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-11-13-18(31-2)14-12-17)26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHSGZVWEBYEIV-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-N-methyl-O-methyl-L-tyrosine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Fmoc-N-methyl-O-methyl-L-tyrosine is a specialized amino acid derivative crucial for the synthesis of modified peptides with enhanced therapeutic potential. The incorporation of both N-methyl and O-methyl groups onto the L-tyrosine scaffold imparts unique conformational constraints and metabolic stability. This guide provides a comprehensive overview of its chemical properties, synthesis, and strategic application in solid-phase peptide synthesis (SPPS), offering field-proven insights for researchers in drug discovery and development.
Core Chemical Properties
This compound is a pale white solid at room temperature.[1] Its structure combines the fluorenylmethoxycarbonyl (Fmoc) protecting group for the amine, an N-methyl group that modifies the peptide backbone, and an O-methyl group on the tyrosine side-chain, which prevents potential side reactions such as phosphorylation or sulfation. These modifications contribute to the compound's utility in creating peptides with improved stability and solubility.[1][2]
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅NO₅ | [1] |
| Molecular Weight | 431.49 g/mol | [1] |
| CAS Number | 1260595-45-6 | [1] |
| Appearance | Pale white solid | [1] |
| Storage Conditions | 0-8 °C | [1] |
Structural Diagram
Caption: Chemical structure of this compound.
Solubility Profile
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
The choice of solvent can impact reaction kinetics and the solvation of the growing peptide chain, with NMP often favored for complex or hydrophobic sequences.[3]
Spectroscopic and Analytical Data
Detailed spectroscopic data for this compound is not extensively published. However, characterization of the final peptide product is essential. The following techniques are critical for verifying the incorporation and integrity of the residue:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized peptide. A purity of ≥99% is reported for the standalone amino acid by some suppliers.[1]
-
Mass Spectrometry (MS): Confirms the correct mass of the peptide, verifying the incorporation of the N-methyl-O-methyl-L-tyrosine residue. The expected mass increase corresponds to the molecular weight of the residue minus the mass of water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the presence of the N-methyl and O-methyl groups in the final peptide, although spectral assignment can be complex.
Synthesis of this compound
The synthesis of this compound is a multi-step process that is not typically performed in a standard peptide synthesis laboratory due to its complexity. However, understanding the general approach provides valuable context. A common strategy for the N-methylation of amino acids is the Biron-Kessler method, which can be adapted for this purpose.[4] This solid-phase method involves the following key steps:
-
Protection of the Carboxylic Acid: The starting Fmoc-amino acid is attached to a 2-chlorotrityl chloride (2-CTC) resin, which serves as a temporary protecting group for the carboxylic acid.[4]
-
Fmoc Deprotection: The Fmoc group is removed from the α-amine using a solution of piperidine in DMF.
-
Sulfonamide Formation: The liberated α-amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group. This group acidifies the amine proton, facilitating the subsequent methylation step.[4]
-
N-Methylation: The sulfonamide is deprotonated with a mild base, and the resulting anion is alkylated with a methylating agent, such as methyl iodide or dimethyl sulfate, to introduce the N-methyl group.[4]
-
o-NBS Deprotection: The o-NBS group is removed to yield the free N-methyl amine.
-
Fmoc Protection: The N-methyl amine is then protected with an Fmoc group.
-
Cleavage from Resin: The final Fmoc-N-methylated amino acid is cleaved from the 2-CTC resin under mild acidic conditions.[4]
The O-methylation of the tyrosine side chain can be performed at an earlier stage of the synthesis, prior to the N-methylation sequence.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based SPPS to introduce N-methylated residues into a peptide sequence.[1][5] N-methylation can confer several advantageous properties to a peptide, including increased resistance to enzymatic degradation, improved cell permeability, and enhanced conformational stability.[4]
Challenges in Coupling N-Methylated Amino Acids
The presence of the N-methyl group introduces significant steric hindrance, which can make the coupling reaction to the preceding amino acid challenging.[6] Standard coupling reagents such as HCTU and HBTU may result in incomplete coupling.
Recommended Coupling Protocol
To overcome the steric hindrance, more potent coupling reagents are required. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended for coupling N-methylated amino acids.[7]
Step-by-Step Coupling Protocol:
-
Resin Preparation: Swell the peptide-resin in DMF or NMP.
-
Fmoc Deprotection: Deprotect the N-terminal Fmoc group of the resin-bound peptide using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Activation of this compound:
-
In a separate vessel, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of diisopropylethylamine (DIPEA) to the solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature.[6]
-
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction vessel for 1-4 hours. Longer coupling times are often necessary for N-methylated residues.[6]
-
Monitoring the Coupling:
-
Washing: Drain the coupling solution and thoroughly wash the resin with DMF.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-fmoc-o-methyl-l-tyrosine | Sigma-Aldrich [sigmaaldrich.com]
- 7. O-Methyl-L-Tyrosine | C10H13NO3 | CID 2723935 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Purification of Fmoc-N-methyl-O-methyl-L-tyrosine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Dual-Modified Tyrosine
In the landscape of modern peptide chemistry and drug development, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing therapeutic potential. Fmoc-N-methyl-O-methyl-L-tyrosine, a dually modified derivative of L-tyrosine, serves as a powerful building block in solid-phase peptide synthesis (SPPS). The N-methylation of the peptide backbone confers significant advantages, including increased metabolic stability against proteases, enhanced membrane permeability, and the ability to modulate peptide conformation.[1][2][3] The O-methylation of the tyrosine side-chain prevents potential side reactions such as phosphorylation or sulfation and can influence receptor-binding interactions.[4]
This guide provides an in-depth examination of the chemical synthesis and purification of this compound, grounded in established chemical principles and field-proven methodologies. We will explore the strategic considerations behind the synthetic route, provide a detailed, validated protocol, and discuss the critical aspects of purification and characterization necessary to ensure the high purity required for clinical and research applications.
Strategic Synthesis: A Multi-Step Approach
The synthesis of this complex amino acid derivative is not a trivial matter and requires a carefully planned, multi-step sequence to ensure chemoselectivity and preserve stereochemical integrity. A logical retrosynthetic analysis dictates a sequential modification of the L-tyrosine starting material. The phenolic hydroxyl group is significantly more acidic than the secondary amine that will be formed, making it more susceptible to methylation under basic conditions. Therefore, the O-methylation should precede N-methylation to avoid competitive and undesired N,O-dimethylation. The final step involves the introduction of the base-labile Fmoc protecting group.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is a synthesized methodology based on established chemical transformations for O-methylation, N-methylation, and Fmoc protection.[5][6][7] Each step includes in-process controls to ensure reaction completion and purity of intermediates.
Step 1: O-Methylation of L-Tyrosine
The initial step focuses on the selective methylation of the phenolic hydroxyl group. To prevent polymerization or side reactions with the amino and carboxylic acid moieties, the starting L-tyrosine is typically used without protection, relying on the higher nucleophilicity of the phenoxide ion under controlled basic conditions.
-
Materials:
Reagent Molar Eq. L-Tyrosine 1.0 Methyl Iodide (MeI) 2.5 Potassium Carbonate (K₂CO₃) 3.0 | Solvent (e.g., DMF) | - |
-
Procedure:
-
Suspend L-Tyrosine in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar).
-
Add potassium carbonate to the suspension. The base is crucial as it deprotonates the phenolic hydroxyl, forming the nucleophilic phenoxide.
-
Add methyl iodide dropwise to the stirring mixture.[8] This is an example of the Williamson ether synthesis.[7]
-
Heat the reaction mixture to 40-50°C and stir for 12-18 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product, O-Methyl-L-tyrosine, is then carried forward.
-
Step 2: N-Methylation of O-Methyl-L-Tyrosine
N-methylation is often the most challenging step. Direct methylation can be difficult and may lead to over-methylation. A more reliable and widely adopted method is the Fukuyama-Mitsunobu reaction, which proceeds through a sulfonamide intermediate.[6]
-
Materials:
Reagent Molar Eq. O-Methyl-L-tyrosine 1.0 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) 1.1 Triethylamine (TEA) or DIPEA 2.5 Triphenylphosphine (PPh₃) 1.5 Diethyl azodicarboxylate (DEAD) or DIAD 1.5 Methanol (MeOH) 1.5 Thiophenol / K₂CO₃ - | Solvent (e.g., THF, DMF) | - |
-
Procedure:
-
Sulfonamide Formation: Dissolve O-Methyl-L-tyrosine in DMF and cool to 0°C. Add triethylamine, followed by the dropwise addition of o-NBS-Cl.[6] This protects the amine and makes the N-H proton acidic.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC).
-
Mitsunobu Reaction: To the crude sulfonamide, add triphenylphosphine and methanol. Cool the mixture to 0°C and add DEAD dropwise. The acidity of the sulfonamide nitrogen allows for methylation under these conditions.
-
Stir the reaction at room temperature for 2-4 hours.
-
Deprotection: Once methylation is complete, the o-NBS group is removed. The solvent is evaporated, and the residue is dissolved in DMF. Thiophenol and potassium carbonate are added to cleave the sulfonamide, liberating the N-methylated amine.[6]
-
Work-up: After the reaction is complete, the product is typically purified by column chromatography to isolate pure N-Methyl-O-methyl-L-tyrosine.
-
Step 3: Fmoc-Protection
The final step is the protection of the newly formed N-methyl amine with the Fmoc group, rendering it suitable for use in Fmoc-based SPPS.[9][10]
-
Materials:
Reagent Molar Eq. N-Methyl-O-methyl-L-tyrosine 1.0 Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) 1.1 Sodium Bicarbonate (NaHCO₃) or DIPEA 2.0 | Solvent (e.g., 1,4-Dioxane/Water) | - |
-
Procedure:
-
Dissolve N-Methyl-O-methyl-L-tyrosine in an aqueous solution of sodium bicarbonate (e.g., 10% NaHCO₃) or a mixture of dioxane and water. The basic condition is necessary to deprotonate the carboxylic acid and facilitate the reaction.
-
In a separate flask, dissolve Fmoc-OSu in dioxane or acetone.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution at 0°C with vigorous stirring.[10]
-
Allow the reaction to warm to room temperature and stir overnight.
-
In-Process Control: Monitor by TLC/HPLC for the disappearance of the starting material.
-
Work-up: Once complete, acidify the reaction mixture with dilute HCl to pH ~2-3. This protonates the carboxylic acid, causing the product to precipitate or allowing for extraction.
-
Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound.
-
Purification Strategy: Achieving >98% Purity
The final product must be rigorously purified to remove residual reagents and side products. The primary method for purifying Fmoc-protected amino acids is flash column chromatography followed by characterization.[11]
Caption: General workflow for purification and quality control.
-
Flash Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes with 1% acetic acid is a common starting point. The acetic acid is critical to keep the carboxylic acid moiety protonated and prevent streaking on the silica gel.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.
-
Load the solution onto the pre-equilibrated silica gel column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC, staining with a suitable agent (e.g., potassium permanganate or UV light for the Fmoc group).
-
-
Final Step: Combine the pure fractions, and remove the solvent under reduced pressure to yield the final, purified product as a white solid.
-
Characterization and Quality Control
To validate the synthesis and confirm the purity of the final compound, a suite of analytical techniques is mandatory.
| Analytical Technique | Purpose | Expected Result |
| ¹H NMR | Structural confirmation and purity assessment. | Protons corresponding to the Fmoc group (~7.2-7.8 ppm), tyrosine aromatic ring, O-methyl group (~3.8 ppm), N-methyl group (~2.7-3.0 ppm), and alpha/beta protons should be present with correct integration and splitting patterns. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A peak corresponding to the exact mass of the molecule [M+H]⁺ or [M+Na]⁺. For C₂₆H₂₅NO₅, the expected mass is ~431.17 g/mol . |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment. | A single, sharp peak with a purity level of >98% is typically required for use in peptide synthesis. |
Conclusion
The synthesis of this compound is a multi-step process that demands careful control over reaction conditions to ensure selectivity and high yield. The outlined strategy of sequential O-methylation, N-methylation via a sulfonamide intermediate, and final Fmoc protection represents a robust and reliable pathway. Rigorous purification by flash chromatography and comprehensive analytical characterization are indispensable for producing a high-purity building block suitable for the exacting demands of therapeutic peptide development. This guide provides the foundational knowledge and practical steps for researchers to successfully synthesize and validate this valuable compound.
References
-
Nowick, J. S., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444. Available at: [Link]
-
Urbanczyk-Lipkowska, Z., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development. Available at: [Link]
-
Freidinger, R. M., et al. (1989). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 54(10), 2452–2459. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protection of Amino Groups with Fmoc. Retrieved from [Link]
-
García-Ramos, Y., et al. (2022). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 5(6), 92. Available at: [Link]
-
Krasikova, R. N., et al. (2014). Use of “on line [11C]methylation” in the synthesis of l-[O-11C-methyl]tyrosine, a promising radiotracer for positron emission tomography. Russian Chemical Bulletin, 63(5), 1164–1168. Available at: [Link]
-
PubChem. (n.d.). N-Acetyl-O-methyl-L-tyrosine. National Center for Biotechnology Information. Retrieved from [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Available at: [Link]
-
Långström, B., et al. (2004). Simple automated preparation of O-[11C]methyl-l-tyrosine for routine clinical use. Applied Radiation and Isotopes, 60(1), 65-70. Available at: [Link]
-
Li, P., et al. (2020). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Organic Letters, 22(17), 6794–6798. Available at: [Link]
- Biron, E., & Kessler, H. (2009). N-Methylation of amino acids. U.S.
-
Långström, B., et al. (2004). Simple automated preparation of O-[11C]methyl-l-tyrosine for routine clinical use. PubMed. Retrieved from [Link]
-
Funakoshi, S., et al. (1991). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Proceedings of the National Academy of Sciences, 88(16), 6981–6985. Available at: [Link]
- Comel, A., et al. (2002). Chemoselective O-methylation of N-acylated/sulfonylated tyrosine derivatives. Tetrahedron Letters, 43(10), 1957-1959.
-
Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. PubMed. Retrieved from [Link]
-
Banerjee, A. K., et al. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chemistry International Journal, 14(2). Available at: [Link]
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- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. juniperpublishers.com [juniperpublishers.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pnas.org [pnas.org]
An In-depth Technical Guide to the Strategic Incorporation of Fmoc-N-methyl-O-methyl-L-tyrosine in Modern Peptide Synthesis
Abstract
In the landscape of therapeutic peptide development, the strategic modification of amino acid residues is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. Fmoc-N-methyl-O-methyl-L-tyrosine emerges as a bespoke building block, offering a dual-modification strategy to address common challenges in peptide drug design, such as metabolic instability and poor membrane permeability. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the rationale, application, and technical considerations for utilizing this uniquely modified amino acid. We will delve into the mechanistic underpinnings of its advantages, provide validated protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and present a framework for its strategic deployment in peptide-based therapeutics.
Introduction: The Rationale for Dual Backbone and Side-Chain Modification
The therapeutic potential of peptides is often hampered by their inherent liabilities, namely susceptibility to proteolytic degradation and limited ability to cross cellular membranes. Chemical modifications are a key strategy to overcome these hurdles. This compound is a sophisticated building block that simultaneously addresses two critical aspects of peptide design: backbone rigidity and side-chain functionality.
-
N-methylation: Engineering Metabolic Stability and Permeability The methylation of the amide nitrogen on the peptide backbone is a well-established strategy to enhance the therapeutic properties of peptides.[1][2][3][4][5][6][7][8] This modification imparts significant steric hindrance around the amide bond, effectively shielding it from the action of proteolytic enzymes and thereby increasing the peptide's in vivo half-life.[6] Furthermore, the replacement of the amide proton with a methyl group eliminates a hydrogen bond donor, which reduces the overall polarity and increases the lipophilicity of the peptide.[9] This is a critical factor in improving membrane permeability and enhancing oral bioavailability.[3]
-
O-methylation: Modulating Side-Chain Interactions and Properties The phenolic hydroxyl group of tyrosine is a versatile functional group that can participate in hydrogen bonding, and its modification can significantly impact a peptide's biological activity. O-methylation of the tyrosine side chain can enhance the solubility and stability of the amino acid derivative itself.[10][11] More importantly, within a peptide sequence, this modification can alter interactions with biological targets. For instance, in a study on the antibiotic iturin A, methylation of the tyrosine residue was shown to dramatically alter the ion permeability and conductance of lipid membranes, highlighting the profound impact of this modification on the peptide's function.[2]
The dual modification present in this compound offers a synergistic approach to peptide optimization. It combines the metabolic stability and enhanced permeability conferred by N-methylation with the altered side-chain properties from O-methylation, providing a powerful tool for fine-tuning the pharmacological profile of a peptide candidate.
Core Applications in Peptide Science
This compound is a key building block in the synthesis of complex peptides for a variety of applications:[10][12][13]
-
Drug Development: Its primary use is in the creation of novel peptide-based drugs with improved stability and solubility.[10][12]
-
Neuroscience Research: This modified amino acid is valuable in the development of compounds that can modulate receptor activity in the central nervous system.[12]
-
Protein Engineering: Researchers utilize this compound to create modified proteins with enhanced functionality and stability.[10]
Technical Guide: Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of N-methylated amino acids into a growing peptide chain presents a synthetic challenge due to the increased steric hindrance of the secondary amine. This necessitates the use of more potent coupling reagents and potentially longer reaction times to ensure efficient amide bond formation.
Challenges in Coupling N-methylated Amino Acids
Standard coupling reagents are often inefficient for coupling to N-methylated amino acids, leading to low yields and incomplete reactions.[6] The steric bulk of the N-methyl group slows down the kinetics of the coupling reaction. Therefore, highly efficient coupling reagents that generate highly reactive intermediates are required.
Recommended Coupling Reagent: HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the recommended coupling reagent for sterically hindered amino acids, including N-methylated residues.[14]
Mechanism of HATU Activation:
Caption: HATU-mediated coupling mechanism.
Step-by-Step SPPS Protocol
This protocol outlines the manual synthesis of a peptide incorporating this compound on a Rink Amide resin.
Materials and Reagents:
-
Rink Amide Resin
-
This compound
-
Other Fmoc-protected amino acids
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
DMF (Peptide synthesis grade)
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Bromophenol Blue
Experimental Workflow:
Caption: SPPS workflow for incorporating this compound.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
-
Coupling of this compound:
-
In a separate vial, pre-activate a solution of this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours. The reaction can be monitored for completion.
-
-
Monitoring the Coupling Reaction:
-
The standard Kaiser test will give a false negative result for the secondary amine of the N-methylated residue.
-
Use the Bromophenol Blue test to monitor the presence of the free amine.[15] A blue color indicates an incomplete reaction, while a yellow/orange color indicates completion.
-
-
Washing: After a successful coupling, wash the resin as described in step 3.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection: Wash the resin with DMF and DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Quantitative Data and Impact on Peptide Properties
| Property | Unmodified Tyrosine | N-methyl-tyrosine | O-methyl-tyrosine | N-methyl-O-methyl-tyrosine (Predicted) |
| Proteolytic Stability | Low | High[6] | Low to Moderate | High |
| Membrane Permeability | Low | High[3] | Moderate | High to Very High |
| Receptor Binding Affinity | Varies | Can be maintained or altered[7] | Can be altered | Potentially altered; requires empirical testing |
| Solubility | Moderate | Can be altered | High (as a monomer)[11] | High |
Case Study: Dolastatin 10 Analogues
The natural product Dolastatin 10 and its synthetic analogues (auristatins) are potent antimitotic agents used as payloads in antibody-drug conjugates (ADCs).[3][8][16][17][18] The synthesis of various analogues often involves the modification of its constituent amino acids to improve efficacy and overcome resistance. The incorporation of residues like N-methyl-O-methyl-L-tyrosine in place of the native tyrosine or phenylalanine could be a strategy to enhance the stability and cell-penetrating properties of these cytotoxic payloads.
Conclusion
This compound is a powerful and strategic building block for the synthesis of advanced therapeutic peptides. The dual modification of the amino acid backbone and side chain provides a synergistic approach to enhancing metabolic stability, improving membrane permeability, and modulating biological activity. While its incorporation requires specialized synthetic considerations, particularly the use of potent coupling reagents like HATU, the potential benefits for peptide drug candidates are substantial. This guide provides the foundational knowledge and a practical framework for researchers to successfully utilize this unique amino acid in their peptide synthesis endeavors.
References
- Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Di Gioia, M.L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
- LifeTein.
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AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Available from: [Link]
- Yamashita, T., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. bioRxiv.
- Maget-Dana, R., et al. (1987). Effect of the O-methylation of tyrosine on the pore-forming properties of iturins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 898(1), 1-5.
-
Aapptec Peptides. Fmoc-Tyr(Me)-OH [77128-72-4]. Available from: [Link]
- Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides.
- Loffet, A. (2000). N-methylation of peptides on solid support. Journal of Peptide Science, 6(11), 624-633.
- N-methylation of bioactive peptides as a conformational constraint tool to improve enzym
- Biron, E., et al. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues.
- Tyrosine modification enhances metal-ion binding. Biochemical Journal.
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AAPPTec. N-Methyl Amino Acids Archives. Available from: [Link]
- BenchChem. Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
- Wołczański, M., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development.
- BenchChem.
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Society Reviews.
- MDPI.
- ResearchGate. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction.
- Wikipedia. Adrenaline.
- PubMed. The Effect of Neighboring Methionine Residue on Tyrosine Nitration & Oxidation in Peptides Treated with MPO, H2O2, & NO2- or Peroxynitrite and Bicarbonate: Role of Intramolecular Electron-Transfer Mechanism?
- PubMed.
- PubMed Central. (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)
- MDPI. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
- PubMed. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
- PubMed Central. Methylation and Silencing of Protein Tyrosine Phosphatase Receptor Type O in Chronic Lymphocytic Leukemia.
- ResearchGate. Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a)
- PubMed. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development.
- MDPI.
- The Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal.
- The Royal Society of Chemistry. Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory A.
- PubMed Central.
- NIH. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- NIH.
- SciRP.org. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides.
- NIH.
- Chemical Communications (RSC Publishing).
- The Athenaeum - University of the Incarnate Word.
- ResearchGate. (L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)
- ResearchGate.
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- The latest SPPS application data - innov
- ResearchGate. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
- Oxford Academic.
- FULIR. Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique.
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Fmoc-N-methyl-O-methyl-L-tyrosine structure and molecular weight
An In-Depth Technical Guide to Fmoc-N-methyl-O-methyl-L-tyrosine: Structure, Properties, and Applications
Introduction
This compound is a highly specialized amino acid derivative engineered for advanced applications in peptide synthesis and drug discovery. Its strategic design, incorporating three key chemical moieties, provides chemists and researchers with a powerful tool to overcome common challenges in peptide science. The core L-tyrosine framework is modified with both N-methylation and O-methylation, and the alpha-amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group.
This guide elucidates the molecular structure, physicochemical properties, and strategic applications of this compound. We will explore the causal relationship between its unique structure and its functional advantages, such as enhanced stability, controlled conformation, and improved pharmacokinetic properties, making it an invaluable building block for the next generation of therapeutic peptides and engineered proteins.
Section 1: Molecular Structure and Physicochemical Properties
The precise functionality of this compound stems directly from its unique molecular architecture. Each component serves a distinct and critical purpose in the context of synthetic chemistry.
Chemical Identity
-
IUPAC Name : (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid[1]
-
Molecular Formula : C₂₆H₂₅NO₅[2]
-
Molecular Weight : 431.49 g/mol [2]
Structural Elucidation
The structure of this compound is best understood by dissecting its three primary components:
-
The Fmoc Protecting Group : The N-terminal 9-fluorenylmethyloxycarbonyl group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its primary function is to "protect" the alpha-amino group from participating in unwanted reactions during the coupling of the subsequent amino acid in the sequence. The key advantage of the Fmoc group is its lability to basic conditions (typically a piperidine solution), allowing for its clean and efficient removal without damaging the growing peptide chain, which remains anchored to the solid support via an acid-labile linker.
-
N-methylation : The methylation of the alpha-nitrogen atom is a critical modification that imparts significant conformational and physiological advantages. By replacing the N-H proton with a methyl group, the rotation around the C-N bond is sterically hindered. This constraint reduces the flexibility of the peptide backbone, locking it into a more defined conformation. From a drug development perspective, this is highly desirable as it can lead to higher receptor binding affinity and specificity. Furthermore, the N-methylated peptide bond is resistant to cleavage by many endogenous proteases, significantly enhancing the in-vivo half-life of the resulting peptide therapeutic.[3]
-
O-methylation : The phenolic hydroxyl group of the tyrosine side chain is a reactive site, susceptible to unwanted side reactions such as oxidation or phosphorylation during synthesis. The O-methyl group serves as a permanent, stable cap, rendering the hydroxyl group inert. Unlike other protecting groups like tert-butyl (tBu), which are removed during the final acid cleavage step, the methyl ether remains intact, ensuring the hydroxyl functionality is permanently blocked in the final peptide product.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 431.49 g/mol | [2] |
| Molecular Formula | C₂₆H₂₅NO₅ | [2] |
| CAS Number | 1260595-45-6 | [1][2] |
| Appearance | Pale white solid | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Synonyms | Fmoc-N-Me-L-Tyr(Me)-OH | [2] |
| Storage Conditions | 0-8 °C | [2] |
Structural Visualization
The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups.
Section 2: Role and Application in Synthetic Chemistry
The primary application of this derivative is as a specialized building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2]
Strategic Advantages in SPPS
A researcher would select this compound over more common derivatives for specific strategic reasons:
-
To Induce Proteolytic Stability : The N-methyl group provides steric hindrance that prevents recognition and cleavage by proteases, a critical requirement for therapeutic peptides.
-
To Enforce a Specific Conformation : By restricting backbone rotation, N-methylation can lock a peptide into a bioactive conformation, increasing its potency and selectivity.
-
To Permanently Block the Tyrosine Hydroxyl : When the phenolic hydroxyl must remain inert in the final product and throughout subsequent modifications, the permanent O-methyl ether is superior to acid-labile groups.
This makes the compound particularly valuable in the development of complex bioactive peptides and pharmaceuticals where stability and specific structure are paramount.[1][2]
Experimental Workflow: Incorporation into a Peptide Sequence
The incorporation of this sterically hindered amino acid requires optimized coupling conditions. The following is a generalized, self-validating protocol for its use in an automated peptide synthesizer.
Protocol: Coupling of this compound
-
Resin Preparation & Deprotection :
-
Start with the N-terminal Fmoc-protected peptide-resin in a suitable reaction vessel.
-
Add 20% (v/v) piperidine in dimethylformamide (DMF) to the resin.
-
Agitate for 5-10 minutes to cleave the Fmoc group, exposing the free N-terminal amine.
-
Drain the vessel and wash the resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine.
-
-
Activation of the Amino Acid :
-
In a separate vessel, dissolve this compound (3-5 equivalents over resin loading) in DMF.
-
Add an activating agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.95 equivalents relative to the amino acid).
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to initiate the formation of the active ester.
-
Allow the activation to proceed for 2-5 minutes.
-
-
Coupling Reaction :
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture for 1-4 hours at room temperature. The extended coupling time is necessary to overcome the steric hindrance of the N-methyl group.
-
-
Reaction Monitoring & Capping (Self-Validation) :
-
Monitoring : The standard Kaiser test will yield a false negative (clear beads) because it detects primary amines, not the secondary amine of the N-methylated residue. Use the Chloranil test or a similar method to confirm the absence of a free secondary amine, indicating a complete reaction.
-
Capping : If the coupling is incomplete, cap any unreacted N-terminal amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 15-20 minutes. This prevents the formation of deletion sequences.
-
-
Washing :
-
Drain the reaction vessel and wash the resin extensively with DMF, followed by dichloromethane (DCM), to prepare for the next cycle of deprotection and coupling.
-
Sources
solubility of Fmoc-N-methyl-O-methyl-L-tyrosine in common solvents
An In-Depth Technical Guide to the Solubility of Fmoc-N-methyl-O-methyl-L-tyrosine in Common Solvents
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a critical building block in advanced peptide synthesis. While exhaustive quantitative data across all common laboratory solvents is not broadly published, this document synthesizes established principles of peptide chemistry, draws logical inferences from structurally similar compounds, and presents a robust, field-proven experimental protocol for researchers to determine precise solubility in their specific applications. The unique structural modifications of this derivative—N-methylation and O-methylation—are discussed in the context of their positive impact on solubility, which is a key factor for ensuring efficient coupling reactions and minimizing aggregation during solid-phase peptide synthesis (SPPS). This guide is intended for researchers, chemists, and drug development professionals who seek to optimize their synthetic workflows by understanding and leveraging the solubility profile of this specialized amino acid derivative.
Introduction: The Significance of this compound in Modern Peptide Synthesis
This compound is a highly specialized amino acid derivative indispensable for the synthesis of complex and modified peptides.[1] Its structure incorporates three key features: the fluorenylmethoxycarbonyl (Fmoc) protecting group for amine protection, N-methylation of the backbone amide, and O-methylation of the tyrosine side chain's hydroxyl group. These modifications are not merely incremental; they are strategically employed to impart desirable properties to the final peptide, such as enhanced stability, improved pharmacokinetic profiles, and the ability to probe specific biological interactions.[2]
The N-methylation is particularly significant as it introduces conformational constraints and resistance to enzymatic degradation. However, the incorporation of N-methylated amino acids is often challenging due to steric hindrance during coupling reactions. The enhanced solubility of derivatives like this compound is therefore a critical enabler for its successful application, allowing for higher effective concentrations and facilitating efficient reactions.[1][3] Understanding its behavior in various solvents is paramount for optimizing reaction conditions, ensuring high yields, and maintaining the purity of the synthetic peptide.
Core Principles Governing Solubility
The solubility of any Fmoc-protected amino acid is a multifactorial property dictated by the interplay of its constituent parts.[4]
-
The Fmoc Group: The large, hydrophobic 9-fluorenylmethoxycarbonyl group is the primary driver for solubility in a broad range of organic solvents.[4] Its aromatic nature promotes favorable interactions with many non-aqueous media.
-
The Amino Acid Side Chain: The physicochemical properties of the side chain significantly modulate solubility. In the case of this compound, the tyrosine side chain is rendered more hydrophobic by the O-methylation, which eliminates the polar hydroxyl group. This modification generally enhances solubility in less polar organic solvents.
-
N-Methylation: The presence of a methyl group on the backbone nitrogen removes the N-H proton, thereby eliminating its ability to act as a hydrogen bond donor. This disruption of potential hydrogen bonding networks can prevent the formation of insoluble aggregates, a common issue in peptide synthesis, and thus often improves solubility in the polar aprotic solvents favored for SPPS.
Collectively, the structural attributes of this compound—a large hydrophobic protecting group and the elimination of key hydrogen bond donors—strongly suggest a favorable solubility profile in the solvents most critical for peptide synthesis.
Expected Solubility Profile of this compound
While specific quantitative data for this compound is sparse in public literature, we can construct a highly reliable expected solubility profile based on the known behavior of similar compounds and foundational chemical principles. The following table summarizes these expectations for common laboratory solvents.
| Solvent | Abbreviation | Solvent Type | Expected Solubility | Rationale & Causality |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Highly Soluble | DMF is the most prevalent solvent for SPPS due to its excellent solvating power for Fmoc-amino acids.[5] The related compound, Fmoc-O-methyl-L-tyrosine, is "clearly soluble" at 0.5 M in DMF. The N-methylation is expected to further enhance solubility by disrupting intermolecular hydrogen bonding. |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble | NMP is often considered an even stronger solvent than DMF for peptide synthesis, efficiently solvating protected amino acids and promoting resin swelling.[5] It is a solvent of choice for difficult couplings, and high solubility of the title compound is anticipated. |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Highly Soluble | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic molecules, including those with poor solubility elsewhere.[6] |
| Dichloromethane | DCM | Non-polar | Moderately to Highly Soluble | While less polar than DMF or NMP, DCM is effective at dissolving compounds with large hydrophobic moieties like the Fmoc group. It is a common solvent in Boc-based synthesis and is expected to effectively solvate this derivative.[5] |
| Tetrahydrofuran | THF | Polar Aprotic | Limited to Moderate Solubility | THF is a weaker solvent for many Fmoc-amino acids compared to DMF or NMP.[4] While some solubility is expected due to the hydrophobic nature of the compound, it may not reach the high concentrations required for standard SPPS protocols without co-solvents. |
| Acetonitrile | ACN | Polar Aprotic | Limited to Moderate Solubility | ACN is more commonly used in the purification (RP-HPLC) of peptides and Fmoc-derivatives rather than as a primary solvent for coupling, often due to lower solubility of the reagents.[4] |
| Water | H₂O | Polar Protic | Sparingly Soluble / Insoluble | Like most Fmoc- and Boc-protected amino acids, this compound is expected to have very poor solubility in water due to its predominantly hydrophobic character.[7] |
Note: Expected solubility is a qualitative assessment. It is imperative for researchers to empirically verify solubility for their specific concentration needs and reaction conditions.
Experimental Protocol for Quantitative Solubility Determination
This protocol provides a robust, self-validating method for determining the solubility of this compound in a solvent of choice. The "shake-flask" method is a gold-standard technique for measuring equilibrium solubility.[8]
Materials and Equipment
-
This compound (pale white solid, MW: 431.49 g/mol )[1]
-
Solvent of interest (e.g., DMF, NMP, DCM)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Vortex mixer and/or orbital shaker
-
Centrifuge
-
Calibrated micropipettes
-
HPLC system with a UV detector
-
Class A volumetric flasks
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a vial. The key is to have undissolved solid remaining at equilibrium.
-
Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Place the vial on an orbital shaker at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours to allow the system to reach equilibrium.
-
-
Sample Clarification:
-
After the equilibration period, visually confirm that excess, undissolved solid remains at the bottom of the vial. This is essential for ensuring the solution is truly saturated.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet all suspended solid material.
-
-
Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.
-
Dilute this aliquot with a known volume of a suitable solvent (typically the mobile phase used for HPLC) in a volumetric flask to bring the concentration into the linear range of the HPLC calibration curve. A high dilution factor (e.g., 1:100 or 1:1000) will likely be necessary.
-
-
Quantitative Analysis via HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted sample by RP-HPLC, monitoring at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).[9]
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in desired units (e.g., mg/mL, g/L, or mol/L).
-
Visualization of the Experimental Workflow
Caption: Workflow for Quantitative Solubility Determination.
Practical Implications and Conclusion
The high expected solubility of this compound in standard SPPS solvents like DMF and NMP is a significant practical advantage. It allows for the preparation of concentrated stock solutions, which is crucial for efficient and rapid coupling reactions, especially in automated synthesizers. Good solubility helps to prevent precipitation on the resin or in the fluidic lines of the instrument, which could otherwise lead to incomplete reactions and failed syntheses. Furthermore, by remaining fully solvated, the amino acid derivative can access the reactive sites on the growing peptide chain more effectively, helping to overcome the steric hindrance often associated with N-methylated residues.
References
- BenchChem. (n.d.). A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents.
- Chem-Impex. (n.d.). This compound.
- J&K Scientific. (n.d.). This compound | 1260595-45-6.
- Chem-Impex. (n.d.). Fmoc-O-methyl-L-tyrosine.
- Sigma-Aldrich. (n.d.). Fmoc-Tyr(Me)-OH Novabiochem 77128-72-4.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
- PubChem. (n.d.). N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-methyl-L-tyrosine.
- BenchChem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- ResearchGate. (n.d.). Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis | Request PDF.
- PubMed Central. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles.
- Biosynth. (n.d.). Peptide Design Tips for Solubility, Stability and Scale Up | Blog.
- BOC Sciences. (n.d.). Guidelines for Peptide Dissolving.
- PubChem. (n.d.). Fmoc-N-methyl-O-methyl-D-tyrosine.
- ACS Publications. (2016). Green Solid-Phase Peptide Synthesis 2. 2‐Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green.
- GenScript. (2020). F1-SFP-peptide solubility guidelines 2020Q1.
- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
- MedChemExpress. (n.d.). Boc-L-Tyrosine methyl ester | Amino Acid Derivative.
Sources
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A Senior Application Scientist's Guide to Fmoc-N-methyl-O-methyl-L-tyrosine: Commercial Availability and Strategic Implementation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of N-Methylation in Peptide Therapeutics
In the landscape of peptide drug development, the pursuit of enhanced pharmacokinetic properties is a paramount objective. Native peptides, while often exhibiting high potency and specificity, are frequently hampered by metabolic instability and poor membrane permeability. N-methylation of the peptide backbone has emerged as a powerful strategy to overcome these limitations. The incorporation of an N-methyl group on the amide nitrogen introduces a conformational constraint, which can lead to improved proteolytic resistance, enhanced cell permeability, and a more favorable oral bioavailability profile.[1][2] This guide provides an in-depth technical overview of a key building block in this field: Fmoc-N-methyl-O-methyl-L-tyrosine. We will explore its commercial availability, physicochemical properties, and provide field-proven insights into its strategic application in solid-phase peptide synthesis (SPPS).
Commercial Availability and Physicochemical Properties
This compound is a specialized amino acid derivative that is commercially available from a number of chemical suppliers catering to the research and pharmaceutical industries. Its availability is crucial for researchers seeking to incorporate this unique building block into their peptide sequences.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity (Typical) |
| Chem-Impex | 1260595-45-6 | C₂₆H₂₅NO₅ | 431.49 | ≥ 99% (HPLC) |
| J&K Scientific | 1260595-45-6 | C₂₆H₂₅NO₅ | 431.49 | Not specified |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid | Chem-Impex |
| Synonyms | Fmoc-N-Me-L-Tyr(Me)-OH | Chem-Impex |
| Appearance | Pale white solid | Chem-Impex |
| Storage Conditions | 0-8 °C | Chem-Impex |
The dual methylation, on both the alpha-amino group and the phenolic hydroxyl group of tyrosine, imparts unique characteristics to this derivative. The O-methylation prevents potential side reactions at the hydroxyl group, such as phosphorylation or sulfation, and can also influence the electronic properties of the aromatic side chain. The N-methylation, as previously discussed, is key to modulating the peptide's backbone conformation and improving its drug-like properties.
The Role of this compound in Advanced Peptide Synthesis
The incorporation of this compound into a peptide sequence is a deliberate strategic choice aimed at enhancing the final product's therapeutic potential. Its unique structure contributes to increased stability and solubility of the resulting peptide.[3] This makes it a valuable component in the development of more effective peptide-based medications.[3]
The Challenge of Coupling Sterically Hindered Residues
A critical consideration when working with N-methylated amino acids is the increased steric hindrance around the secondary amine. This steric bulk can significantly slow down the kinetics of the coupling reaction during SPPS, leading to incomplete reactions and the formation of deletion sequences. Therefore, the choice of coupling reagent and reaction conditions is paramount to achieving high coupling efficiency.
Caption: General workflow for coupling an activated Fmoc-amino acid to a resin-bound peptide.
Experimental Protocols: A Guide to Successful Incorporation
The following protocols are designed to provide a robust starting point for the incorporation of this compound into a peptide sequence via Fmoc-based SPPS. It is crucial to note that optimization may be necessary depending on the specific peptide sequence and the nature of the adjacent amino acid residues.
Protocol 1: Fmoc Deprotection
The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a standard procedure in Fmoc-SPPS.
Materials:
-
Fmoc-peptide-resin
-
20% piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the Fmoc-peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Coupling of this compound
Due to the steric hindrance of the N-methyl group, a potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended.
Materials:
-
Deprotected peptide-resin
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
In a separate reaction vessel, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HATU in DMF.
-
Add 6-8 equivalents of DIPEA to the solution from step 1 and allow for a pre-activation time of 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Longer coupling times may be necessary for particularly difficult sequences.
-
Monitor the coupling reaction. A qualitative ninhydrin test can be used, but it is important to note that secondary amines (like N-methylated amino acids) give a weak color change (typically yellow to faint purple). A more reliable method for monitoring the completion of the coupling is a test cleavage of a small amount of resin followed by LC-MS analysis.
-
If the coupling is incomplete, a second coupling can be performed by repeating steps 3-5.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times).
Caption: Decision workflow for the coupling of this compound in SPPS.
Synthesis of Fmoc-N-methylated Amino Acids: The Biron-Kessler Method
While this compound is commercially available, understanding its synthesis can provide valuable insights into potential impurities and cost factors. A common and effective method for the N-methylation of amino acids is the Biron-Kessler method, which is performed in the solid phase.[3] This method involves the temporary protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which acidifies the remaining NH proton, making it susceptible to methylation.[3]
The general steps of the Biron-Kessler method are:
-
Attachment of the Fmoc-amino acid to a resin.
-
Removal of the Fmoc group.
-
Protection of the free amine with o-NBS-Cl.
-
Methylation of the sulfonamide nitrogen using a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base.
-
Removal of the o-NBS group.
-
Reprotection of the now N-methylated amine with an Fmoc group.
-
Cleavage of the Fmoc-N-methylated amino acid from the resin.
This multi-step process highlights the complexity of producing N-methylated amino acid derivatives and underscores the importance of sourcing high-purity reagents for peptide synthesis.
Conclusion: A Valuable Tool for Modern Drug Discovery
This compound is a strategically important building block for the synthesis of peptide therapeutics with enhanced pharmacokinetic profiles. Its commercial availability, coupled with a fundamental understanding of the challenges and optimized protocols for its incorporation, empowers researchers to rationally design and synthesize novel peptide drug candidates. The ability to modulate peptide conformation and stability through N-methylation is a key enabling technology in the ongoing quest for more effective and orally bioavailable peptide-based medicines.
References
-
He, C. Y., et al. (2023). Backbone N-Methylation of Peptides: Advances in Synthesis and Applications in Pharmaceutical Drug Development. Bioorganic Chemistry, 141, 106892. [Link]
-
Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 41266035. [Link]
-
Roman, T., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7592. [Link]
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Chatterjee, J., et al. (2013). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 46(6), 1333-1344.
- Lokon, C., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
Sources
An In-depth Technical Guide to the Role of N-Methylation in Peptide Stability
Abstract
The therapeutic potential of peptides is often curtailed by their inherent pharmacological weaknesses, primarily their susceptibility to proteolytic degradation and poor membrane permeability, leading to short in-vivo half-lives and a lack of oral bioavailability.[1][2] N-methylation, the strategic substitution of an amide proton with a methyl group on the peptide backbone, has emerged as a cornerstone of modern peptide drug design to surmount these obstacles.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals on the core mechanisms by which N-methylation enhances peptide stability. We will explore its impact on proteolytic resistance, conformational dynamics, and overall pharmacokinetic profiles, supported by field-proven experimental protocols and methodologies that form a self-validating framework for investigation.
The Fundamental Impact of N-Methylation on Peptide Structure
At its core, N-methylation is a minimal but profound structural modification. The addition of a methyl (-CH3) group to a backbone amide nitrogen instigates a cascade of physicochemical changes that redefine the peptide's behavior.[3][5]
-
Induction of Steric Shielding: The methyl group acts as a bulky shield, physically obstructing the approach of proteolytic enzymes to the adjacent peptide bonds.[5][6] This steric hindrance is the primary mechanism behind the dramatic increase in resistance to enzymatic degradation.[7]
-
Elimination of the Hydrogen Bond Donor: The replacement of the amide proton (N-H) with an N-CH3 group removes a critical hydrogen bond donor.[3][5][8] This has two major consequences:
-
It disrupts local secondary structures like β-sheets and α-helices that rely on backbone hydrogen bonding.
-
It reduces the overall polarity and hydrogen bonding capacity of the peptide, which paradoxically enhances membrane permeability by lowering the energetic penalty of desolvation required to enter the lipid bilayer.[5]
-
-
Conformational Restriction: The methyl group restricts the rotation around the C-N bond of the peptide backbone, reducing the peptide's conformational freedom.[1][5] This can pre-organize the peptide into a more rigid, bioactive conformation, potentially increasing receptor affinity and selectivity.[4][9] However, this is a double-edged sword, as it can also lock the peptide into an inactive state, making empirical validation essential.[10]
Caption: The causal chain from N-methylation to enhanced peptide properties.
Enhancing Proteolytic Stability: A Mechanistic View
The most immediate and predictable benefit of N-methylation is the enhancement of metabolic stability.[9] Native peptides are rapidly cleared by endo- and exopeptidases, but the steric bulk of the N-methyl group effectively prevents the peptide backbone from fitting into the active site of these enzymes.[6][11]
A powerful strategy to leverage this effect is the N-methyl scan , where each amino acid residue in a peptide sequence is systematically replaced with its N-methylated analog.[2][7] This allows researchers to identify positions where methylation confers maximum protease resistance with minimal disruption to biological activity. Studies have shown that even a single N-methylation can dramatically increase a peptide's half-life in plasma or serum.
Caption: Workflow for an N-methyl scanning mutagenesis experiment.
Table 1: Impact of N-Methylation on Peptide Half-Life in Human Plasma
| Peptide Sequence | Modification | Half-Life (t1/2) in Human Plasma | Fold Increase | Reference |
|---|---|---|---|---|
| c(Pro-Phe-D-Trp-Lys-Thr-Phe) | None (Parent Peptide) | ~20 min | - | [2] |
| c(Pro-Phe-D-Trp-NMe-Lys-Thr-Phe) | Single N-methylation | > 240 min | > 12x | [1] |
| cyclo(-GRGDfL-) | None (Parent Peptide) | Stable | - | [2] |
| cyclo(-GRG(NMe)DfL-) | Single N-methylation | Stable | - | [2] |
| DKLYWWEFL | None (Parent Peptide) | < 5 min (vs. Chymotrypsin) | - | [7] |
| DKLY(NMe-W)WEFL | Single N-methylation | > 60 min (vs. Chymotrypsin) | > 12x |[7] |
Note: Data is compiled and interpreted from referenced studies for illustrative purposes. Absolute values can vary based on assay conditions.
Improving Pharmacokinetics: The Path to Oral Bioavailability
Beyond stability, N-methylation profoundly impacts a peptide's pharmacokinetic profile, particularly its ability to cross biological membranes.[4] This modification is a key strategy in the quest for orally bioavailable peptides, a long-standing goal in drug development.[2][11]
The mechanism is rooted in the reduction of the peptide's desolvation energy. By removing hydrogen bond donors and restricting conformation, N-methylation can induce a "chameleon-like" effect. The peptide can adopt a conformation in aqueous environments that exposes its polar groups, but upon approaching a lipid membrane, it can shift to a conformation that buries these groups and presents a more lipophilic surface, facilitating passive diffusion.[8][10] The immunosuppressant drug Cyclosporine A, a cyclic peptide with seven N-methylated residues, is a classic example of a highly membrane-permeable and orally bioavailable peptide.[9][11]
Table 2: Effect of N-Methylation on Oral Bioavailability in Rats
| Peptide Analog | Number of N-Methyl Groups | Oral Bioavailability (%F) | Reference |
|---|---|---|---|
| Somatostatin Analog 1 | 0 | < 1% | [1] |
| Somatostatin Analog S1 | 2 | ~5% | [1] |
| Somatostatin Analog S8 | 3 | 10% | [1][2] |
| Cyclic Hexapeptide 1 | 0 | Not Reported (Low Permeability) | [10] |
| Cyclic Hexapeptide 3 | 3 | 28% |[10] |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, protocols must be designed as self-validating systems. The following methodologies provide a robust framework for synthesizing and evaluating N-methylated peptides.
Protocol 1: On-Resin N-Methylation during Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a widely-used three-step procedure for N-methylation directly on the solid support, which is compatible with standard Fmoc-based SPPS.[9][12] The causality is clear: temporary sulfonamide formation activates the backbone nitrogen, making it susceptible to methylation.
Objective: To introduce a methyl group to the N-terminus of a resin-bound peptide.
Materials:
-
Fmoc-protected, peptide-bound resin
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Methyl iodide (MeI) or Methyl p-toluenesulfonate (MeOTs)
-
N,N-Dimethylpropyleneurea (DMPU)
-
Mercaptoethanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Methodology:
-
Sulfonylation (Activation):
-
Swell the peptide-resin in anhydrous DMF.
-
Add a solution of o-NBS-Cl (5 eq.) and DIPEA (10 eq.) in DMF.
-
Agitate at room temperature for 30 minutes. The reaction progress can be monitored by a chloranil test (a positive test indicates a free secondary amine).
-
Causality: The o-NBS-Cl reacts with the terminal amine to form a sulfonamide. This lowers the pKa of the remaining N-H proton, making it acidic enough to be removed by a mild base in the next step.
-
Wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
-
Methylation (Alkylation):
-
Add a solution of the methylating agent (e.g., MeOTs, 10 eq.) and DIPEA (5 eq.) in DMPU/DMF (1:1).
-
Agitate at room temperature for 10-20 minutes.
-
Causality: The base (DIPEA) deprotonates the sulfonamide nitrogen, which then acts as a nucleophile to attack the methyl group of the methylating agent. DMPU is used as a solvent to improve reaction kinetics.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Desulfonylation (Deprotection):
-
Add a solution of mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF.
-
Agitate at room temperature for 5-10 minutes. The solution will typically turn deep red upon formation of the Meisenheimer complex.
-
Causality: Mercaptoethanol acts as a nucleophile to displace the sulfonamide group, and DBU facilitates the reaction. This regenerates the now-methylated secondary amine, ready for the next coupling step.
-
Wash the resin thoroughly with DMF and DCM. The peptide is now N-methylated at the terminal residue and ready for subsequent amino acid coupling.
-
Caption: On-resin N-methylation workflow.
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This protocol provides a standardized method to determine the half-life (t1/2) of a peptide in a biologically relevant matrix.[13][14] The choice of protein precipitation method is critical for accurate quantification.
Objective: To quantify the degradation of an N-methylated peptide over time in human plasma.
Materials:
-
Test peptide (N-methylated) and control peptide (non-methylated)
-
Pooled human plasma (anticoagulated, e.g., with EDTA)
-
Phosphate-buffered saline (PBS)
-
Precipitation solution: Acetonitrile (ACN) with 1% formic acid (FA)
-
Thermomixer or incubator set to 37°C
-
Centrifuge (capable of >10,000 x g)
-
RP-HPLC or LC-MS system for analysis
Methodology:
-
Preparation:
-
Pre-warm human plasma and PBS to 37°C.
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO) at a high concentration.
-
Dilute the peptide stock into the pre-warmed plasma to a final concentration of 10-50 µM. Mix gently by inversion.
-
-
Incubation and Time Points:
-
Immediately withdraw the first aliquot (t=0). This serves as the 100% reference.
-
To the t=0 aliquot, add 2-3 volumes of ice-cold precipitation solution (ACN/FA). Vortex vigorously for 30 seconds.
-
Causality: The organic solvent denatures and precipitates the plasma proteins (including proteases), effectively stopping all enzymatic reactions. Using an organic solvent mixture provides better analyte recovery than strong acids alone.[14][15]
-
Incubate the remaining plasma-peptide mixture at 37°C with gentle agitation.
-
Withdraw aliquots at subsequent time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) and immediately quench the reaction by adding ice-cold ACN/FA as described above.
-
-
Sample Processing:
-
Centrifuge all quenched samples at >10,000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the remaining intact peptide and any degradation fragments, to a new tube or HPLC vial.
-
-
Analysis:
-
Analyze the supernatant by RP-HPLC or LC-MS.
-
Quantify the peak area corresponding to the intact peptide at each time point.
-
Validation: The t=0 sample confirms the starting amount and chromatographic retention time of the intact peptide.
-
-
Data Interpretation:
-
Normalize the peak area of the intact peptide at each time point to the peak area at t=0.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t1/2) by fitting the data to a one-phase exponential decay curve.
-
Conclusion and Future Outlook
N-methylation is an indispensable tool in peptide medicinal chemistry, offering a reliable and effective strategy to enhance metabolic stability and modulate pharmacokinetic properties.[1][4] By providing steric protection against proteases and altering conformational dynamics, this subtle modification can transform a biologically active but pharmacologically fragile peptide into a viable drug candidate. The continued refinement of synthetic methods and the integration of computational modeling to predict the structural and functional consequences of N-methylation will further accelerate the development of next-generation peptide therapeutics.[10] The synergistic combination of N-methylation with other stability-enhancing strategies, such as cyclization and the incorporation of D-amino acids, promises to unlock the full potential of peptides as potent and specific medicines for a wide range of diseases.[6][11]
References
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Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]
- Creative Peptides. (n.d.). Methylated Peptides. Creative Peptides.
-
Helbik, A., & Maciejewska, A. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
-
White, C. J., & Yudin, A. K. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemistry, 3(7), 509–524. [Link]
-
LifeTein. (2024). Should My Peptide Be Methylated? LifeTein Peptide Blog. [Link]
- do Vale, G. F., & Basso, L. A. (2021). N-methylation in amino acids and peptides: Scope and limitations. Journal of the Brazilian Chemical Society.
- Iris Biotech. (n.d.). Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. Iris Biotech.
-
Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]
-
Mitchell, A. J., et al. (2022). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. PNAS, 119(13). [Link]
-
Biron, E., & Kessler, H. (2008). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
Vinogradov, A. A., et al. (2018). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC. [Link]
-
Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]
-
He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. [Link]
-
Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]
-
Lam, G. T., & Roberts, R. W. (2006). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. PMC. [Link]
-
Garcia-Ramos, Y., & Giraud, M. (2012). Synthesis of N-methylated cyclic peptides. PubMed. [Link]
- ResearchGate. (n.d.). Currently available techniques to assess peptide stability. ResearchGate.
- Zhang, W., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ACS Catalysis.
- Garcia-Ramos, Y., & Giraud, M. (2012). Synthesis of N-methylated cyclic peptides. ResearchGate.
-
Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]
- LifeTein. (2025). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. LifeTein.
- Jenssen, H. (2014). Serum Stability of Peptides. ResearchGate.
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purpose of O-methylation on tyrosine side chain
<O-Methylation of Tyrosine: A Stable Mimic of Phosphorylation with Broad Implications in Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular signaling, post-translational modifications (PTMs) of proteins serve as a sophisticated language, dictating protein function, localization, and interaction. Among the most critical of these is the phosphorylation of tyrosine residues, a reversible switch that governs a vast array of physiological and pathological processes. However, the inherent instability of the phosphate group to phosphatases presents significant challenges for in-depth biochemical and structural studies. This guide explores the purpose and application of O-methylation on the tyrosine side chain, a chemical modification that produces O-methyl-L-tyrosine (OMT). OMT serves as a stable, non-hydrolyzable mimic of phosphotyrosine (pTyr), providing researchers and drug developers with a powerful tool to dissect signaling pathways and design novel therapeutics.
Section 1: The Biochemistry of Tyrosine O-Methylation
The strategic replacement of a phosphate group with a methyl group on the hydroxyl moiety of a tyrosine side chain is more than a subtle chemical alteration; it is a gateway to stabilizing transient biological states. While enzymatic O-methylation of tyrosine within complex signaling proteins is not a widely documented endogenous PTM like phosphorylation, the chemical synthesis of O-methyl-L-tyrosine and its incorporation into peptides and proteins is a cornerstone of modern chemical biology.
Structural Comparison: Tyrosine, O-Methyltyrosine, and Phosphotyrosine
The utility of OMT as a pTyr mimetic lies in its ability to replicate certain stereochemical and electronic properties of the phosphorylated state while remaining inert to enzymatic cleavage.[1]
-
Tyrosine (Tyr): Possesses a hydroxyl group (-OH) capable of acting as a hydrogen bond donor and acceptor. It is the substrate for tyrosine kinases.
-
Phosphotyrosine (pTyr): The addition of a bulky, negatively charged phosphate group (-OPO₃²⁻) dramatically alters the local environment. This group is a key recognition motif for various protein domains, such as SH2 domains, but is susceptible to rapid hydrolysis by protein tyrosine phosphatases (PTPs).
-
O-Methyltyrosine (OMT): The hydroxyl proton is replaced by a methyl group (-OCH₃). This modification removes the hydrogen-bonding donor capability but maintains a similar steric profile and introduces a stable, neutral ether linkage. While lacking the negative charge of pTyr, its structure can still facilitate interactions within certain binding pockets.
| Feature | Tyrosine (Tyr) | Phosphotyrosine (pTyr) | O-Methyltyrosine (OMT) |
| Side Chain | -CH₂-C₆H₄-OH | -CH₂-C₆H₄-OPO₃²⁻ | -CH₂-C₆H₄-OCH₃ |
| Charge at pH 7.4 | Neutral | Negative (-2) | Neutral |
| Stability | Stable | Labile (subject to phosphatases) | Stable (ether linkage) |
| H-Bonding | Donor & Acceptor | Acceptor | Acceptor |
| Primary Use | Protein building block | Signal transduction | Stable pTyr mimetic for research |
Section 2: Functional Consequences and Mechanistic Insights
The primary purpose of utilizing OMT is to create a stable representation of a phosphorylated protein, enabling detailed investigation of phosphorylation-dependent processes without the complication of dephosphorylation.
Mimicking the "On" State of Signaling Proteins
Protein tyrosine phosphorylation is a dynamic switch. By incorporating OMT at a specific tyrosine site, a protein can be "locked" into a conformation that mimics the phosphorylated, often activated, state. This allows researchers to:
-
Elucidate Signaling Pathways: Stably activated proteins can be used to identify downstream interaction partners and substrates, mapping out complex signaling cascades.[2]
-
Structural Biology: The stability of OMT-containing proteins facilitates crystallization and structural analysis by techniques like X-ray crystallography and NMR, providing high-resolution snapshots of the activated protein conformation.
-
Enzyme Inhibition Studies: OMT-containing peptides can act as stable substrate analogs to study the kinetics and inhibition of protein tyrosine phosphatases.[3]
Modulating Protein-Protein Interactions
The binding of signaling proteins to phosphotyrosine motifs is a critical step in many pathways. While OMT lacks the strong negative charge of pTyr, its structure can still be accommodated by the binding pockets of certain domains, particularly when hydrophobic interactions play a significant role. For instance, modified versions of OMT have been incorporated into peptides to probe the binding specificities of SH2 domains and PTPs.[3]
Diagram: Investigating a Signaling Pathway with OMT
The following diagram illustrates a typical workflow where OMT is used to investigate a kinase-substrate interaction.
Caption: Using OMT to dissect protein signaling pathways.
Section 3: Applications in Drug Development and Chemical Biology
The stability and mimetic properties of OMT make it a valuable component in the design of therapeutic peptides and other chemical probes.
Enhancing Peptide Stability
Peptide-based drugs that target phosphorylation-dependent pathways often suffer from poor metabolic stability due to the action of phosphatases. Replacing a key phosphotyrosine with OMT or a similar analog can significantly increase the in vivo half-life of the peptide, making it a more viable drug candidate.[3]
Inhibiting Tyrosine Hydroxylase
Beyond its role as a pTyr mimetic, O-methyl-L-tyrosine is also known to be an inhibitor of tyrosine hydroxylase, a key enzyme in the synthesis of catecholamine neurotransmitters like dopamine.[4] This property makes it a useful tool in neuroscience research for studying the effects of dopamine depletion and has been explored in the context of developing treatments for conditions involving neurotransmitter imbalances, such as Parkinson's disease.[4]
Section 4: Experimental Methodologies
The successful application of OMT in research requires robust methods for its incorporation into proteins and subsequent analysis.
Protocol 1: Site-Specific Incorporation of O-Methyltyrosine via Mutagenesis
This protocol describes the general steps for replacing a specific tyrosine residue with phenylalanine (a common control) or for preparing a system for unnatural amino acid incorporation, which is how OMT would be introduced.
Objective: To replace a target tyrosine residue to study its function.
Principle: Site-directed mutagenesis is a technique used to make specific, targeted changes to a DNA sequence.[5] By altering the codon for a specific tyrosine to that of another amino acid (like phenylalanine to remove the hydroxyl group), its role can be investigated.[6][7] A similar strategy using orthogonal tRNA/synthetase pairs is required for OMT incorporation.
Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Procedure:
-
Primer Design: Design primers containing the desired mutation that are complementary to the template DNA.
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. This creates a mutated, linear version of the plasmid.
-
Template Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which will be the parental plasmid DNA, leaving the newly synthesized, unmethylated (mutant) DNA intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select for transformed cells (e.g., via antibiotic resistance) and sequence the plasmid DNA from resulting colonies to confirm the desired mutation.
-
Protein Expression: Express the mutant protein from the sequence-verified plasmid.
Protocol 2: Analytical Detection of O-Methyltyrosine by Mass Spectrometry
Objective: To confirm the presence and location of OMT in a purified protein.
Principle: Mass spectrometry (MS) is a highly sensitive technique for determining the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC-MS/MS), it can be used to identify proteins and their PTMs from complex mixtures.[8]
Materials:
-
Purified OMT-containing protein
-
Proteolytic enzyme (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Protein Digestion: The purified protein is digested with a protease like trypsin, which cleaves at specific amino acid residues to generate a predictable set of peptides.
-
LC Separation: The resulting peptide mixture is separated by liquid chromatography based on properties like hydrophobicity.
-
Mass Spectrometry (MS1): As peptides elute from the LC column, they are ionized and their mass-to-charge ratio is measured in the first mass analyzer.
-
Fragmentation (MS2): Selected peptides are fragmented (e.g., by collision-induced dissociation), and the masses of the resulting fragment ions are measured in the second mass analyzer.
-
Data Analysis: The fragmentation pattern provides sequence information. The presence of OMT is confirmed by a characteristic mass shift in the peptide and its fragment ions compared to the unmodified tyrosine.
Diagram: Analytical Workflow for OMT Protein Characterization
Caption: From expression to validation of OMT-modified proteins.
Conclusion
O-methylation of the tyrosine side chain is a powerful synthetic modification that provides an invaluable tool for the scientific community. By creating a stable and non-hydrolyzable mimic of phosphotyrosine, O-methyl-L-tyrosine allows researchers to overcome the transient nature of protein phosphorylation. This enables the detailed dissection of signaling pathways, facilitates structural studies of activated proteins, and aids in the development of more stable and effective peptide-based therapeutics. As our understanding of the proteome and its complex regulation continues to grow, the strategic use of OMT and other non-natural amino acids will undoubtedly play an increasingly important role in advancing both fundamental biology and medicine.
References
-
Reichmann D, Rahat O, Albeck S, Meged R, Dym O, Schreiber G. The modular architecture of protein-protein binding interfaces. Proc Natl Acad Sci U S A. 2005;102(1):57–62. Available from: [Link]
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PubChem. O-Methyl-L-Tyrosine. Available from: [Link]
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MDPI. The Spatial Signature of Glioblastoma: A Statistical Re-Assessment of Anatomical Distribution Based on Methylation Subtypes. Available from: [Link]
-
Oxford Academic. DNA Damage and Repair in Thyroid Physiology and Disease. Available from: [Link]
-
YouTube. Tyrosine biochemistry - catecholamine synthesis & more. Available from: [Link]
-
PubMed. Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects. Available from: [Link]
-
ResearchGate. Tyrosine labeling with PTAD and N-methylated luminol derivatives. Available from: [Link]
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NIH. Convergent signaling pathways—interaction between methionine oxidation and serine/threonine/tyrosine O-phosphorylation. Available from: [Link]
-
PrepChem.com. Synthesis of O-methyltyrosine. Available from: [Link]
-
NIH. Site-directed mutagenesis identifies a tyrosine radical involved in the photosynthetic oxygen-evolving system. Available from: [Link]
-
NIH. The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. Available from: [Link]
-
PubMed. Site-specific incorporation of a phosphotyrosine mimetic reveals a role for tyrosine phosphorylation of SHP-2 in cell signaling. Available from: [Link]
-
PubChem. O-Methyltyrosine. Available from: [Link]
-
MDPI. Unraveling the Role of the Tyrosine Tetrad from the Binding Site of the Epigenetic Writer MLL3 in the Catalytic Mechanism and Methylation Multiplicity. Available from: [Link]
-
PubChem. (o-Methyltyrosine). Available from: [Link]
-
Wikipedia. Phosphomimetics. Available from: [Link]
-
ResearchGate. LC-MS-MS detection of the tyrosine oxidation products after oxidation... Available from: [Link]
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PubMed. Site-directed mutagenesis of tyrosine residues in the lac permease of Escherichia coli. Available from: [Link]
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Human Metabolome Database. Showing metabocard for o-Tyrosine (HMDB0006050). Available from: [Link]
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The Strategic Incorporation of Fmoc-N-methyl-O-methyl-L-tyrosine in Neuropeptide Engineering for Neuroscience Research
A Senior Application Scientist's In-Depth Technical Guide
Authored by: [Your Name/Gemini]
Introduction: Beyond the Canonical Twenty – Engineering Neuropeptides for Enhanced Function
In the intricate landscape of neuroscience, neuropeptides represent a critical class of signaling molecules that modulate a vast array of physiological processes, from pain perception and mood regulation to appetite and memory. However, the therapeutic and research potential of native neuropeptides is often hampered by their inherent metabolic instability and poor bioavailability.[1] To overcome these limitations, medicinal chemists and peptide scientists have turned to the strategic incorporation of non-canonical amino acids. Among these, Fmoc-N-methyl-O-methyl-L-tyrosine stands out as a powerful tool for fine-tuning the pharmacological properties of neuropeptides. This guide provides a comprehensive overview of the applications of this unique amino acid derivative in neuroscience research, detailing its impact on peptide structure, function, and therapeutic potential. We will delve into the rationale behind its use, provide detailed experimental protocols for its incorporation, and explore a case study that highlights the profound effects of tyrosine modification on neuropeptide activity.
The Rationale for N- and O-Methylation of Tyrosine in Neuropeptide Analogs
The tyrosine residue in many neuropeptides is a critical pharmacophore, often playing a pivotal role in receptor recognition and activation. The dual modification of N-methylation and O-methylation in this compound offers a synergistic approach to enhancing peptide drug-like properties.[2]
N-Methylation: The introduction of a methyl group to the amide nitrogen of the peptide backbone has profound consequences for the peptide's conformation and metabolic stability.[1]
-
Conformational Constraint: N-methylation restricts the rotation around the Cα-N bond, reducing the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.
-
Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems.[1]
-
Improved Membrane Permeability: By replacing an amide N-H bond with an N-CH3 group, the capacity for hydrogen bond donation is removed. This can reduce the polarity of the peptide and enhance its ability to cross cellular membranes, including the blood-brain barrier.[3]
O-Methylation: Methylation of the hydroxyl group on the tyrosine side chain also imparts crucial advantages:
-
Blocked Phosphorylation: The hydroxyl group of tyrosine is a common site for phosphorylation, a post-translational modification that can alter a peptide's activity and signaling. O-methylation prevents this, ensuring that the peptide's function remains consistent.
-
Modulation of Receptor Interactions: The phenolic hydroxyl group of tyrosine is often involved in hydrogen bonding with the target receptor. Replacing it with a methoxy group alters these interactions, which can be leveraged to fine-tune receptor affinity and selectivity.
-
Enhanced Lipophilicity: The addition of a methyl group to the phenolic oxygen increases the overall lipophilicity of the amino acid residue, which can contribute to improved membrane permeability.
The fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for the seamless integration of this modified amino acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[2]
Applications in Neuroscience Drug Discovery
The unique properties of this compound make it a valuable building block in the design of novel therapeutics for a range of neurological and psychiatric disorders.[2][4] Its incorporation into neuropeptide analogs can lead to compounds with enhanced potency, selectivity, and duration of action. Key therapeutic areas where this technology is being applied include:
-
Pain Management: The development of potent and selective opioid receptor agonists and antagonists with reduced side effects is a major goal in pain research. Modification of tyrosine in endogenous opioid peptides is a well-established strategy to modulate their activity at mu, delta, and kappa opioid receptors.[5]
-
Neurodegenerative Diseases: Peptide-based therapeutics are being explored for diseases like Alzheimer's and Parkinson's. Enhancing the stability and brain penetration of neuroprotective or neurorestorative peptides is critical for their efficacy.[6]
-
Psychiatric Disorders: Neuropeptides play a crucial role in regulating mood and anxiety. Analogs of neuropeptides like Neuropeptide Y (NPY) with improved pharmacokinetic profiles are being investigated as potential treatments for anxiety and depression.
Experimental Section: Solid-Phase Synthesis of Peptides Containing N-methyl-O-methyl-L-tyrosine
The incorporation of this compound into a peptide sequence via Fmoc-SPPS requires optimization of coupling conditions due to the steric hindrance of the N-methyl group.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Various commercial | Modified amino acid building block |
| Rink Amide Resin | Various commercial | Solid support for peptide synthesis |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Solvent |
| Piperidine | Reagent grade | Fmoc deprotection |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Various commercial | Coupling reagent |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Various commercial | Coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | Base for coupling reaction |
| Trifluoroacetic acid (TFA) | Reagent grade | Cleavage from resin and side-chain deprotection |
| Triisopropylsilane (TIS) | Reagent grade | Scavenger during cleavage |
| Dichloromethane (DCM) | Reagent grade | Solvent |
Optimized Coupling Protocol for this compound
This protocol outlines the key steps for the efficient incorporation of the sterically hindered this compound.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove residual piperidine.
-
Amino Acid Activation and Coupling:
-
Pre-dissolve 3 equivalents of this compound and 2.9 equivalents of HATU or HCTU in DMF.[7]
-
Add 6 equivalents of DIPEA to the amino acid/coupling reagent solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours. Longer coupling times are generally required for N-methylated amino acids compared to their non-methylated counterparts.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. Note that N-methylated amino acids will not give a positive result. Therefore, monitoring is typically based on ensuring complete consumption of the preceding free amine before the addition of the N-methylated residue.
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Repeat Cycle: Continue with the synthesis of the peptide chain by repeating the deprotection, washing, and coupling steps for the subsequent amino acids.
Cleavage and Deprotection
After the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed.
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and analytical RP-HPLC.
Case Study: Modulation of Opioid Receptor Activity through Tyrosine Modification
Background
N/OFQ is a neuropeptide that modulates pain and a variety of other CNS functions through its interaction with the NOP receptor, a G-protein coupled receptor (GPCR). The N-terminal phenylalanine (Phe¹) of N/OFQ is crucial for its biological activity. Previous studies have shown that replacing Phe¹ with modified tyrosine analogs can alter the peptide's affinity and efficacy at the NOP receptor.[5]
Experimental Design
In this study, the researchers synthesized an analog of the N/OFQ fragment (1-13)-NH₂, where Phe¹ was replaced with (L)-2-methyl tyrosine (Mmt). The resulting peptide, [Mmt¹]N/OFQ(1-13)-NH₂, was then evaluated for its ability to activate the human NOP receptor.[5]
Figure 1: Experimental workflow for the synthesis and functional characterization of [Mmt¹]N/OFQ(1-13)-NH₂.
Results
The functional activity of [Mmt¹]N/OFQ(1-13)-NH₂ was assessed using a calcium mobilization assay in CHO cells co-expressing the human NOP receptor and a chimeric Gαqi5 protein. This assay allows for the measurement of receptor activation by monitoring changes in intracellular calcium levels.[5]
| Peptide | pEC₅₀ (mean ± SEM) | Emax (mean ± SEM) |
| N/OFQ | 9.56 ± 0.27 | 335 ± 33 |
| N/OFQ(1-13)-NH₂ | 9.82 ± 0.19 | 358 ± 22 |
| [Dmt¹]N/OFQ(1-13)-NH₂ | 8.35 ± 0.22 | 337 ± 26 |
| [Mmt¹]N/OFQ(1-13)-NH₂ | 9.47 ± 0.28 | 302 ± 39 |
Table 1: In vitro activity of N/OFQ analogs at the human NOP receptor. Data from Calo' et al. (2020).[5] pEC₅₀ is the negative logarithm of the molar concentration that produces 50% of the maximal effect. Emax is the maximum response.
The results demonstrated that the introduction of a single methyl group at the 2-position of the tyrosine ring in [Mmt¹]N/OFQ(1-13)-NH₂ resulted in a peptide with a potency (pEC₅₀ = 9.47) comparable to the native N/OFQ peptide and the parent fragment.[5] In contrast, the previously studied analog with a dimethylated tyrosine, [Dmt¹]N/OFQ(1-13)-NH₂, showed a significant decrease in potency.[5]
Discussion
This case study elegantly demonstrates the principle of "fine-tuning" neuropeptide activity through subtle modifications of the tyrosine residue. The addition of a single methyl group in [Mmt¹]N/OFQ(1-13)-NH₂ was well-tolerated and maintained high potency, suggesting an optimal fit within the NOP receptor binding pocket. This highlights the power of using modified amino acids like this compound to explore the structure-activity relationships of neuropeptides and to develop analogs with desired pharmacological profiles.
Figure 2: Logical relationship of the case study findings.
Conclusion and Future Perspectives
This compound is a powerful and versatile tool in the arsenal of the peptide chemist and neuropharmacologist. Its ability to confer enhanced metabolic stability, conformational rigidity, and modulated receptor interactions makes it an invaluable building block for the design of next-generation neuropeptide-based therapeutics. The strategic incorporation of this and other non-canonical amino acids will continue to drive innovation in neuroscience research, leading to a deeper understanding of neuropeptide signaling and the development of novel treatments for a wide range of neurological and psychiatric disorders. As our understanding of the complex interplay between peptide structure and function grows, so too will our ability to rationally design peptide drugs with precisely tailored properties to meet specific therapeutic needs.
References
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Calo', G., et al. (2020). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation. Molecules, 25(22), 5468. [Link]
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Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 15(40), 8496-8501. [Link]
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Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1373-1383. [Link]
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Aimoto, S. (2015). Design of peptide therapeutics as protein–protein interaction inhibitors to treat neurodegenerative diseases. Future medicinal chemistry, 7(14), 1845-1859. [Link]
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
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Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153-166. [Link]
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Upert, G., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature protocols, 7(3), 543-549. [Link]
- Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature reviews Drug discovery, 20(4), 309-325.
-
Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
- Wu, Y., et al. (2022). Receptor-specific recognition of NPY peptides revealed by structures of NPY receptors. Science, 376(6594), eabm1631.
- Zhang, H., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic chemistry, 141, 106892.
- Gach-Janczak, K., et al. (2024).
- Lavecchia, A., et al. (2013). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Tetrahedron Letters, 54(32), 4279-4282.
- Balse-Srinivasan, P., et al. (2019). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 141(4), 1631-1639.
- Sharma, A., et al. (2021). Peptide Based Therapy for Neurological Disorders. Current pharmaceutical design, 27(40), 4166-4176.
- Chatterjee, J., et al. (2019). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 141(4), 1631-1639.
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- 4. Quantitative Analysis of Neuropeptide Y (NPY) and C-Terminal Glycine-Extended NPY by Mass Spectrometry and Their Localization in the Developing and Sexual Adult Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to Leveraging Fmoc-N-methyl-O-methyl-L-tyrosine in Advanced Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of modified amino acids is a cornerstone of modern protein engineering and peptide-based drug development. Fmoc-N-methyl-O-methyl-L-tyrosine is a specialized building block designed to impart critical pharmacological advantages. The N-methyl group on the peptide backbone introduces conformational rigidity and enhances metabolic stability by shielding the adjacent peptide bond from enzymatic cleavage.[1][2] Concurrently, the O-methyl modification on the tyrosine side chain can modulate receptor binding interactions and fine-tune the electronic properties of the phenol ring. This guide provides an in-depth examination of the core principles and practical methodologies for utilizing this dual-modified amino acid, focusing on its integration into Solid-Phase Peptide Synthesis (SPPS) workflows and its impact on the final peptide's therapeutic potential.
Introduction: The Strategic Imperative for Dual-Methylation
Bioactive peptides are promising therapeutic agents, yet their clinical utility is often hampered by poor metabolic stability and limited oral bioavailability.[3] Post-translational modifications are a key evolutionary strategy to overcome these limitations. In synthetic protein engineering, the site-specific introduction of non-canonical amino acids mimics this natural optimization process.
-
N-Methylation: The Backbone of Stability: The substitution of an amide proton with a methyl group on the peptide backbone is a powerful strategy to enhance drug-like properties.[1][4] This modification achieves two primary goals:
-
Proteolytic Resistance: The N-methyl group provides steric hindrance, effectively masking the amide bond from the active sites of proteolytic enzymes like proteases and peptidases, thereby increasing the peptide's half-life in vivo.[1][5]
-
Conformational Control: By removing a hydrogen bond donor, N-methylation restricts the available conformational space of the peptide backbone.[3][6] This can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for a specific target.[3]
-
-
O-Methylation: Fine-Tuning Side-Chain Interactions: The phenolic hydroxyl group of tyrosine is a versatile functional group involved in hydrogen bonding, and it can also be a site for metabolic modification. O-methylation of this group can:
-
Modulate Binding Affinity: Altering the hydrogen-bonding capability of the tyrosine side chain can change the peptide's interaction profile with its receptor, sometimes leading to improved affinity or selectivity.[7]
-
Block Metabolic Pathways: The hydroxyl group can be a target for sulfation or glucuronidation. O-methylation prevents these metabolic pathways, further contributing to the overall stability of the peptide.
-
The combined use of N- and O-methylation in a single tyrosine residue offers a synergistic approach to optimizing peptide therapeutics.[8][9]
Molecular Profile: this compound
A thorough understanding of the building block is essential for its successful application. The molecule consists of three key components:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the α-amine. Its stability in acidic conditions and easy removal with a secondary amine like piperidine makes it central to the most common SPPS strategies.[10]
-
N-Methyl Group: Covalently attached to the backbone amide nitrogen, this is the source of the steric shielding and conformational constraint.
-
O-Methyl Group: Attached to the side-chain phenol, this modification fine-tunes the electronic and binding properties of the tyrosine residue.
Caption: Chemical structure of this compound.
Core Methodology: Integration into Fmoc-SPPS
The incorporation of this compound into a peptide sequence requires special consideration due to the steric hindrance at the N-methylated amine.[11] Standard coupling protocols may result in low yields and incomplete reactions. The following section details a robust, field-proven methodology.
The Challenge of Steric Hindrance
The primary obstacle in coupling N-methylated amino acids is the steric bulk around the nitrogen atom, which slows down the kinetics of amide bond formation.[11] This is particularly true when coupling an amino acid onto an N-methylated residue already on the resin. Coupling the this compound itself onto a free amine on the resin is also challenging. Therefore, more potent activation methods and optimized reaction conditions are required.[12]
Recommended Coupling Protocols
To overcome the challenge of steric hindrance, a combination of powerful coupling reagents and optimized conditions is necessary. Uranyl-based activators like HATU and HCTU, or thiouronium salts like TOTT, are highly recommended.[13]
| Parameter | Recommendation for N-Methylated Coupling | Standard Coupling (for comparison) | Rationale for N-Methylated Protocol |
| Coupling Reagent | HATU, HCTU, COMU, TOTT[13] | HBTU, DIC/HOBt[3] | These reagents form highly reactive acyl-uronium/guanidinium species that can overcome the steric barrier more effectively. |
| Amino Acid Equiv. | 3–5 equivalents | 2–4 equivalents | A higher concentration of the activated amino acid drives the reaction to completion. |
| Reagent Equiv. | 3–5 equivalents (vs. resin capacity) | 2–4 equivalents | Ensures complete activation of the incoming amino acid. |
| Base | DIEA or Collidine (6–10 equiv.) | DIEA or NMM (4–8 equiv.) | A non-nucleophilic base is crucial to prevent side reactions. A higher concentration is needed to maintain the optimal pH for the reaction. |
| Reaction Time | 1–4 hours (or double coupling) | 30–60 minutes | The slower reaction kinetics necessitate a longer coupling time. Monitoring the reaction is critical. |
| Temperature | Room Temperature to 50°C (with microwave) | Room Temperature | Elevated temperatures, often achieved with microwave-assisted synthesis, can significantly accelerate slow coupling reactions.[11] |
Step-by-Step Experimental Workflow
This protocol assumes a standard Fmoc-SPPS setup.
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides) and perform the initial deprotection of the Fmoc group from the resin or the previously coupled amino acid.[14]
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 10-15 minutes.
-
Wash thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation of this compound:
-
In a separate vessel, dissolve 4 equivalents of this compound and 3.95 equivalents of HATU in DMF.
-
Add 8 equivalents of DIEA to the solution and allow it to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for at least 2 hours. For particularly difficult couplings (e.g., coupling onto another N-methylated residue), extend the time to 4 hours or perform a double coupling.
-
-
Reaction Monitoring (Self-Validation):
-
The standard Kaiser test (ninhydrin test) will yield a negative result for the secondary amine of the N-methylated residue.[15] Therefore, a bromophenol blue test is recommended to check for the presence of unreacted free amines.[16]
-
If the test is positive (indicating an incomplete reaction), drain the vessel, wash with DMF, and repeat the coupling step (double coupling).
-
-
Capping (Optional but Recommended):
-
To permanently block any unreacted free amines and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIEA in DMF for 10-15 minutes.
-
-
Washing:
-
Thoroughly wash the resin with DMF (5-7 times) to remove excess reagents and byproducts before proceeding to the next cycle.
-
Caption: Workflow for coupling this compound in SPPS.
Impact on Peptide Structure and Function
The introduction of an N-methyl group has profound consequences for the peptide's structure, which in turn dictates its function.
-
Cis/Trans Isomerization: The amide bond preceding the N-methylated residue can more readily adopt a cis conformation compared to a standard secondary amide bond. This leads to a mixture of conformers in solution, which can sometimes be observed as peak broadening or splitting in HPLC and NMR analyses.[6] This conformational heterogeneity can be a critical factor in receptor recognition.
Caption: N-methylation restricts backbone rotation and removes a H-bond donor.
Applications in Drug Development
Peptides engineered with this compound are valuable in various therapeutic areas.
-
Improving Oral Bioavailability: The enhanced proteolytic stability and increased lipophilicity resulting from N-methylation can significantly improve a peptide's ability to survive the gastrointestinal tract and be absorbed into the bloodstream.[2][5]
-
Developing CNS-Targeted Peptides: The reduction in hydrogen bond donors can improve a peptide's ability to cross the blood-brain barrier, opening up possibilities for treating neurological disorders.
-
Enhancing Receptor Specificity: By locking a peptide into a specific conformation, N-methylation can increase its binding specificity for a particular receptor subtype, thereby reducing off-target effects and improving the therapeutic window.[4]
Conclusion
This compound is a high-impact building block for the rational design of advanced peptide therapeutics. While its incorporation presents synthetic challenges due to steric hindrance, these can be reliably overcome with optimized protocols utilizing potent coupling reagents and rigorous monitoring. The resulting peptides benefit from enhanced metabolic stability and conformational pre-organization, key attributes that address the primary limitations of traditional peptide drugs. As the demand for more stable and specific biologics grows, the strategic use of dual-modified amino acids like this will continue to be an indispensable tool for protein engineers and medicinal chemists.
References
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- Should My Peptide Be Methylated?. (2025). LifeTein Peptide Blog.
- SPPS for N Methylated Peptides. (2023). Reddit.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab.
- N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. (2008). ResearchGate.
- This compound | 1260595-45-6. (n.d.). J&K Scientific.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation.
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- Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. (n.d.). PMC - NIH.
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- DNA Damage and Repair in Thyroid Physiology and Disease. (2025). Oxford Academic.
- Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec.
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- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025). IRIS.
- Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper. (2026). ACS Omega.
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- Solid-phase synthesis and characterization of N-methyl-rich peptides. (n.d.). ResearchGate.
- The Power of Precision: Fmoc-N-methyl-L-isoleucine in Bioconjugation and Protein Engineering. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). NIH.
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An In-depth Technical Guide to Bioconjugation Strategies for Peptides Incorporating Fmoc-N-methyl-O-methyl-L-tyrosine
Abstract
The incorporation of modified amino acids is a cornerstone of modern peptide-based drug development, offering enhanced stability, permeability, and tailored pharmacological profiles. Fmoc-N-methyl-O-methyl-L-tyrosine is a prime example, providing both backbone rigidification via N-methylation and side-chain protection through O-methylation.[1][2] However, these very modifications that confer advantageous properties also present a significant challenge for bioconjugation: the traditional reactive handle of the tyrosine phenol is blocked. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of robust and field-proven bioconjugation strategies for peptides containing this uniquely modified residue. We will dissect the causality behind experimental choices, moving beyond simple protocols to establish a framework for strategic planning, execution, and validation of peptide conjugates for therapeutic and diagnostic applications.
The Strategic Imperative: Understanding this compound
The decision to include this compound in a peptide sequence is deliberate and strategic, aimed at overcoming the inherent limitations of natural peptides.[3][]
-
1.1. The Role of N-Methylation: The addition of a methyl group to the peptide backbone amide nitrogen is a powerful tool to enhance druggability.[3] This modification introduces steric hindrance that can significantly increase metabolic stability by shielding the peptide bond from proteolytic enzymes.[2][5] Furthermore, by removing a hydrogen bond donor, N-methylation increases lipophilicity, which can improve membrane permeability and oral bioavailability.[2][6]
-
1.2. The Implication of O-Methylation: The methylation of the tyrosine phenolic oxygen serves as a permanent protecting group. This modification prevents the side chain from participating in undesired oxidative reactions and, crucially for this guide, renders it inert to common electrophilic aromatic substitution or phenol-specific coupling chemistries. This "inactivity" is the central challenge; bioconjugation cannot be directed at the O-methylated tyrosine. Therefore, any conjugation strategy must be planned in advance and targeted to a different, reactive site within the peptide sequence.
-
1.3. Synthesis and Incorporation: this compound is designed for standard solid-phase peptide synthesis (SPPS) workflows.[1][7] The Fmoc (fluorenylmethyloxycarbonyl) group protects the N-terminus during coupling and is removed with a mild base, allowing for sequential addition of amino acids to build the desired peptide chain.[8]
The Core Principle: Pre-emptive Design with Reactive Handles
Given the inert nature of the O-methylated tyrosine side chain, a successful bioconjugation strategy is not an afterthought but a foundational component of the peptide design itself. The synthesis plan must include the incorporation of a specific, reactive "handle" at a predetermined position. This handle will serve as the exclusive site for conjugation.
Caption: High-level workflow for bioconjugation of handle-enabled peptides.
Strategy 1: N-Terminal Modification
The primary amine of the N-terminal amino acid is a reliable and highly predictable site for conjugation.[9]
-
3.1. Mechanistic Principle: The N-terminal α-amine is typically the most nucleophilic amine in an unprotected peptide (unless lysine is present) and can be selectively targeted under controlled pH conditions. The most common reaction involves acylation with an N-hydroxysuccinimide (NHS) ester-activated payload (e.g., a dye or drug), which forms a stable amide bond.
-
3.2. Advantages & Causality: This method offers excellent site-specificity, yielding a homogenous product with a 1:1 peptide-to-payload ratio. The reaction is robust and proceeds efficiently in aqueous buffers, making it ideal for sensitive biomolecules. By neutralizing the positive charge at the N-terminus, this modification can also enhance peptide stability against exopeptidases.[10]
-
3.3. Limitations: This strategy is limited to a single modification per peptide. Crucially, if the N-terminus is involved in the peptide's biological activity (e.g., receptor binding), modification at this site could lead to a partial or complete loss of function.
-
3.4. Field-Proven Protocol: N-Terminal Labeling with an NHS-Ester Dye
-
Peptide Preparation: Dissolve the purified, lyophilized peptide (containing this compound) in a suitable buffer. A common choice is 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5. The slightly basic pH ensures the N-terminal amine is deprotonated and thus maximally nucleophilic.
-
Payload Preparation: Dissolve the NHS-ester functionalized payload (e.g., FITC-NHS) in a minimal amount of a water-miscible organic solvent like DMSO or DMF immediately before use to prevent hydrolysis of the NHS ester.
-
Reaction: Add the payload solution to the peptide solution dropwise while gently stirring. A typical molar ratio is 5-10 fold excess of the NHS-ester to the peptide to drive the reaction to completion.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light if the payload is fluorescent.
-
Quenching: Quench any unreacted NHS-ester by adding a small amount of an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, and incubating for an additional 30 minutes.
-
Purification (Self-Validation): Purify the resulting conjugate from unreacted peptide and payload using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization (Self-Validation): Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the expected mass increase.
-
Strategy 2: Side-Chain Modification of an Orthogonal Residue
This is the most versatile and widely employed strategy, as it allows for precise placement of the conjugation site away from potentially active termini. The choice of residue dictates the chemistry.
-
4.1. Cysteine (Thiol-Maleimide Chemistry): The "gold standard" for site-specific conjugation.
-
Mechanistic Principle: The thiol group of a cysteine residue is a soft nucleophile that undergoes a highly specific Michael addition reaction with the double bond of a maleimide-functionalized payload. This reaction is rapid and highly selective for thiols at a pH range of 6.5-7.5.[11]
-
Causality: At this pH range, the cysteine thiol (pKa ~8.3) is more reactive than the ε-amino group of lysine (pKa ~10.5), ensuring chemoselectivity. The resulting thioether bond is stable under physiological conditions.
-
Protocol: Thiol-Maleimide Conjugation
-
Peptide Preparation: Synthesize the peptide with a single, strategically placed cysteine residue. Dissolve the purified peptide in a phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0). If the cysteine has formed a disulfide dimer, it must first be reduced using a reagent like TCEP (Tris(2-carboxyethyl)phosphine).
-
Payload Preparation: Dissolve the maleimide-activated payload in DMSO or DMF.
-
Reaction: Add the payload solution to the peptide solution (typically a 1.5 to 5-fold molar excess).
-
Incubation: React for 2-4 hours at room temperature. Monitor the reaction progress by LC-MS.
-
Quenching: Quench unreacted maleimide groups by adding a free thiol such as β-mercaptoethanol or L-cysteine.
-
Purification & Characterization: Purify and validate the conjugate via RP-HPLC and mass spectrometry as described previously.
-
-
-
4.2. Bio-orthogonal "Click Chemistry" Handles: For ultimate specificity.
-
Mechanistic Principle: "Click chemistry" refers to reactions that are highly efficient, selective, and bio-orthogonal (meaning they do not interfere with native biological processes).[12][13] The most common strategy for peptides involves incorporating an unnatural amino acid bearing an azide or an alkyne group during SPPS.[13][14]
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): A terminal alkyne and an azide "click" together to form a stable triazole ring, catalyzed by a Cu(I) source.[14] It is extremely efficient but requires a copper catalyst, which can be toxic to cells if not properly chelated.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): An azide reacts with a strained cyclooctyne (e.g., DBCO, DIBO) without the need for a metal catalyst.[] This is the preferred method for live-cell labeling and applications where copper toxicity is a concern.
-
-
Causality: The azide and alkyne functionalities are completely abiotic; no native residues in a peptide or protein will react with them, providing perfect orthogonality. This allows for conjugation in complex biological media.
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lifetein.com [lifetein.com]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]
- 10. jpt.com [jpt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-N-methyl-O-methyl-L-tyrosine
Introduction: Navigating the Challenges and Opportunities of Modified Peptides
In the landscape of modern drug development, the structural modification of peptides is a cornerstone of innovation. Introducing non-canonical amino acids can dramatically improve a peptide's therapeutic profile, enhancing its stability against enzymatic degradation, increasing its bioavailability, and fine-tuning its receptor binding affinity and selectivity. Among these modifications, N-methylation of the peptide backbone and O-methylation of side chains are particularly impactful. N-methylation restricts conformational flexibility and improves membrane permeability, while O-methylation can protect against side-chain modifications and modulate interactions.
This guide provides a comprehensive protocol for the incorporation of Fmoc-N-methyl-O-methyl-L-tyrosine into peptides via solid-phase peptide synthesis (SPPS). This doubly modified amino acid presents a unique set of challenges, primarily due to the steric hindrance at the N-methylated amine, which can significantly impede coupling efficiency. This document will not only provide a step-by-step methodology but also delve into the rationale behind the selection of reagents and conditions, offering a robust framework for researchers, scientists, and drug development professionals to successfully synthesize these complex and promising molecules.
Core Principles and Considerations
The successful incorporation of this compound hinges on overcoming the steric hindrance of the N-methyl group. Standard coupling conditions are often insufficient to drive the reaction to completion, leading to deletion sequences and low yields. Therefore, this protocol emphasizes the use of potent coupling reagents and optimized reaction conditions.
Furthermore, the stability of the O-methyl ether on the tyrosine side chain is a key consideration. Fortunately, this ether linkage is robust and stable under the standard acidic conditions used for cleavage from the resin in Fmoc-based SPPS.
Finally, accurate monitoring of the coupling reaction is critical. The commonly used Kaiser test is unreliable for secondary amines, such as the N-methyl group of our target amino acid, necessitating the use of alternative colorimetric tests.
Materials and Reagents
| Reagent | Grade | Purpose | Recommended Supplier |
| This compound | Peptide Synthesis Grade | Building Block | Chem-Impex, J&K Scientific |
| Rink Amide or Wang Resin | 100-200 mesh, ~0.5-1.0 mmol/g | Solid Support | Standard peptide synthesis suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Solvent | Standard chemical suppliers |
| Dichloromethane (DCM) | ACS Grade | Solvent | Standard chemical suppliers |
| Piperidine | ACS Grade | Fmoc Deprotection | Standard chemical suppliers |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Peptide Synthesis Grade | Coupling Reagent | Standard peptide synthesis suppliers |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Base | Standard chemical suppliers |
| Trifluoroacetic acid (TFA) | Reagent Grade | Cleavage | Standard chemical suppliers |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger | Standard chemical suppliers |
| Water | HPLC Grade | Scavenger | Standard chemical suppliers |
| Diethyl ether, cold | ACS Grade | Peptide Precipitation | Standard chemical suppliers |
| Acetonitrile (ACN) | HPLC Grade | HPLC Mobile Phase | Standard chemical suppliers |
| Chloranil or Bromophenol Blue | ACS Grade | Coupling Monitoring | Standard chemical suppliers |
Experimental Protocols
Workflow Overview
Caption: SPPS workflow for incorporating Fmoc-N(Me)Tyr(Me)-OH.
Step 1: Resin Preparation and Swelling
-
Place the desired amount of Rink Amide or Wang resin in a reaction vessel.
-
Add sufficient DMF to cover the resin.
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.
-
After swelling, drain the DMF.
Step 2: Standard Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swelled resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene-piperidine adduct.
Step 3: Coupling of this compound
This is the most critical step. The choice of a highly efficient coupling reagent is paramount to overcome the steric hindrance of the N-methyl group. HATU is recommended for its high reactivity and reduced risk of racemization.
-
Pre-activation: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HATU (3-4 equivalents), in DMF.
-
Add DIPEA (6-8 equivalents) to the activation mixture. The solution should change color. Allow the pre-activation to proceed for 2-5 minutes. Causality: Pre-activation forms the highly reactive O-acylisourea intermediate, which readily reacts with the deprotected amine on the resin.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for at least 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight, or the temperature can be moderately increased (e.g., to 40-50°C) with careful monitoring for potential side reactions. Microwave-assisted synthesis can also significantly accelerate this step.
-
After the coupling, drain the reaction solution and wash the resin with DMF (3-5 times).
Step 4: Monitoring the Coupling Reaction
As the Kaiser test is ineffective for secondary amines, an alternative method must be used to confirm the completion of the coupling reaction.
-
Chloranil Test (Recommended):
-
Take a small sample of the resin beads and wash them with DCM.
-
Add a few drops of a saturated solution of chloranil in toluene.
-
A positive result (incomplete coupling) is indicated by the appearance of a blue or green color on the beads within 5-10 minutes.
-
-
Bromophenol Blue Test:
-
To a small sample of resin beads, add a few drops of a 0.1% solution of bromophenol blue in DMF.
-
A blue color indicates the presence of unreacted secondary amine (incomplete coupling).
-
If the test is positive, the coupling step should be repeated (double coupling).
Step 5: Capping (Optional but Recommended)
If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion peptide sequences.
-
Treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF.
Step 6: Chain Elongation
Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Step 7: Final Cleavage and Deprotection
The O-methyl ether on the tyrosine side chain is stable to TFA. A standard cleavage cocktail is sufficient.
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to quench reactive carbocations generated during this process, preventing side reactions with sensitive residues like tryptophan or methionine.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
Step 8: Peptide Precipitation and Purification
-
Concentrate the TFA filtrate to a small volume under a stream of nitrogen.
-
Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Analysis and Characterization
High-Performance Liquid Chromatography (HPLC)
-
Retention Behavior: The incorporation of both N-methyl and O-methyl groups will increase the hydrophobicity of the peptide compared to its unmodified counterpart. This will generally lead to a longer retention time on a reverse-phase column. The exact shift will depend on the overall sequence and the position of the modified residue.
Mass Spectrometry (MS)
-
Molecular Weight Confirmation: The primary goal of MS analysis is to confirm the correct molecular weight of the synthesized peptide.
-
Fragmentation Analysis (MS/MS):
-
The N-methylated peptide bond can influence fragmentation patterns. Cleavage C-terminal to the N-methylated residue may be less favored.
-
The O-methylated tyrosine side chain is generally stable during collision-induced dissociation (CID). The characteristic fragment ion for an unmodified tyrosine is often observed at m/z 136.0757 (the immonium ion). For an O-methylated tyrosine, this immonium ion would be expected at a higher m/z.
-
Be aware of the potential for methyl group migration during the fragmentation of singly charged ions, which could complicate spectral interpretation.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling | Steric hindrance of the N-methyl group. | - Use a more potent coupling reagent (e.g., HATU, PyAOP).- Increase the equivalents of amino acid and coupling reagent.- Extend the coupling time or increase the temperature.- Perform a double coupling.- Consider microwave-assisted synthesis. |
| Deletion of the N-methylated residue | Inefficient coupling. | - Implement the solutions for incomplete coupling.- Ensure accurate monitoring with a chloranil or bromophenol blue test. |
| Low Yield after Cleavage | Incomplete cleavage or peptide precipitation. | - Ensure sufficient cleavage time (2-3 hours).- Use a sufficient volume of cold diethyl ether for precipitation and ensure the peptide is not soluble in the ether. |
| Multiple Peaks in HPLC of Crude Product | - Deletion sequences from incomplete coupling.- Side reactions during synthesis or cleavage. | - Optimize coupling conditions.- Use capping to terminate unreacted chains.- Ensure efficient scavenging during cleavage. |
Conclusion
The synthesis of peptides containing this compound, while challenging, is readily achievable with the appropriate selection of reagents and optimized protocols. By understanding the underlying chemical principles, particularly the need to overcome steric hindrance during coupling, researchers can successfully incorporate this valuable modified amino acid into their peptide sequences. The enhanced properties conferred by N- and O-methylation make these peptides highly attractive candidates for the development of next-generation therapeutics. This guide provides a solid foundation for achieving success in this exciting area of peptide science.
References
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., ... & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues. Angewandte Chemie International Edition, 47(14), 2595-2599. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
coupling conditions for Fmoc-N-methyl-O-methyl-L-tyrosine in SPPS
An Application Guide to the Solid-Phase Synthesis of Peptides Containing Fmoc-N-methyl-O-methyl-L-tyrosine
Abstract
The incorporation of N-methylated amino acids into peptide sequences is a cornerstone strategy in medicinal chemistry for enhancing therapeutic properties such as metabolic stability, cell permeability, and oral bioavailability.[1][2][3] this compound [Fmoc-N-Me-Tyr(Me)-OH] is a valuable building block in this context, offering both N-α-methylation and a permanently protected phenolic side chain. However, the successful incorporation of this and other N-alkylated residues via Solid-Phase Peptide Synthesis (SPPS) is notoriously challenging due to significant steric hindrance.[4][5] This application note provides a detailed examination of the underlying chemical principles, compares effective coupling strategies, and presents robust, field-proven protocols for the efficient coupling of Fmoc-N-Me-Tyr(Me)-OH, ensuring high-yield synthesis and sequence fidelity.
The Fundamental Challenge: Steric Hindrance in N-Methylated SPPS
In standard Fmoc-SPPS, a peptide bond is formed between the carboxyl group of an incoming Fmoc-protected amino acid and the free primary amine of the resin-bound peptide chain.[6][7] The introduction of an N-methyl group on the resin-bound residue converts this nucleophilic primary amine into a secondary amine. This seemingly minor modification introduces a profound steric barrier that severely impedes the approach of the activated carboxyl group of the incoming amino acid.[4][5]
This steric clash has several critical consequences for the synthesis:
-
Reduced Reaction Kinetics: The rate of peptide bond formation is dramatically slowed, requiring extended reaction times.
-
Incomplete Couplings: Standard coupling conditions often fail to drive the reaction to completion, leading to the formation of deletion sequences where the N-methylated residue is missing.[4]
-
Exacerbated Difficulty: The problem is most acute when attempting to couple an amino acid onto an N-methylated residue, and even more so when coupling two consecutive N-methylated amino acids.[4][8]
Therefore, overcoming this steric impediment requires a carefully selected combination of highly potent coupling reagents and optimized reaction conditions.
Strategic Selection of Coupling Reagents
Standard carbodiimide (e.g., DIC/HOBt) or moderately reactive aminium/uronium salt reagents (e.g., HBTU, HCTU) are often insufficient for efficiently coupling sterically demanding residues like Fmoc-N-Me-Tyr(Me)-OH.[2][9] More potent activation strategies are essential.
Guanidinium/Uronium Salt Reagents: The HATU Advantage
Guanidinium and uronium salt-based coupling reagents are widely used in SPPS.[10] For N-methylated residues, HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a superior choice.[2][6][9] When combined with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, HATU reacts with the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate, which rapidly converts to the HOAt active ester. This ester is exceptionally efficient at acylating the sterically hindered secondary amine.
Phosphonium Salt Reagents: PyBOP and PyAOP
Phosphonium-based reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are also highly effective for difficult couplings.[8][9] These reagents, particularly when used with an additive like HOAt, generate highly reactive intermediates capable of overcoming the steric barrier of N-methylated amino acids.[8]
The Role of Base and Racemization Risk
The choice and stoichiometry of the base are critical. While bases like DIPEA are necessary to activate the coupling reagent and neutralize the protonated amine, excessive amounts or prolonged exposure can increase the risk of racemization of the activated amino acid.[9][11][12][13] This occurs via the formation of a 5(4H)-oxazolone intermediate.[14] Using a hindered base like 2,4,6-collidine in place of DIPEA can sometimes mitigate this risk.[9] For sensitive amino acids, minimizing pre-activation time is also a crucial preventative measure.[11]
Comparative Overview of Coupling Conditions
The following table summarizes recommended conditions for coupling Fmoc-N-Me-Tyr(Me)-OH and similar sterically hindered N-methylated amino acids.
| Coupling Reagent | Additive | Base | Molar Equivalents (AA:Reagent:Base) | Recommended Time | Key Considerations |
| HATU | (HOAt) | DIPEA or Collidine | 4 : 3.9 : 8 | 1 - 4 hours | Highly Recommended. Very efficient for N-methylated residues.[2][4] |
| PyBOP | HOAt | DIPEA or NMM | 4 : 4 : 8 | 2 - 6 hours | Strong performance, especially with HOAt additive.[8] |
| PyAOP | None | DIPEA or NMM | 4 : 4 : 8 | 2 - 6 hours | Excellent for preventing racemization and for difficult couplings.[8] |
| DIC / Oxyma Pure | Oxyma Pure | N/A | 4 : 4 : - | 4 - 12 hours | A modern carbodiimide method that can be effective, particularly with microwave assistance.[5] |
Note: Equivalents are relative to the resin substitution. Coupling times are estimates and should be optimized based on monitoring.
Detailed Experimental Protocols
This section provides a step-by-step protocol for the manual coupling of Fmoc-N-Me-Tyr(Me)-OH onto a resin-bound peptide chain using the recommended HATU/DIPEA method.
Materials and Reagents
-
Peptide-resin with a free N-terminal secondary amine
-
Fmoc-N-Me-Tyr(Me)-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Bromophenol Blue monitoring solution
Workflow Diagram: Coupling Cycle for N-Methylated Residues
Caption: Workflow for coupling Fmoc-N-Me-Tyr(Me)-OH.
Step-by-Step Coupling Procedure
A. Resin Preparation & Fmoc Deprotection
-
If starting a new synthesis, swell the resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-7 minutes.[6]
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[6]
B. Amino Acid Activation and Coupling
-
In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-Tyr(Me)-OH and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the solution. A brief pre-activation of 1-2 minutes is generally sufficient.[4]
-
Immediately add this activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult sequences, this time may be extended.
C. Monitoring and Post-Coupling Wash
-
After the coupling period, take a small sample of resin beads and perform a Bromophenol Blue test. Note: The standard Kaiser (ninhydrin) test will give a false negative for the secondary amine of an N-methylated residue.[2][3]
-
Negative Test (Yellow/Green): The coupling is complete.
-
Positive Test (Blue): The coupling is incomplete, and unreacted secondary amines remain.
-
-
If the test is negative, drain the coupling solution and wash the resin with DMF (3-5 times) followed by DCM (3 times) to prepare for the next cycle.
-
If the test is positive (Double Coupling): Drain the reaction mixture, wash the resin once with DMF, and repeat the coupling step (Section 4.3.B) with a fresh solution of activated amino acid for an additional 1-2 hours.[4] Re-test before proceeding.
Conclusion and Best Practices
The successful incorporation of this compound is a manageable but non-trivial task in SPPS that hinges on acknowledging and addressing the challenge of steric hindrance. The use of potent coupling reagents like HATU is paramount. For researchers and drug development professionals, adherence to optimized protocols, including careful monitoring with appropriate tests and the readiness to perform a double coupling, is essential for achieving high-purity, N-methylated peptides. Furthermore, leveraging technologies like microwave-assisted SPPS can significantly accelerate these difficult couplings, reducing reaction times from hours to minutes.[5]
References
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Pícharová, T., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1735. Retrieved from [Link]
-
Hsieh, Y. S. Y., et al. (2011). Supplementary Information: Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory Activity against Thrombin. The Royal Society of Chemistry. Retrieved from [Link]
-
Pentelute, B. L., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU... [Image]. Retrieved from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241. Retrieved from [Link]
-
Pícharová, T., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. Retrieved from [Link]
Sources
- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. peptide.com [peptide.com]
Application Notes and Protocols: Mastering Fmoc Deprotection of N-Methylated Amino Acids
Executive Summary
N-methylated amino acids are critical components in modern drug development, imparting peptides with enhanced metabolic stability, increased cell permeability, and controlled conformations. However, their incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, particularly during the crucial Nα-Fmoc deprotection step. Standard deprotection protocols can lead to significant side reactions, most notably diketopiperazine (DKP) formation, which truncates the peptide chain and complicates purification. This guide provides a deep dive into the mechanistic underpinnings of Fmoc deprotection for N-methylated residues, offers a robust, optimized protocol to mitigate common side reactions, and details methods for real-time monitoring and validation.
The Challenge: Steric Hindrance and Diketopiperazine Formation
The standard Fmoc deprotection process relies on a base-catalyzed β-elimination (E1cB) mechanism. A secondary amine, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring, initiating the collapse of the carbamate and liberating the free amine of the peptide chain. The resulting dibenzofulvene (DBF) byproduct is subsequently scavenged by excess piperidine to form a stable adduct.[1][2]
While this process is highly efficient for primary amino acids, the tertiary amide bond of an N-methylated residue introduces two key complications:
-
Slower Deprotection Kinetics: The steric bulk of the N-methyl group can hinder the approach of the base, potentially slowing down the deprotection reaction. Incomplete deprotection leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.
-
Accelerated Diketopiperazine (DKP) Formation: This is the most significant challenge. After the Fmoc group is removed from an N-methylated amino acid at the N-terminus of the growing chain (specifically at the dipeptide stage), the newly liberated secondary amine is highly prone to intramolecular cyclization. It can attack the ester linkage connecting the C-terminal amino acid to the solid support, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[1][3] This side reaction is irreversible and represents a major source of yield loss.
Mechanistic Overview of Fmoc Deprotection
The deprotection proceeds via a well-established E1cB mechanism, as illustrated below.
Comparative Protocols: Standard vs. Optimized
Successful synthesis requires adapting the deprotection strategy to the specific sequence. While a standard protocol may suffice for isolated N-methylated residues late in a sequence, an optimized protocol is strongly recommended, especially when an N-methylated amino acid is the second residue to be coupled to the resin.
| Parameter | Standard Protocol | Optimized DKP-Suppression Protocol | Rationale for Optimization |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | 2% (v/v) DBU + 5% (w/v) Piperazine in NMP | DBU is a non-nucleophilic base that efficiently initiates elimination without scavenging DBF. Piperazine is a less aggressive nucleophile than piperidine, effectively trapping DBF while reducing the rate of DKP formation.[4] NMP is used as it can improve solvation for difficult sequences.[1] |
| Reaction Time | 2 cycles of 7-10 minutes | 2 cycles of 5-7 minutes | The DBU/Piperazine cocktail often exhibits faster deprotection kinetics, allowing for shorter exposure to basic conditions and further minimizing DKP risk.[4] |
| Solvent | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | NMP can be superior to DMF in disrupting peptide aggregation, ensuring reagents have full access to the reaction sites.[1] |
| Post-Deprotection Wash | 5-6x with DMF | 5-6x with NMP containing 0.1 M HOBt (first 2 washes) | Including a weak acid like 1-Hydroxybenzotriazole (HOBt) in the initial washes neutralizes residual base on the resin more effectively, immediately quenching any base-catalyzed side reactions.[5] |
Detailed Experimental Protocols
Protocol 5.1: Optimized Fmoc Deprotection for N-Methylated Residues
This protocol is designed to minimize diketopiperazine formation and is highly recommended when the N-methylated residue is at the C-terminal end of a dipeptide attached to the resin.
Materials:
-
Fmoc-protected peptide-resin
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine (anhydrous)
-
1-Hydroxybenzotriazole (HOBt)
-
Solid-phase synthesis vessel
-
Inert gas (Nitrogen or Argon)
Reagent Preparation:
-
Deprotection Solution (2% DBU, 5% Piperazine in NMP): To 93 mL of NMP, add 5.0 g of piperazine and dissolve completely. Once dissolved, add 2.0 mL of DBU. Mix thoroughly. Prepare this solution fresh daily.
-
Washing Solution (0.1 M HOBt in NMP): Dissolve 1.53 g of HOBt in 100 mL of NMP. This solution is stable for several days when stored at 4°C.
Procedure:
-
Swell the peptide-resin in NMP for 30 minutes. Drain the solvent.
-
Add the Deprotection Solution to the resin (approx. 10 mL per gram of resin).
-
Agitate the vessel with a gentle stream of nitrogen for 5-7 minutes. Drain the solution.
-
Repeat steps 2 and 3 one more time.
-
Crucial Wash Step: Add the Washing Solution (0.1 M HOBt in NMP) to the resin. Agitate for 60 seconds and drain. Repeat this wash once more.
-
Wash the resin an additional 4 times with pure NMP to thoroughly remove all reagents and byproducts.
-
Perform a colorimetric test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines) to confirm the presence of the free amine before proceeding to the next coupling step.[4]
Protocol 5.2: Monitoring Deprotection via UV-Vis Spectroscopy
Real-time monitoring ensures complete Fmoc removal, preventing deletion sequences. This is achieved by quantifying the DBF-adduct in the spent deprotection solution, which has a characteristic UV absorbance.
Procedure:
-
During the deprotection steps (Protocol 5.1, steps 3 and 4), collect the drained solution.
-
Dilute a known aliquot of the collected solution with a suitable solvent (e.g., DMF or Ethanol).
-
Measure the absorbance of the diluted solution in a quartz cuvette at ~301-304 nm.[1][3]
-
The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹. The value for the DBF-piperazine adduct is similar.
-
The absorbance reading from the second deprotection cycle should be near baseline, indicating that the reaction was complete after the first treatment. A significant reading in the second collection may indicate a "difficult sequence" requiring extended deprotection time or alternative reagents.[3]
Workflow and Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection (Positive Chloranil test is weak; UV monitoring shows residual Fmoc release in second cycle) | Peptide aggregation; Steric hindrance from bulky adjacent residues. | Extend the deprotection time to 2 x 10 minutes. Consider performing the deprotection at a slightly elevated temperature (e.g., 35°C). Ensure high-quality, fresh NMP is used to maximize solvation. |
| High Levels of DKP Detected in LC-MS | Sequence is highly prone to cyclization (e.g., Pro-N(Me)Xaa or Gly-N(Me)Xaa sequences). Deprotection time is too long. | Ensure immediate coupling of the next amino acid after deprotection and washing; do not leave the resin with a free secondary amine for extended periods.[4] If the problem persists, the DKP-suppression protocol is essential. For extremely difficult cases, using specialized resins or building blocks may be necessary. |
| Formation of Deletion Sequences | Incomplete deprotection in the previous cycle. | Re-evaluate the deprotection monitoring. If UV monitoring is not available, always perform a qualitative test. For difficult sequences, a "double deprotection" (running the full deprotection protocol twice) before coupling may be warranted. |
Conclusion
The successful incorporation of N-methylated amino acids is a cornerstone of modern peptide chemistry. By understanding the underlying mechanistic challenges and moving beyond standard deprotection protocols, researchers can significantly improve peptide quality and yield. The optimized DBU/piperazine protocol presented here offers a scientifically-grounded, field-proven method to suppress diketopiperazine formation and overcome the hurdles associated with these valuable building blocks. Rigorous monitoring and prompt troubleshooting are key to ensuring the fidelity of the final peptide product.
References
- Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press.
- Gong, X., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12133–12140.
- Albericio, F., et al. (2018). In situ Fmoc removal. Green Chemistry, 20(21), 4882-4886.
- Fields, G. B. (1994). Methods for Removing the Fmoc Group.
- Bofill, R., et al. (2022). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 27(19), 6249.
- Subirós-Funosas, R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7559.
- Bofill, R., et al. (2022). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Fields, G. B. (1994). Methods for Removing the Fmoc Group.
Sources
Application Notes and Protocols for the Incorporation of Fmoc-N-methyl-O-methyl-L-tyrosine into Bioactive Peptides
Introduction: Unlocking New Frontiers in Peptide Therapeutics with N-Methylation
The strategic modification of peptide backbones represents a cornerstone of modern drug discovery, enabling the transformation of native peptide sequences into robust therapeutic candidates. Among these modifications, N-methylation of the peptide bond has emerged as a powerful tool to enhance the pharmacological properties of bioactive peptides.[1][2] This simple yet profound alteration—the substitution of an amide proton with a methyl group—can dramatically improve metabolic stability, increase cell permeability, and modulate conformation, thereby fine-tuning receptor affinity and selectivity.[3][4]
This guide provides a comprehensive overview and detailed protocols for the incorporation of a particularly intriguing building block, Fmoc-N-methyl-O-methyl-L-tyrosine (Fmoc-N(Me)Tyr(Me)-OH), into peptide sequences using solid-phase peptide synthesis (SPPS). The dual methylation at both the amide nitrogen and the phenolic oxygen of tyrosine offers a unique combination of steric hindrance and electronic modification, making it a valuable tool for medicinal chemists seeking to optimize peptide drug candidates. We will delve into the mechanistic rationale behind the synthetic strategies, provide step-by-step experimental procedures, and offer insights into the analytical characterization and expected impact of this modification on peptide bioactivity.
The Rationale for N-Methyl-O-methyl-L-tyrosine Incorporation
The incorporation of Fmoc-N(Me)Tyr(Me)-OH into a peptide sequence is motivated by a desire to impart several beneficial properties:
-
Enhanced Proteolytic Resistance: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by proteases, a major pathway for peptide degradation in vivo.[2][3]
-
Improved Membrane Permeability: By replacing a hydrogen bond donor (the amide N-H) with a non-polar methyl group, the overall hydrophobicity of the peptide is increased, which can facilitate passive diffusion across cell membranes.[3]
-
Conformational Constraint: The steric bulk of the N-methyl group restricts the rotation around the peptide backbone, reducing the conformational flexibility of the peptide. This can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.
-
Modulation of Receptor Interactions: The O-methyl group on the tyrosine side chain prevents phosphorylation and alters the hydrogen bonding capacity of the phenolic hydroxyl group, which can be critical for modulating interactions with specific biological targets.
Challenges in the Synthesis of N-Methylated Peptides
The very steric hindrance that provides the benefits of N-methylation also presents a significant challenge during peptide synthesis. The secondary amine of the N-methylated amino acid is a weaker nucleophile than a primary amine, and the bulky N-methyl group impedes the approach of the activated carboxyl group of the incoming amino acid. This can lead to slow and incomplete coupling reactions, resulting in deletion sequences and low yields.[5]
To overcome these challenges, specialized coupling reagents and optimized protocols are required.
Diagram: The Challenge of Coupling N-Methylated Amino Acids
Caption: Steric hindrance from the N-methyl group impedes peptide bond formation.
Recommended Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier(s) |
| This compound | Peptide Synthesis Grade | Commercially Available |
| Rink Amide or Wang Resin | 100-200 mesh, ~0.5 mmol/g | Standard SPPS suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | |
| Piperidine | ACS Grade | |
| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Peptide Synthesis Grade | |
| Trifluoroacetic acid (TFA) | Reagent Grade | |
| Triisopropylsilane (TIS) | Reagent Grade | |
| Dichloromethane (DCM) | ACS Grade | |
| Acetonitrile (ACN) | HPLC Grade |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-methyl-O-methyl-L-tyrosine
This protocol outlines the manual synthesis of a model peptide on a 0.1 mmol scale. Adjustments may be necessary based on the specific sequence and scale.
1. Resin Swelling and Preparation:
- Place 200 mg of Rink Amide resin (~0.1 mmol) in a fritted syringe.
- Wash the resin with DMF (3 x 5 mL).
- Swell the resin in DMF (5 mL) for 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF.
- Add 5 mL of 20% piperidine in DMF to the resin.
- Agitate for 3 minutes.
- Drain the solution.
- Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
- Drain and wash the resin thoroughly with DMF (5 x 5 mL).
3. Coupling of Standard Fmoc-Amino Acids:
- In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIEA (0.8 mmol, 8 eq.) in 2 mL of DMF.
- Pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate for 1-2 hours at room temperature.
- Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test.[6] A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), recouple for another 1-2 hours.
- Wash the resin with DMF (5 x 5 mL).
4. Coupling of this compound:
- Crucial Step: Due to steric hindrance, a higher excess of reagents and longer coupling times are recommended.
- In a separate vial, dissolve Fmoc-N(Me)Tyr(Me)-OH (0.5 mmol, 5 eq.), HATU (0.475 mmol, 4.75 eq.), and DIEA (1.0 mmol, 10 eq.) in 2 mL of DMF.
- Pre-activate for 5 minutes.
- Add the activated amino acid solution to the resin.
- Agitate for 4-6 hours at room temperature. For particularly difficult couplings, the reaction can be left overnight.
- Monitoring: The ninhydrin test is not suitable for secondary amines. Use the bromophenol blue test to monitor the coupling. A yellow/green color indicates a complete reaction, while a blue color suggests incomplete coupling.
- If coupling is incomplete, perform a second coupling with fresh reagents for another 4-6 hours.
- Wash the resin with DMF (5 x 5 mL).
5. Final Deprotection and Cleavage:
- After the final coupling, perform a final Fmoc deprotection as described in step 2.
- Wash the resin with DMF (5 x 5 mL), followed by DCM (3 x 5 mL).
- Dry the resin under a stream of nitrogen.
- Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Use approximately 5 mL per 200 mg of resin.
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Collect the cleavage solution by filtration into a cold centrifuge tube.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice.
- Dry the crude peptide under vacuum.
Diagram: SPPS Workflow for Incorporating Fmoc-N(Me)Tyr(Me)-OH
Caption: General workflow for SPPS incorporating the modified amino acid.
Analytical Characterization
Protocol 2: HPLC Purification and Analysis
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm for analytical; 10 µm, 21.2 x 250 mm for preparative).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of 5% to 65% B over 30 minutes is a good starting point for analytical runs. This will likely need to be optimized based on the hydrophobicity of the peptide.[7][8]
-
Detection: UV at 220 nm and 280 nm. The presence of the tyrosine derivative will result in a significant absorbance at 280 nm.
-
Expected Observations: N-methylation increases the hydrophobicity of a peptide, which will generally lead to a longer retention time on a reverse-phase HPLC column compared to its non-methylated counterpart.
Protocol 3: Mass Spectrometry Analysis
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: Confirm the molecular weight of the purified peptide. The mass increase for the incorporation of Fmoc-N(Me)Tyr(Me)-OH compared to a standard tyrosine residue can be calculated precisely.
-
Tandem MS (MS/MS): Fragmentation analysis can confirm the sequence and the location of the N-methylated residue. The fragmentation pattern of N-methylated peptides can be complex. Cleavage C-terminal to the N-methylated residue is often less favored. You may observe characteristic fragment ions corresponding to the loss of the N-methyl group.[9][10]
Impact on Peptide Properties
Conformational Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful tool to study the three-dimensional structure of peptides in solution.[2][11] For peptides containing N-methyl-O-methyl-L-tyrosine, specific NMR experiments can provide valuable information:
-
¹H NMR: The N-methyl group will appear as a singlet typically between 2.5 and 3.5 ppm. The O-methyl group will also be a singlet, usually in the aromatic region.
-
2D NMR (COSY, TOCSY, NOESY/ROESY): These experiments are crucial for assigning all proton resonances and determining through-bond and through-space correlations. NOESY or ROESY experiments can reveal the cis/trans isomerization of the peptide bond preceding the N-methylated residue, a common feature of N-methylated peptides.
Protocol 4: Proteolytic Stability Assay
This protocol provides a general method to assess the stability of the modified peptide against enzymatic degradation.
-
Enzymes: A common starting point is to use a broad-spectrum protease like trypsin or chymotrypsin, or even more complex mixtures like human serum.[12][13]
-
Procedure:
-
Dissolve the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the enzymatic reaction by adding an equal volume of 1% TFA in water.
-
Analyze the samples by analytical HPLC.
-
-
Data Analysis: Quantify the percentage of the intact peptide remaining at each time point by integrating the peak area. Compare the degradation profile of the N-methylated peptide to its non-methylated counterpart. A significantly slower degradation rate for the modified peptide indicates enhanced proteolytic stability.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete coupling of Fmoc-N(Me)Tyr(Me)-OH | Insufficient activation, steric hindrance, peptide aggregation. | Increase equivalents of amino acid and coupling reagents (up to 5 eq.), extend coupling time (up to 24h), perform a second coupling, consider using a different coupling reagent like PyAOP or PyBOP/HOAt.[5] |
| Deletion of the N-methylated residue in the final product | Incomplete coupling followed by capping (if used) or continuation of the synthesis. | Ensure complete coupling using the bromophenol blue test before proceeding. Double coupling is highly recommended. |
| Racemization of the amino acid preceding the N-methylated residue | Prolonged activation times, use of certain bases. | Minimize pre-activation time. Use a hindered base like DIEA. |
| Low final yield | Cumulative effect of incomplete couplings, loss of peptide during washes. | Optimize all coupling steps, especially for the N-methylated residue. Ensure gentle washing to avoid resin loss. |
| Multiple peaks in HPLC of crude product | Deletion sequences, side products from cleavage. | Optimize coupling and deprotection steps. Use appropriate scavengers in the cleavage cocktail (e.g., TIS to protect Trp). |
Conclusion and Future Perspectives
The incorporation of this compound offers a sophisticated strategy for the rational design of peptide-based therapeutics. While the synthesis of N-methylated peptides presents challenges, the use of potent coupling reagents and optimized protocols, as detailed in this guide, can lead to successful outcomes. The resulting peptides often exhibit superior proteolytic stability and altered conformational preferences, which can translate into improved bioactivity and pharmacokinetic profiles. As our understanding of the structure-activity relationships of N-methylated peptides continues to grow, the strategic use of building blocks like Fmoc-N(Me)Tyr(Me)-OH will undoubtedly play an increasingly important role in the development of the next generation of peptide drugs.
References
- Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation.
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595–598.
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342.
- Bock, J. E., Gavenonis, J., & Gellman, S. H. (2007). A survey of N-methylation in the PDB. Protein Science, 16(12), 2609–2617.
- Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2017). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 17(15), 1438-1453.
- Lee, Y., Lee, C., & Park, H. S. (2019). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases.
- Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). N-methylation of peptides: from synthesis to biological activity. Current medicinal chemistry, 11(21), 2799-2822.
- Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–45.
-
PubChem. (n.d.). Fmoc-N-methyl-O-methyl-D-tyrosine. Retrieved from [Link]
- Angell, Y. M., Thomas, B. E., Flentke, G. R., & Rich, D. H. (1996). Solid-phase synthesis of N-methyl-and N-ethyl-amino acids. Journal of the American Chemical Society, 118(13), 3049-3054.
- Bird, G. H., Crannell, W. C., & Walensky, L. D. (2011). A practical guide to the synthesis of stapled peptides.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Al-Warhi, T., Al-Issa, S., & El-Faham, A. (2012). Some mechanistic aspects on Fmoc solid phase peptide synthesis. International journal of peptide research and therapeutics, 18(1), 53-69.
- Fields, G. B. (Ed.). (1997). Solid-phase peptide synthesis. Academic press.
- Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
- Medzihradszky, K. F. (2005). Peptide mass spectrometry. IUBMB life, 57(6), 399-407.
- Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The “difficult sequence” concept in solid-phase peptide synthesis. Chemistry-A European Journal, 22(23), 7686-7699.
-
aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]
- BenchChem. (2023).
- BenchChem. (2023).
- BenchChem. (2023). Application Notes and Protocols for the Deprotection of Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis.
- Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153-166.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Wang, W., Wang, L., & Li, G. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert opinion on drug discovery, 16(6), 637-651.
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. research.cbc.osu.edu [research.cbc.osu.edu]
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- 12. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Peptide Cell Permeability with Fmoc-N-methyl-O-methyl-L-tyrosine
For: Researchers, scientists, and drug development professionals.
Introduction: Overcoming the Cellular Barrier with Doubly Modified Tyrosine
The therapeutic potential of peptides is often hampered by their poor cell permeability, limiting their access to intracellular targets. A key strategy to overcome this limitation is the chemical modification of the peptide backbone and amino acid side chains. This guide provides an in-depth exploration of Fmoc-N-methyl-O-methyl-L-tyrosine, a doubly modified amino acid designed to significantly enhance the cell permeability of peptides.
The rationale for using this particular derivative lies in the synergistic effects of N-methylation and O-methylation. N-methylation of the peptide backbone is a well-established method to improve intestinal uptake, cell permeability, and metabolic stability of peptides.[1][2][3] This modification eliminates the ability of the amide nitrogen to act as a hydrogen bond donor, reducing the energetic penalty of desolvation required for the peptide to cross the hydrophobic lipid bilayer of the cell membrane.[1][2] O-methylation of the tyrosine side chain further contributes to this effect by increasing the overall lipophilicity of the amino acid residue and preventing potential hydrogen bonding involving the phenolic hydroxyl group. While direct quantitative studies on the combined effect of N- and O-methylation on a single tyrosine residue are not extensively documented, the principles of medicinal chemistry suggest a potent synergistic enhancement of cell permeability.
This document will provide a comprehensive overview of the mechanistic principles, detailed protocols for solid-phase peptide synthesis (SPPS) incorporating this compound, and methods for evaluating the cell permeability of the resulting peptides.
Mechanism of Action: A Two-Pronged Approach to Enhanced Permeability
The enhanced cell permeability conferred by the incorporation of N-methyl-O-methyl-L-tyrosine can be attributed to two primary physicochemical alterations:
-
Reduced Desolvation Energy via N-Methylation: The introduction of a methyl group on the amide nitrogen of the peptide backbone removes a hydrogen bond donor. This is a critical modification as the energetic cost of stripping water molecules from the peptide (desolvation) is a major barrier to its partitioning into the lipid membrane.[1][2] By reducing the number of hydrogen bond donors, the peptide can more readily transition from the aqueous extracellular environment into the hydrophobic core of the cell membrane.
-
Increased Lipophilicity and Steric Shielding from O-Methylation: The methylation of the hydroxyl group on the tyrosine side chain replaces a polar, hydrogen-bonding group with a nonpolar methyl ether. This modification increases the overall hydrophobicity of the amino acid residue, favoring its interaction with the lipid bilayer. Furthermore, the methyl group can provide steric shielding, potentially protecting the peptide from enzymatic degradation and influencing its conformational pre-organization in a way that is favorable for membrane translocation.
The combined effect of these modifications is a peptide with a significantly reduced polar surface area and an increased lipophilic character, properties that are highly correlated with improved passive diffusion across the cell membrane.
Figure 1: Conceptual workflow of enhanced cell permeability.
Protocols for Peptide Synthesis
The incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) requires special consideration due to the steric hindrance of the N-methyl group, which can slow down the coupling reaction.
Materials
-
This compound
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents:
-
Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Alternatives: PyBOP/HOAt ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)/1-Hydroxy-7-azabenzotriazole), PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)[4]
-
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Diethyl ether, anhydrous
Step-by-Step SPPS Protocol for Incorporating this compound
This protocol assumes a standard manual SPPS procedure. Adjustments may be necessary for automated synthesizers.
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (for the preceding amino acid):
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 7 minutes. Drain.[5]
-
Wash the resin thoroughly with DMF (5 x 1 minute).
-
-
Coupling of this compound:
-
In a separate vial, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid/HATU solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours. The extended coupling time is necessary to overcome the steric hindrance of the N-methyl group.
-
-
Monitoring the Coupling:
-
The standard Kaiser test is not reliable for N-methylated amines. A chloranil test can be used to detect the presence of secondary amines.[6]
-
Chloranil Test Procedure:
-
Take a small sample of resin beads and wash with DCM.
-
Add 2 drops of 2% chloranil in acetone and 2 drops of 2% acetaldehyde in DMF.
-
Let the reaction proceed for 5 minutes at room temperature.
-
A blue or green color indicates an incomplete coupling (free secondary amine). A yellow or faint green color indicates a complete reaction.
-
-
If the coupling is incomplete, repeat the coupling step with freshly prepared activated amino acid.
-
-
Washing: After a complete coupling, wash the resin thoroughly with DMF (5 x 1 minute).
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence. For standard amino acids, a shorter coupling time (e.g., 1 hour) is usually sufficient.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).
-
Figure 2: SPPS workflow for incorporating this compound.
Protocols for Cell Permeability Assays
Once the peptide has been synthesized and purified, its cell permeability can be assessed using various in vitro models. The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that measures the ability of a compound to passively diffuse across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well filter plate and acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solution in a suitable solvent (e.g., DMSO)
-
UV-Vis plate reader or LC-MS system for quantification
Protocol:
-
Prepare the Donor Plate: Carefully coat the filter membrane of each well in the donor plate with 5 µL of the phospholipid solution.
-
Prepare the Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS.
-
Prepare Peptide Solutions: Dilute the peptide stock solution in PBS to the desired final concentration (e.g., 100 µM).
-
Load the Donor Plate: Add 200 µL of the peptide solution to each well of the coated donor plate.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (UV-Vis absorbance or LC-MS).
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([peptide]_A / [peptide]_eq))
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[peptide]_A = Concentration of peptide in the acceptor well
-
[peptide]_eq = Equilibrium concentration of the peptide
-
Caco-2 Cell Permeability Assay
The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium and can assess both passive and active transport mechanisms.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Peptide stock solution
-
Lucifer yellow (paracellular permeability marker)
-
LC-MS system for quantification
Protocol:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value > 250 Ω·cm² generally indicates good monolayer integrity. The permeability of Lucifer yellow should also be low (<1% per hour).
-
Assay Initiation:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) permeability, add the peptide solution in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) permeability, add the peptide solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), with gentle shaking.
-
Sampling and Quantification: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the peptide concentration in the samples by LC-MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the formula:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = The rate of peptide appearance in the receiver chamber
-
A = The surface area of the membrane
-
C₀ = The initial concentration of the peptide in the donor chamber
-
Data Interpretation and Expected Outcomes
| Parameter | Unmodified Peptide | Peptide with N-methyl-O-methyl-L-tyrosine | Rationale for Improvement |
| Papp (PAMPA) | Low | Significantly Higher | Increased lipophilicity and reduced H-bonding capacity facilitate passive diffusion across the artificial lipid membrane. |
| Papp (Caco-2, A-B) | Low | Significantly Higher | Enhanced ability to cross the cell monolayer via transcellular passive diffusion. |
| Efflux Ratio (B-A Papp / A-B Papp) | Variable | Potentially Lower | While not a direct effect of the modification, increased passive diffusion may reduce the relative contribution of active efflux transporters. |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete coupling of this compound | Insufficient activation time or coupling time. Steric hindrance. | Use HATU as the coupling reagent. Increase coupling time to 2-4 hours. Ensure fresh reagents and anhydrous conditions. Perform a chloranil test to confirm completion.[6] |
| Low yield of crude peptide after cleavage | Incomplete couplings throughout the synthesis. Aggregation of the peptide chain. | Optimize coupling conditions for all residues. For long or difficult sequences, consider using a more specialized resin or microwave-assisted synthesis. |
| Multiple peaks in HPLC of the purified peptide | Racemization during coupling of the N-methylated residue. Isomerization of the peptide backbone. | Use HOAt-based coupling reagents like HATU, which are known to suppress racemization. HPLC profiles of N-methyl-rich peptides can show multiple peaks due to slow conversion between conformers.[4] |
| High variability in permeability assay results | Poor solubility of the modified peptide. Inconsistent cell monolayer integrity (Caco-2). | Ensure the peptide is fully dissolved in the assay buffer. Use a low percentage of a co-solvent like DMSO if necessary. For Caco-2 assays, consistently monitor TEER values and Lucifer yellow permeability. |
Conclusion
This compound is a powerful tool for medicinal chemists and peptide scientists seeking to enhance the druglike properties of their peptide candidates. By strategically combining N-methylation to reduce the desolvation penalty and O-methylation to increase lipophilicity, this modified amino acid offers a rational approach to improving cell permeability. The protocols and guidelines presented in this document provide a framework for the successful synthesis and evaluation of peptides containing this promising building block, paving the way for the development of novel intracellularly acting peptide therapeutics.
References
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342.
- Calabretta, L. O., Yang, J., & Raines, R. T. (2023). Nα-Methylation of arginine: Implications for cell-penetrating peptides. Journal of Peptide Science, 29(5), e3468.
- Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., ... & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues.
- Illuminati, D., Trapella, C., Zanirato, V., Guerrini, R., Albanese, V., Sturaro, C., ... & Fantinati, A. (2023). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C (sp 2)
- Fajiculay, E., Tordillo, C. S., & Llimos, G. V. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 108.
- Li, Y., Li, W., & Xu, Z. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine drugs, 19(6), 311.
- Bock, J. E., & Gavenonis, J. (2020). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Israel Journal of Chemistry, 60(3-4), 229-234.
- Génin, E., Giraud, F., & Mangeney, P. (2009). Effect of the O-methylation of tyrosine on the pore-forming properties of iturins. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1788(8), 1644-1650.
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153-166.
- MilliporeSigma. (n.d.). PAMPA Protocol.
- European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- BenchChem. (2025).
- Bowers Lab. (n.d.). Peptide Cell Permeability. Read-Only Document.
- Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBroP and PyCloP: New and efficient reagents for peptide synthesis. Tetrahedron Letters, 31(2), 205-208.
- Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of medicinal chemistry, 41(7), 1007-1010.
- Zhang, H., Joseph, J., Gasanov, S., & Kalyanaraman, B. (2006). The Effect of Neighboring Methionine Residue on Tyrosine Nitration & Oxidation in Peptides Treated with MPO, H2O2, & NO2- or Peroxynitrite and Bicarbonate: Role of Intramolecular Electron-Transfer Mechanism?. Free Radical Biology and Medicine, 41, S110.
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis.
- Nowick, J. S. (n.d.).
- Derksen, A., & Liskamp, R. M. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 115-127). Humana Press, New York, NY.
- Naoum, J. N., D’Andrea, L. D., & Parisi, G. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 25(22), 4064-4068.
- Biron, E., & Kessler, H. (2005). A new, efficient, and mild method for the N-methylation of peptides on solid support. The Journal of organic chemistry, 70(13), 5183-5189.
- D'Souza, A., & Loo, R. R. O. (2019). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis.
- Babraj, J., & Cuthbertson, A. (2007). In situ Fmoc removal. Green Chemistry, 9(12), 1318-1320.
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
- Zider, A., & Moughty, B. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1572.
- Chatterjee, J., Laufer, B., & Kessler, H. (2011). Synthesis of N-methylated cyclic peptides. In Methods in molecular biology (pp. 39-55). Humana Press.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhancing Peptide Therapeutic Potential through Site-Specific N- and O-Methylation of Tyrosine
Abstract
Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability, limiting their clinical utility.[1][2] A primary degradation pathway is proteolytic cleavage by endogenous enzymes.[3] This application note details a robust strategy to significantly enhance peptide stability by incorporating a dually modified amino acid, Fmoc-N-methyl-O-methyl-L-tyrosine, into peptide sequences during solid-phase peptide synthesis (SPPS). We will explore the mechanistic basis for the enhanced enzymatic resistance conferred by N-methylation and O-methylation of the tyrosine residue. Detailed protocols for the synthesis of a model peptide and a subsequent enzymatic stability assay are provided to guide researchers in applying this methodology.
Introduction: The Challenge of Peptide Instability
The therapeutic promise of peptides is often unfulfilled due to their rapid degradation by proteases in vivo.[2][3] This susceptibility to enzymatic cleavage results in a short plasma half-life, necessitating frequent administration and higher doses, which can increase the cost of treatment and the risk of side effects.[2] Strategies to mitigate proteolytic degradation are therefore critical for the development of viable peptide drugs.[4] Common approaches include the incorporation of non-proteinogenic amino acids, cyclization, and PEGylation.[5][6] Among these, backbone N-methylation has emerged as a particularly effective strategy to improve not only proteolytic stability but also membrane permeability.[7][8][9]
This note focuses on a targeted approach: the dual modification of L-tyrosine to N-methyl-O-methyl-L-tyrosine. Tyrosine is a common amino acid found in many bioactive peptides and can be a site for enzymatic recognition and cleavage.[10] By modifying both the amide backbone and the phenolic side chain, we can create a powerful steric and electronic shield against enzymatic attack.
The Rationale for Dual Modification: A Two-Pronged Defense
The incorporation of this compound provides a dual-layered defense against enzymatic degradation through two distinct yet complementary mechanisms:
2.1. N-Methylation: Steric Hindrance at the Peptide Backbone
The addition of a methyl group to the amide nitrogen of the peptide backbone introduces significant steric hindrance.[8] This modification disrupts the hydrogen bonding patterns that are crucial for the recognition and binding of proteases to their peptide substrates.[7] The N-methyl group effectively "shields" the adjacent peptide bonds from the active site of proteolytic enzymes, thereby inhibiting cleavage.[8][11] Furthermore, N-methylation can induce conformational constraints, potentially stabilizing a bioactive conformation that is less susceptible to proteolysis.[2][7]
2.2. O-Methylation: Protecting the Phenolic Side Chain
The hydroxyl group of the tyrosine side chain can be a recognition element for certain proteases and a potential site for post-translational modifications that may influence stability.[10] O-methylation of the phenolic hydroxyl group eliminates its ability to act as a hydrogen bond donor and alters its electronic properties. This modification can prevent interactions with proteases that recognize the hydroxyl moiety and also protects the peptide from enzymatic modifications targeting this group.[12]
The synergistic effect of these two modifications on a single tyrosine residue is hypothesized to provide a superior level of enzymatic stability compared to either modification alone.
Experimental Design and Protocols
To illustrate the application of this compound, we present a case study involving a model peptide substrate for Caspase-3, a key enzyme in the apoptotic pathway.[13] The canonical Caspase-3 substrate sequence Asp-Glu-Val-Asp (DEVD) will be used as our model peptide.[14][15][16] We will synthesize the native peptide and three modified analogues for a comparative stability analysis.
3.1. Model Peptides for Comparative Analysis
-
Native Peptide (P1): Ac-Asp-Glu-Val-Asp-Tyr-NH₂
-
N-methylated Peptide (P2): Ac-Asp-Glu-Val-Asp-N-Me-Tyr-NH₂
-
O-methylated Peptide (P3): Ac-Asp-Glu-Val-Asp-Tyr(Me)-NH₂
-
Dual-modified Peptide (P4): Ac-Asp-Glu-Val-Asp-N-Me-Tyr(Me)-NH₂
3.2. Materials and Reagents
-
This compound[17]
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-N-Me-Tyr(tBu)-OH
-
Standard Fmoc-protected amino acids (Asp(OtBu), Glu(OtBu), Val)
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Acetonitrile (ACN)
-
Recombinant human Caspase-3
-
Caspase-3 assay buffer
3.3. Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
The peptides will be synthesized using a standard Fmoc/tBu strategy on a manual or automated peptide synthesizer.[20][21]
Workflow for SPPS:
Caption: Enzymatic Stability Assay Workflow.
Step-by-Step Assay Procedure:
-
Prepare Solutions:
-
Dissolve each purified peptide in Caspase-3 assay buffer to a final concentration of 1 mg/mL.
-
Dilute the recombinant Caspase-3 in the assay buffer to a working concentration (e.g., 10 units/mL).
-
-
Incubation:
-
In separate microcentrifuge tubes, mix 50 µL of each peptide solution with 50 µL of the Caspase-3 solution.
-
As a control, mix 50 µL of each peptide solution with 50 µL of assay buffer without the enzyme.
-
Incubate all tubes at 37°C.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 10 µL aliquot from each reaction tube.
-
Immediately quench the enzymatic reaction by adding the aliquot to 90 µL of 1% TFA in water.
-
-
HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC.
-
Monitor the disappearance of the parent peptide peak at a specific wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Integrate the peak area of the parent peptide at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the t=0 time point.
-
Plot the percentage of remaining peptide versus time for each of the four peptides.
-
Expected Results and Data Interpretation
The enzymatic stability assay is expected to demonstrate a clear hierarchy of resistance to Caspase-3 cleavage among the four peptides.
Table 1: Hypothetical Half-Life Data for Peptides in the Presence of Caspase-3
| Peptide ID | Modification | Expected Half-Life (hours) |
| P1 | Native | < 1 |
| P2 | N-methyl-Tyr | 4 - 6 |
| P3 | O-methyl-Tyr | 2 - 3 |
| P4 | N-methyl-O-methyl-Tyr | > 24 |
The expected outcome is that the native peptide (P1) will be rapidly degraded. The singly modified peptides (P2 and P3) will show a moderate increase in stability, with the N-methylated version (P2) likely being more stable than the O-methylated version (P3) due to the direct protection of the peptide backbone. The dually modified peptide (P4) is predicted to exhibit the highest stability, with minimal degradation observed even after 24 hours. [22]
Conclusion
The strategic incorporation of this compound is a powerful and straightforward approach to enhance the enzymatic stability of therapeutic peptides. This dual-modification strategy provides a robust steric and electronic shield against proteolytic degradation by modifying both the peptide backbone and the amino acid side chain. The detailed protocols provided herein offer a clear roadmap for researchers to apply this technique and evaluate its efficacy. By improving a key pharmacokinetic property, this methodology can significantly contribute to the development of more effective and clinically viable peptide-based drugs. [11]
References
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]
-
Siano, A. S., & Varese, M. (2024). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link]
-
Anaspec. (n.d.). Fmoc-O-methyl-L-tyrosine. Retrieved from [Link]
-
Bock, J. E., & Gavenonis, J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 1047, pp. 249–264). Springer. [Link]
-
Fisher, M. J., & DeLisa, M. P. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(26), 14319–14323. [Link]
-
Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342. [Link]
-
Julien, O., & Wells, J. A. (2017). Caspases and their substrates. Cell death and differentiation, 24(8), 1380-1389. [Link]
-
Biron, E., Chatterjee, J., & Kessler, H. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 9105–9108. [Link]
-
Ochoa, R., et al. (2022). Protocol for iterative optimization of modified peptides bound to protein targets. Journal of Computer-Aided Molecular Design, 36(12), 841–851. [Link]
-
Amer, M. H., & El-Faham, A. (2018). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. ACS Biomaterials Science & Engineering, 4(12), 4059–4070. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Society Reviews, 49(19), 7139–7174. [Link]
-
Abyntek Biopharma. (2024, April 18). What is the production process of modified peptides? Retrieved from [Link]
-
Amer, M. H., & El-Faham, A. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
Horst, R., et al. (2022). Serum-Stable and Selective Backbone-N-Methylated Cyclic Peptides That Inhibit Prokaryotic Glycolytic Mutases. ACS Chemical Biology, 17(8), 2264–2272. [Link]
-
White, C. J., & Yudin, A. K. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemistry, 3(7), 509–524. [Link]
-
Erak, M., & Bellmann-Sickert, K. (2020). Strategies for Improving Peptide Stability and Delivery. Molecules, 25(4), 859. [Link]
-
AAPPTec. (n.d.). Peptide Modifications. Retrieved from [Link]
-
Corvis, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7592. [Link]
-
Reay, A. J., & Fairlie, D. P. (2018). Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis. Journal of Visualized Experiments, (132), 57020. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated? Retrieved from [Link]
-
Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
-
ResearchGate. (n.d.). Proteolytic degradation of peptide products in the blood is considered a critical problem for clinical use. Retrieved from [Link]
-
Ochoa, R., et al. (2022). Protocol for iterative optimization of modified peptides bound to protein targets. Journal of Computer-Aided Molecular Design, 36(12), 841-851. [Link]
-
Renfrew, P. D., et al. (2014). Incorporating post-translational modifications and unnatural amino acids into high-throughput modeling of protein structures. PLoS One, 9(3), e92810. [Link]
-
Reay, A. J., & Fairlie, D. P. (2018). Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis. Journal of Visualized Experiments, (132). [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Szeliga, M., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. [Link]
-
Zhang, Y., et al. (2017). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Organic & Biomolecular Chemistry, 15(7), 1645–1649. [Link]
-
Khan Academy. (n.d.). Amino acid structure and classifications. Retrieved from [Link]
-
Wikipedia. (n.d.). Insulin. Retrieved from [Link]
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- 4. mdpi.com [mdpi.com]
- 5. abyntek.com [abyntek.com]
- 6. peptide.com [peptide.com]
- 7. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemimpex.com [chemimpex.com]
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- 18. Fmoc-Tyr(Me)-OH Novabiochem 77128-72-4 [sigmaaldrich.com]
- 19. Fmoc-O-methyl-L-tyrosine - 1 g [anaspec.com]
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- 22. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Application of O-Methyl-Tyrosine as a Phosphotyrosine Mimic in Signal Transduction Research
Introduction: The Challenge of Studying Protein Phosphorylation
Tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, from cell growth and differentiation to metabolism and apoptosis.[1] This dynamic process is tightly regulated by the interplay of protein tyrosine kinases (PTKs), which add phosphate groups to tyrosine residues, and protein tyrosine phosphatases (PTPs), which remove them. The resulting phosphotyrosine (pTyr) residues act as docking sites for proteins containing specialized recognition modules, most notably Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains, thereby assembling signaling complexes and propagating downstream signals.[2][3]
A significant challenge in elucidating the precise roles of specific phosphorylation events is the transient and dynamic nature of the phosphate group, which is susceptible to rapid removal by cellular phosphatases.[2] This enzymatic lability complicates in vitro and in vivo studies. To overcome this hurdle, researchers have turned to non-hydrolyzable pTyr mimics—stable analogues that can be incorporated into peptides and proteins to facilitate the study of pTyr-dependent interactions without the confounding variable of dephosphorylation.[2]
This application note provides a detailed guide for the synthesis and application of peptides containing O-methyl-L-tyrosine (Tyr(Me)), a simple yet effective non-hydrolyzable pTyr mimic. We will cover the rationale for its use, provide step-by-step protocols for its incorporation into peptides via Fmoc-based solid-phase peptide synthesis (SPPS), and detail methods for validating its function in phosphatase stability and SH2 domain binding assays.
Rationale for O-Methyl-Tyrosine as a Phosphotyrosine Mimic
The utility of a pTyr mimic is determined by its ability to replicate the key structural and electronic features of the phosphotyrosine side chain while remaining resistant to enzymatic hydrolysis. O-methyl-tyrosine, while electronically neutral, serves as an effective steric mimic of phosphotyrosine. The methyl group on the phenolic oxygen prevents phosphorylation by kinases and recognition by phosphatases, yet it can occupy the same binding pocket as the phosphate group in certain protein-protein interactions. While more sophisticated mimics with acidic functionalities exist, the ease of synthesis and incorporation of Tyr(Me) makes it a valuable tool for initial investigations into the structural requirements of pTyr-mediated interactions.
Workflow for Synthesis and Validation of Tyr(Me)-Containing Peptides
The overall process for creating and validating a Tyr(Me)-containing peptide probe is outlined below. This workflow ensures the synthesis of a high-quality peptide and rigorously confirms its intended biochemical properties as a stable pTyr mimic.
Sources
- 1. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
- 2. Phosphotyrosyl mimetics in the development of signal transduction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New analysis pipeline for high-throughput domain–peptide affinity experiments improves SH2 interaction data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-N-methyl-O-methyl-L-tyrosine in Constrained and Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Modified Tyrosine in Peptide Therapeutics
In the pursuit of novel peptide-based therapeutics, overcoming inherent limitations such as poor metabolic stability, low membrane permeability, and lack of oral bioavailability is paramount.[1] The strategic incorporation of modified amino acids is a powerful tool to enhance the "drug-like" properties of peptide candidates.[1] Fmoc-N-methyl-O-methyl-L-tyrosine is a key building block in this endeavor, offering a dual modification that imparts significant advantages in the synthesis of constrained and cyclic peptides.[2][3]
The N-methylation of the peptide backbone introduces a conformational constraint, limiting the rotational freedom around the peptide bond and influencing the peptide's three-dimensional structure.[4] This modification can enhance proteolytic stability by sterically hindering enzyme access and improve membrane permeability by reducing the number of hydrogen bond donors.[4][5] The O-methylation of the tyrosine side chain provides a stable ether linkage, preventing potential modifications such as phosphorylation that can occur on the free hydroxyl group and further enhancing the lipophilicity of the peptide.[6]
This guide provides a comprehensive overview of the application of this compound in the solid-phase synthesis of constrained and cyclic peptides. We will delve into detailed protocols, address common challenges, and offer expert insights to empower researchers in their quest for next-generation peptide drugs.
Part 1: Incorporation of this compound into Linear Peptides via SPPS
The incorporation of N-methylated amino acids into a growing peptide chain presents a significant challenge due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions.[7] However, with optimized protocols and the appropriate choice of reagents, high coupling efficiencies can be achieved.
Visualizing the Building Block: The Structure of this compound
Caption: Chemical structure of this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual synthesis of a linear peptide incorporating this compound using the standard Fmoc/tBu strategy.[8]
Materials:
-
Fmoc-Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids
-
This compound
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Reaction vessel for manual SPPS
-
Shaker
Workflow Diagram for Amino Acid Incorporation:
Caption: SPPS cycle for incorporating this compound.
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound peptide by treating with 20% piperidine in DMF for 5-10 minutes, repeated once.
-
Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Coupling of this compound:
-
Pre-activate a solution of this compound (3-5 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with shaking. Due to steric hindrance, a longer coupling time and/or double coupling may be necessary.[7]
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and IPA (3x).
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines.[9] Note that the Kaiser test will be negative for the N-methylated amine after a successful coupling. A positive result indicates incomplete coupling. For monitoring coupling to an N-methylated residue, a chloranil test can be used.
-
Repeat Coupling (if necessary): If the coupling is incomplete, repeat steps 4-6.
-
Continue Synthesis: Repeat steps 2-7 for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, remove the N-terminal Fmoc group. Wash the resin thoroughly and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Expert Insights & Troubleshooting
-
Choice of Coupling Reagent: For sterically hindered N-methylated amino acids, high-potency coupling reagents like HATU, HCTU, or PyBOP are recommended over standard carbodiimide-based reagents.[7]
-
Racemization: While N-methylated amino acids are less prone to racemization at the alpha-carbon, it is still crucial to use the minimum necessary amount of base and to avoid prolonged activation times.[10]
-
Diketopiperazine Formation: When an N-methylated amino acid is the second residue to be coupled to the resin, there is an increased risk of diketopiperazine formation and subsequent cleavage from the resin.[7] To mitigate this, consider using a resin with a more sterically hindered linker or immediately coupling the third amino acid after the second.
| Parameter | Recommendation for this compound | Rationale |
| Coupling Reagent | HATU, HCTU, PyBOP | High reactivity to overcome steric hindrance.[7] |
| Equivalents of Amino Acid | 3-5 | To drive the reaction to completion. |
| Activation Time | 1-5 minutes | To minimize potential side reactions. |
| Coupling Time | 2-4 hours (or longer) | To allow sufficient time for the sterically hindered coupling. |
| Double Coupling | Recommended | To ensure maximum coupling efficiency.[7] |
| Monitoring | Kaiser test (for primary amines), Chloranil test (for secondary amines) | To verify the completion of the coupling reaction. |
Part 2: Cyclization of Peptides Containing N-methyl-O-methyl-L-tyrosine
Peptide cyclization is a key strategy to improve conformational stability, receptor binding affinity, and metabolic resistance.[11] The presence of an N-methylated residue can pre-organize the linear peptide into a conformation that is favorable for cyclization.[12]
Protocol 2: Head-to-Tail Cyclization in Solution
This protocol describes the cyclization of a linear peptide containing N-methyl-O-methyl-L-tyrosine after cleavage from the solid support.
Materials:
-
Purified linear peptide with free N- and C-termini
-
Cyclization Reagents: DPPA (Diphenylphosphoryl azide), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP
-
Base: DIPEA or Sodium Bicarbonate
-
Solvent: DMF or a mixture of DMF/DCM
-
High-dilution reaction setup
Workflow for Peptide Cyclization:
Caption: General workflow for solution-phase peptide cyclization.
Step-by-Step Methodology:
-
Preparation of Linear Peptide: Synthesize the linear peptide on a resin that allows for cleavage to yield a free C-terminus (e.g., 2-chlorotrityl chloride resin).[8] After cleavage and purification, confirm the identity and purity of the linear precursor by mass spectrometry and HPLC.
-
High Dilution Setup: Prepare a solution of the cyclization reagents (e.g., DPPA and DIPEA) in the chosen solvent in a large reaction vessel. The final concentration of the peptide should be low (0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.[7]
-
Cyclization Reaction: Dissolve the linear peptide in a minimal amount of solvent and add it dropwise to the stirred solution of cyclization reagents over several hours.
-
Reaction Monitoring: Monitor the progress of the cyclization by taking small aliquots from the reaction mixture and analyzing them by HPLC and mass spectrometry.
-
Work-up: Once the reaction is complete, quench any remaining reagents as required. Remove the solvent under reduced pressure.
-
Purification: Purify the crude cyclic peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry and, if necessary, by NMR for conformational analysis.
Alternative Cyclization Strategies
-
On-Resin Cyclization: For some sequences, cyclization can be performed while the peptide is still attached to the solid support.[13] This can simplify purification but may be less efficient for sterically demanding cyclizations.
-
Side-Chain Cyclization: Cyclization can also be achieved through the side chains of amino acids, such as forming a lactam bridge between the side chains of aspartic acid/glutamic acid and lysine.
Part 3: Characterization and Applications
The successful synthesis of a constrained or cyclic peptide containing this compound requires rigorous characterization to confirm its identity, purity, and conformational properties.
Analytical Techniques:
-
RP-HPLC: To assess the purity of the linear and cyclic peptides.
-
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF): To confirm the molecular weight of the synthesized peptides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the three-dimensional structure and conformational dynamics of the cyclic peptide in solution.[13]
Applications:
The incorporation of this compound into peptides can lead to analogs with:
-
Improved Pharmacokinetic Properties: Enhanced metabolic stability and membrane permeability can lead to improved oral bioavailability.[1][14][15]
-
Enhanced Biological Activity: By constraining the peptide into its bioactive conformation, receptor binding affinity and selectivity can be increased.[16]
-
Novel Scaffolds for Drug Discovery: The unique conformational properties imparted by N-methylation can be exploited to design novel peptide scaffolds with diverse therapeutic applications.[13]
Conclusion
This compound is a valuable building block for the synthesis of constrained and cyclic peptides with enhanced drug-like properties. While its incorporation requires optimized protocols to overcome steric hindrance, the benefits in terms of improved stability, permeability, and conformational control make it a compelling choice for peptide drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully utilize this modified amino acid in their synthetic endeavors.
References
- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (n.d.). National Institutes of Health.
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025). ACS Publications.
- This compound. (n.d.). Chem-Impex.
- Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
- Synthesis of N-methylated cyclic peptides. (n.d.). ResearchGate.
- Fmoc-O-methyl-L-tyrosine. (n.d.). Chem-Impex.
- Synthesis of N-methylated cyclic peptides. (n.d.). Springer Nature Experiments.
- Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper. (2026). ACS Omega.
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (n.d.). Springer Nature Experiments.
- Toward accurately modeling N-methylated cyclic peptides. (n.d.). RSC Publishing.
- N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. (2025). PubMed.
- Peptide Cyclisation Methods. (n.d.). AltaBioscience.
- Ribosomal Synthesis of N-Methyl Peptides. (2008). Journal of the American Chemical Society.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
- Cyclisation strategies for stabilising peptides with irregular conformations. (2021). PMC.
- N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability. (2025). Benchchem.
- N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. (2025). ChemRxiv.
- This compound. (n.d.). J&K Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 13. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 16. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
mass spectrometry characterization of Fmoc-N-methyl-O-methyl-L-tyrosine peptides
Application Note & Protocol
Mass Spectrometry Characterization of Peptides Containing N-methyl-O-methyl-L-tyrosine
Introduction: The Challenge and Opportunity of N-Methylation
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery. N-methylation, in particular, is a powerful strategy to enhance the pharmacokinetic properties of peptide-based therapeutics, improving metabolic stability, cell permeability, and conformational rigidity.[1] The specific residue, Fmoc-N-methyl-O-methyl-L-tyrosine, is a valuable building block used in solid-phase peptide synthesis (SPPS) to introduce these desirable characteristics.[2][3] Its unique structure, featuring both N-alpha methylation and O-methylation of the tyrosine side chain, contributes to enhanced stability and solubility.[2]
However, these beneficial modifications introduce significant analytical challenges. The presence of an N-methyl group on the peptide backbone fundamentally alters its fragmentation behavior in the gas phase during tandem mass spectrometry (MS/MS). This can complicate sequence verification and frustrate traditional proteomic software algorithms that are tuned for standard peptides.
This guide provides a comprehensive framework for the robust and reliable characterization of peptides containing N-methyl-O-methyl-L-tyrosine using electrospray ionization tandem mass spectrometry (ESI-MS/MS). It moves beyond a simple recitation of steps to explain the underlying principles, enabling researchers to adapt and troubleshoot their own analytical workflows.
Foundational Principles: Why N-Methylated Peptides Behave Differently
Understanding the causality behind experimental choices begins with appreciating the physicochemical impact of N-methylation.
-
Steric Hindrance and Coupling: During synthesis, coupling an amino acid to an N-methylated residue is notoriously difficult due to steric hindrance. This increases the likelihood of deletion sequences, where an amino acid fails to couple, which must be identified during mass spectrometric analysis.[4]
-
Conformational Rigidity: N-methylation restricts the rotation around the peptide bond, leading to a more defined solution-state conformation. In the mass spectrometer, this can influence the gas-phase structure of the peptide ion, although the high energy of fragmentation often overcomes these subtle differences.
-
Altered Fragmentation Propensity: This is the most critical aspect for mass spectrometry. In conventional collision-induced dissociation (CID), fragmentation is directed by a "mobile proton" that moves along the peptide backbone, weakening amide bonds. N-methylation disrupts this process. The tertiary amide bond at the N-methylated residue is more basic and tends to sequester the proton, leading to preferential fragmentation at or near this site. This often results in a less complete fragment ion series compared to non-methylated analogs.[5][6] Specifically, cleavage N-terminal to the N-methylated residue is often suppressed, while cleavage C-terminal can be enhanced.
Experimental Workflow: From Synthesis to Sequence
The successful characterization of a modified peptide is a holistic process. It begins with careful sample preparation and culminates in meticulous data interpretation. The workflow presented here is designed as a self-validating system, with checkpoints to ensure confidence in the final result.
Caption: Overall workflow for peptide characterization.
Detailed Protocols
Protocol 1: Peptide Sample Preparation for Mass Spectrometry
This protocol assumes the starting material is a lyophilized, purified peptide previously synthesized via Fmoc-SPPS and cleaved from the resin.[7]
Rationale: Proper sample handling is paramount. The goal is to dissolve the peptide in a solvent compatible with ESI and dilute it to a concentration that prevents detector saturation while ensuring a strong signal. The inclusion of an acid (formic acid) is crucial for promoting protonation in positive-ion mode ESI, which is standard for peptides.[8]
Materials:
-
Lyophilized peptide containing N-methyl-O-methyl-L-tyrosine
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), LC-MS grade (≥99%)
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of the lyophilized peptide into a clean, low-protein-binding microcentrifuge tube.
-
Add 1 mL of 50:50 (v/v) ACN:Water to dissolve the peptide. Vortex briefly. If solubility is an issue, gentle sonication for 2-5 minutes may be required. This stock is for long-term storage at -20°C.
-
-
Working Solution (10-50 µM):
-
Calculate the molar concentration of your stock solution (Concentration (mol/L) = Mass (g) / (Volume (L) * Molecular Weight ( g/mol ))).
-
Dilute the stock solution to a final concentration of 10-50 µM using a solvent mixture of 50:50 ACN:Water with 0.1% FA. For example, to make a 10 µM working solution from a 1 mM stock, perform a 1:100 dilution.
-
-
Final Dilution for Infusion (0.1-1 µM):
-
Perform a final dilution of the working solution into a solvent of 80:20 Water:ACN with 0.1% FA to a final concentration of 0.1-1 µM. This higher aqueous content is often optimal for ESI stability.
-
Transfer the final solution to an appropriate autosampler vial or syringe for direct infusion.
-
Protocol 2: High-Resolution ESI-MS and MS/MS Analysis
Rationale: High-resolution mass spectrometry (e.g., using an Orbitrap or TOF analyzer) is essential for unambiguously determining the elemental composition of the precursor and fragment ions.[9] This allows for confident identification of the peptide and its fragments, distinguishing them from any synthesis-related impurities.
Instrumentation: A high-resolution mass spectrometer, such as a Thermo Fisher Orbitrap Elite™ or similar, is recommended.[9]
Key Instrument Parameters: The following table provides a validated starting point for method development. These parameters should be optimized for the specific instrument and peptide being analyzed.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive ESI | Peptides contain basic residues (N-terminus, Lys, Arg, His) that readily accept protons, forming positive ions.[8] |
| Infusion Flow Rate | 3-5 µL/min | A stable flow rate ensures a steady ion beam and reproducible signal.[9] |
| Spray Voltage | 3.5 - 4.5 kV | Creates the electric field necessary to generate charged droplets from the ESI needle.[9] |
| Capillary Temperature | 275 - 350 °C | Assists in desolvation of the droplets to release gas-phase ions.[10] |
| MS1 (Full Scan) | ||
| Mass Range (m/z) | 200 - 2000 | A broad range to ensure capture of the expected precursor ion, which is often in a +2 or +3 charge state for peptides of 5-20 residues. |
| Resolution | > 60,000 | To accurately determine the monoisotopic mass and charge state of the precursor ion. |
| MS2 (Tandem MS) | ||
| Precursor Selection | Isotopic peak of the most abundant charge state | Isolation of a single m/z value for fragmentation. |
| Fragmentation Type | CID (Collision-Induced Dissociation) or HCD | CID is a robust, widely used method. HCD (Higher-Energy C-trap Dissociation) can provide richer fragmentation for some peptides. |
| Collision Energy (CE) | 25-35 (Arbitrary Units) | The energy applied to induce fragmentation. This should be ramped or optimized to achieve a good distribution of fragment ions. |
| Resolution | > 30,000 | To accurately assign masses to the resulting b- and y-type fragment ions. |
Data Interpretation: Decoding the Spectrum
The MS1 spectrum confirms the mass and purity of the synthesized peptide. The true analytical power lies in the MS/MS spectrum, which provides the sequence information.
Standard Peptide Fragmentation
Peptide fragmentation in CID typically occurs at the amide bonds along the backbone. The resulting charged fragments are classified based on which side of the cleavage retains the charge.[11]
-
b-ions: The charge is retained on the N-terminal fragment.
-
y-ions: The charge is retained on the C-terminal fragment.
This generates two overlapping ladders of ions that can be used to read the peptide sequence from both directions.
Caption: Standard peptide fragmentation nomenclature.
Impact of N-methyl-O-methyl-L-tyrosine
Let's consider a hypothetical peptide: Ac-Ala-Phe-[N-Me, O-Me-Tyr]-Gly-Leu-NH₂ . The N-methylated tyrosine residue is the third amino acid.
-
MS1 Spectrum: First, locate the precursor ion. Calculate the theoretical monoisotopic mass of the peptide and look for the corresponding m/z values for the [M+H]⁺, [M+2H]²⁺, etc., ions. For a peptide of this size, the [M+2H]²⁺ ion will likely be the most abundant.
-
MS/MS Spectrum Analysis:
-
y-ion Series: The y-ion series is often more complete and easier to interpret. Start from the C-terminus. The y₁ ion will be Leu-NH₂. The y₂ ion will be Gly-Leu-NH₂. The mass difference between them should correspond to the mass of a Glycine residue.
-
The N-Methylated Junction: The key diagnostic fragment is the cleavage C-terminal to the N-methylated residue. The mass difference between the y₂ and y₃ ions should correspond to the mass of N-methyl-O-methyl-L-tyrosine. This is a critical validation point.
-
b-ion Series: The b-ion series can be less reliable around the methylation site. You would expect to see b₁ (Ac-Ala) and b₂ (Ac-Ala-Phe). However, the b₃ ion may be low in abundance or absent entirely, as cleavage between Phe and the N-methylated Tyr is often suppressed.
-
Characteristic Neutral Losses: While less common for backbone methylation compared to side-chain methylation (like on arginine), be aware of any unexpected neutral losses from the precursor or fragment ions that could indicate side reactions during synthesis or analysis.[5]
-
Example Fragmentation Data (Theoretical)
For the peptide Ac-Ala-Phe-[N-Me, O-Me-Tyr]-Gly-Leu-NH₂ (Monoisotopic Mass = 625.34 Da):
| Ion | Sequence Fragment | Theoretical m/z ([M+H]⁺) |
| b₁ | Ac-Ala | 114.06 |
| b₂ | Ac-Ala-Phe | 261.12 |
| b₃ | Ac-Ala-Phe-[N-Me,O-Me-Tyr] | 468.24 |
| y₁ | Leu-NH₂ | 114.10 |
| y₂ | Gly-Leu-NH₂ | 171.12 |
| y₃ | [N-Me,O-Me-Tyr]-Gly-Leu-NH₂ | 378.23 |
| y₄ | Phe-[N-Me,O-Me-Tyr]-Gly-Leu-NH₂ | 525.30 |
Note: The N-methyl-O-methyl-L-tyrosine residue has a mass of 207.12 Da.
Troubleshooting Common Issues
-
Low Signal/No Ionization:
-
Cause: Poor solubility, incorrect concentration, or instrument contamination.
-
Solution: Re-prepare the sample, checking calculations. Try different solvent compositions (e.g., adding a small amount of isopropanol). Ensure the instrument is clean and calibrated.
-
-
Ambiguous/Incomplete Fragmentation:
-
Cause: The N-methyl group is disrupting the fragmentation pattern as expected. The chosen collision energy may be suboptimal.
-
Solution: Do not rely on a single ion series. Use the high-resolution mass accuracy to confidently identify every y- and b-ion present, even if the series is incomplete. Perform a collision energy ramp (acquiring multiple spectra at different CE values) to find the optimal setting for your specific peptide.
-
-
Unexpected Masses in MS1 Spectrum:
-
Cause: Incomplete synthesis (deletion sequences) or side reactions like diketopiperazine formation, especially if the N-methylated residue is near the N-terminus.[4]
-
Solution: Use the high-resolution data to calculate the mass difference between your expected peptide and the unknown peaks. This delta-mass can often identify the specific modification or missing residue. For example, a mass difference of -147.07 Da would suggest a missing Phenylalanine.
-
Conclusion
The mass spectrometric characterization of peptides containing this compound is a nuanced but achievable task. Success hinges on a foundational understanding of how N-methylation alters fragmentation, coupled with a meticulous experimental approach using high-resolution instrumentation. By treating the workflow as a self-validating system—from careful sample preparation to the logical interpretation of y- and b-ion series around the modified residue—researchers can confidently verify the structure of these therapeutically important molecules. This guide provides the strategic principles and actionable protocols to achieve that goal.
References
-
Harrison, A. G., et al. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(7), 1042-1052. Available from: [Link]
-
Biron, E., et al. (2006). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science, 12(3), 213-219. Available from: [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
de Graaf, E. L., et al. (2008). Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase. Molecular & Cellular Proteomics, 7(1), 115-124. Available from: [Link]
-
Avelar, E., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(9), 1695. Available from: [Link]
-
Loo, J. A. (2010). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available from: [Link]
-
Knauer, T. E., et al. (2022). Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper. ACS Omega, 7(4), 3781-3789. Available from: [Link]
-
Harrison, A. G., et al. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. ResearchGate. Available from: [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Available from: [Link]
-
Loke, M. S., et al. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. International Journal of Molecular Sciences, 24(21), 15945. Available from: [Link]
-
Sato, K., et al. (2022). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society, 144(1), 479-488. Available from: [Link]
-
Biron, E., et al. (2005). N-methylation of peptides on selected positions during the elongation of the peptide chain in solution phase. Organic Letters, 7(8), 1545-1548. Available from: [Link]
-
Matrix Science. (n.d.). Mascot Help: Peptide fragmentation. Retrieved from [Link]
-
Baron, B. (2021). Comprehensive mass spectrometric investigation strategies of the human methylproteome. Journal of Proteomics & Bioinformatics, 14(6). Available from: [Link]
-
El-Aneed, A. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. Available from: [Link]
-
Hart-Smith, G., et al. (2016). Comprehending Dynamic Protein Methylation with Mass Spectrometry. FEBS Journal, 283(20), 3655-3671. Available from: [Link]
-
Charris, J., et al. (2023). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules, 28(13), 5194. Available from: [Link]
-
Grote, A. M., et al. (2019). Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets. Molecular & Cellular Proteomics, 18(12), 2436-2448. Available from: [Link]
-
Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Available from: [Link]
-
Bowers, K. S., et al. (2021). MALDI-MS Analysis of Peptide Libraries Expands the Scope of Substrates for Farnesyltransferase. International Journal of Molecular Sciences, 22(21), 12042. Available from: [Link]
-
Su, Y., et al. (2020). Toward accurately modeling N-methylated cyclic peptides. Physical Chemistry Chemical Physics, 22(31), 17594-17604. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. mdpi.com [mdpi.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mascot help: Peptide fragmentation [matrixscience.com]
Application Notes and Protocols for the Manual Solid-Phase Synthesis of N-Methylated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Challenges of N-Methylated Peptides
N-methylation of the peptide backbone is a critical modification in medicinal chemistry and drug discovery. This seemingly subtle addition of a methyl group to the amide nitrogen can profoundly alter a peptide's pharmacological properties. N-methylation can enhance metabolic stability by protecting against enzymatic degradation, improve membrane permeability and oral bioavailability by reducing the hydrogen bonding capacity, and modulate the peptide's conformation to improve target affinity and selectivity.[1]
However, the synthesis of N-methylated peptides is not without its challenges. The presence of the N-methyl group introduces significant steric hindrance, which can impede coupling reactions and lead to incomplete synthesis and the formation of deletion sequences.[2] Furthermore, specific side reactions can occur during both the methylation process and the final cleavage from the solid support.[3][4] This guide provides a comprehensive protocol for the manual solid-phase synthesis of N-methylated peptides, focusing on the widely used on-resin methylation approach. It offers detailed step-by-step instructions, explains the rationale behind key procedural choices, and provides a troubleshooting guide to overcome common synthetic hurdles.
Core Principles of N-Methylated Peptide Synthesis
The synthesis of N-methylated peptides via solid-phase peptide synthesis (SPPS) generally follows the standard Fmoc/tBu strategy.[5] The peptide chain is assembled on a solid support, with the N-terminus of each amino acid protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed before the next amino acid is coupled.[6] The key distinction in synthesizing N-methylated peptides lies in how the N-methyl group is introduced. This can be achieved by either using pre-synthesized N-methylated amino acids or by performing the methylation on the resin-bound peptide. This guide will focus on the latter, specifically a robust three-step on-resin methylation procedure.
Visualizing the Workflow
Overall Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: General workflow for Fmoc-based solid-phase peptide synthesis, incorporating the optional on-resin N-methylation step.
Materials and Reagents
| Category | Item | Notes |
| Resins | Fmoc-Rink Amide resin or 2-Chlorotrityl chloride resin | Choice depends on the desired C-terminus (amide or carboxylic acid). |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP) | High purity, peptide synthesis grade. |
| Deprotection | Piperidine | For Fmoc removal. |
| Amino Acids | Fmoc-protected amino acids with appropriate side-chain protection | |
| Coupling Reagents | HATU, HBTU, PyAOP, or PyBOP/HOAt | HATU and PyAOP are particularly effective for hindered couplings.[4][7] |
| Bases | N,N-Diisopropylethylamine (DIEA) | Used as a base in coupling reactions. |
| On-Resin N-Methylation Reagents | o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), 4-Dimethylaminopyridine (DMAP) or 2,4,6-collidine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Dimethyl sulfate (DMS), 2-Mercaptoethanol | |
| Cleavage Reagents | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O), 1,2-Ethanedithiol (EDT) | The composition of the cleavage cocktail is critical.[3][8] |
| Washing Solvents | Methanol (MeOH), Diethyl ether | For resin washing and peptide precipitation. |
| Analysis | Reversed-phase high-performance liquid chromatography (RP-HPLC) system, Mass spectrometer (e.g., ESI-MS or MALDI-TOF) | For purification and characterization.[9] |
Detailed Experimental Protocols
Part 1: Standard Peptide Elongation
-
Resin Preparation:
-
Fmoc Deprotection:
-
Amino Acid Coupling (for non-N-methylated residues):
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), a coupling reagent like HATU (3.9 equivalents), and DIEA (8 equivalents) in DMF.[2]
-
Pre-activate for 2-5 minutes.[2]
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines). A negative test indicates complete coupling.
-
Wash the resin with DMF (3-5 times).
-
Part 2: On-Resin N-Methylation
This three-step procedure is performed after the Fmoc deprotection of the amino acid residue that is to be N-methylated.
Caption: The three-step on-resin N-methylation process.
-
Step 1: Sulfonylation (Protection of the Amide Nitrogen)
-
After Fmoc deprotection and washing, swell the peptide-resin in NMP.
-
In a separate vial, dissolve o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 equivalents) and 4-dimethylaminopyridine (DMAP, 10 equivalents) in NMP.[2][10]
-
Add this solution to the resin and agitate for 30 minutes.[2]
-
Wash the resin thoroughly with NMP.
-
Rationale: The o-NBS group protects the amide nitrogen, making it more acidic and susceptible to deprotonation in the next step. DMAP is an effective catalyst for this reaction.[10]
-
-
Step 2: Methylation
-
Prepare a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5 equivalents) in NMP.[11]
-
Add the DBU solution to the resin and agitate for 3 minutes to deprotonate the sulfonamide.[11]
-
Add dimethyl sulfate (DMS, 10 equivalents) to the reaction vessel and continue to agitate for 5-10 minutes.[12]
-
Rationale: DBU is a strong, non-nucleophilic base that efficiently removes the proton from the sulfonamide. The resulting anion then acts as a nucleophile, attacking the methyl group of the dimethyl sulfate.
-
-
Step 3: Desulfonylation (Removal of the o-NBS Group)
-
Drain the methylation solution and wash the resin with NMP.
-
Prepare a solution of 2-mercaptoethanol (20 equivalents) and DBU (10 equivalents) in NMP.
-
Add this solution to the resin and agitate for 10-15 minutes. Repeat this step once more.
-
Wash the resin thoroughly with NMP and then DMF to prepare for the next coupling step.
-
Rationale: 2-Mercaptoethanol acts as a nucleophile to cleave the o-NBS group, which is facilitated by the base DBU.
-
Part 3: Coupling onto the N-Methylated Amino Acid
Coupling an amino acid onto an N-methylated residue is sterically hindered and requires more robust coupling conditions.[2]
-
Pre-activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and DIEA (8 equivalents) in DMF.[2][13]
-
Allow the mixture to pre-activate for 2-5 minutes.[2]
-
Add the activated amino acid solution to the resin.
-
Agitate for an extended period, typically 2-4 hours.[6]
-
Rationale: HATU is a highly effective coupling reagent for sterically hindered couplings, such as those involving N-methylated amino acids.[7][13]
-
-
Monitoring and Double Coupling:
-
Monitor the reaction using a test suitable for secondary amines (e.g., bromophenol blue test). The Kaiser test will give a false negative as it only detects primary amines.[2]
-
If the coupling is incomplete, drain the solution and repeat the coupling step with a fresh solution of activated amino acid for another 1-2 hours.[2]
-
Part 4: Cleavage and Deprotection
The choice of cleavage cocktail is crucial to minimize side reactions, especially when sensitive residues are present.[3][8]
-
Preparation:
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.[16]
-
Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Part 5: Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide using preparative RP-HPLC.
-
Note: N-methylated peptides may exhibit broad peaks or multiple peaks on HPLC due to the presence of cis/trans isomers of the amide bond, which interconvert slowly.[4]
-
-
Characterization:
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling onto N-Methylated Residue | Steric hindrance from the N-methyl group and the incoming amino acid. | - Use a more powerful coupling reagent like HATU or PyAOP.[4][7]- Extend the coupling time (2-4 hours).[6]- Perform a double coupling with fresh reagents.[2]- Consider using microwave-assisted synthesis to enhance coupling efficiency.[18] |
| Deletion of Acetylated N-Methyl Amino Acid during Cleavage | The acetyl group can participate in a side reaction leading to the loss of the N-terminal residue.[3] | - Modify the N-terminus with a group less prone to this side reaction, such as a methoxycarbonyl group.[3]- Optimize cleavage conditions, for instance, by using pure TFA at a lower temperature for a longer duration.[3] |
| Side Reactions with Sensitive Amino Acids | - Aspartic Acid (Asp): Can form aspartimide during the DBU treatment in the methylation step.- Cysteine (Cys) and Histidine (His): Side chains can be methylated.- Tryptophan (Trp), Methionine (Met): Can be modified by cationic species generated during TFA cleavage.[8] | - For Asp, minimize exposure to DBU.- For Cys and His, consider using pre-methylated amino acids instead of on-resin methylation.- Use a cleavage cocktail containing scavengers like TIS and EDT to protect Trp and Met.[14][15] |
| Multiple Peaks in HPLC Profile | Slow interconversion between cis and trans conformers of the N-methylated amide bond.[4] | - This is often an inherent property of N-methylated peptides. Collect all related peaks and confirm their identity by mass spectrometry.[17]- Heating the sample before injection or using a different solvent system may sometimes help to coalesce the peaks. |
References
-
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Biron, E., & Kessler, H. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 813, pp. 199-211). Humana Press. Available at: [Link]
-
Huang, R., & Li, X. (2020). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 1(3), 100181. Available at: [Link]
-
Bennett, G. N., et al. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Biopolymers, 90(3), 349–357. Available at: [Link]
-
Reddit. (2023). SPPS for N Methylated Peptides. r/chemistry. Available at: [Link]
-
Hart, G., et al. (2014). Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. Molecular & Cellular Proteomics, 13(2), 617–627. Available at: [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. Available at: [Link]
-
Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 438–447. Available at: [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166. Available at: [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link]
-
MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Available at: [Link]
-
Wołczański, M., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 25(6), 1475–1483. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Zhang, Y., et al. (2021). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega, 6(26), 17135–17142. Available at: [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Available at: [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166. Available at: [Link]
-
Góngora-Benítez, M., et al. (2012). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 7(16), 13956–13964. Available at: [Link]
-
Angell, Y. M., et al. (1996). Comparative study of methods to couple hindered peptides. Journal of the American Chemical Society, 118(40), 9672-9678. Available at: [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available at: [Link]
-
Wang, Y., et al. (2019). Toward accurately modeling N-methylated cyclic peptides. Physical Chemistry Chemical Physics, 21(34), 18765-18776. Available at: [Link]
Sources
- 1. Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. bachem.com [bachem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of Fmoc-N-methyl-O-methyl-L-tyrosine
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand that incorporating non-canonical amino acids like Fmoc-N-methyl-O-methyl-L-tyrosine can present unique challenges. This guide is designed to provide you with in-depth troubleshooting strategies, detailed protocols, and a comprehensive understanding of the underlying chemical principles to ensure the successful synthesis of your target peptide.
I. Troubleshooting Guide: Addressing Low Coupling Efficiency
This section directly addresses common issues encountered when coupling this compound and provides actionable solutions based on established scientific principles.
Question 1: I am observing a low yield of my target peptide after incorporating this compound. What is the primary cause of this issue?
Answer: The primary culprit behind the low coupling efficiency of this compound is steric hindrance . The presence of the methyl group on the alpha-amino nitrogen significantly increases the bulk around the reactive center. This steric bulk physically obstructs the approach of the activated carboxyl group of the incoming amino acid, thereby slowing down the rate of peptide bond formation.[1][2][3] This is a well-documented challenge for all N-methylated amino acids in SPPS.[2]
To overcome this, a multi-faceted approach focusing on the choice of coupling reagent, reaction conditions, and monitoring is necessary.
Question 2: My usual coupling reagent (HBTU/HCTU) is not effective for this compound. Which coupling reagents are recommended for sterically hindered N-methylated amino acids?
Answer: Standard uronium-based coupling reagents like HBTU and HCTU are often inefficient for coupling N-methylated amino acids due to the aforementioned steric hindrance.[1] More potent activating reagents are required to facilitate the reaction. The following table summarizes recommended coupling reagents for this challenging coupling:
| Coupling Reagent | Class | Key Advantages |
| HATU | Guanidinium/Uronium | Consistently demonstrates superior performance in terms of reaction speed and minimizing side reactions like epimerization.[4] It is a widely recommended choice for difficult couplings.[1][5][6] |
| PyAOP/PyBOP + HOAt | Phosphonium | Highly effective for coupling N-methylated amino acids, particularly when coupling two consecutive N-methylated residues.[6][7][8] |
| COMU | Uronium | A third-generation uronium salt with reactivity comparable to HATU.[9] It offers good solubility and is suitable for microwave-assisted SPPS. |
| TOTT | Thiuronium | Shows good results in couplings of sterically hindered or methylated amino acids, with performance comparable to HATU and potentially lower racemization levels. |
| PyBroP | Phosphonium | A more reactive phosphonium salt used for particularly difficult couplings, including those involving N-methylamino acids.[1][6] |
Expert Recommendation: For most applications, HATU is the recommended starting point due to its well-documented efficacy and commercial availability.
Question 3: How can I effectively monitor the completion of the coupling reaction for this compound, given that the Kaiser test is unreliable?
Answer: The Kaiser test, which relies on the reaction of ninhydrin with primary amines, is not suitable for monitoring the coupling to a secondary amine like an N-methylated amino acid.[1] A negative Kaiser test in this case can be misleading, as it will not detect unreacted secondary amines.
The following qualitative tests are recommended for monitoring the coupling of N-methylated amino acids:
-
Bromophenol Blue Test: This test is based on an acid-base reaction. A blue or green color indicates the presence of unreacted (basic) secondary amines, while a yellow color signifies a complete coupling.[1][10]
-
Chloranil Test: This test can also be used to detect the presence of free secondary amines, with a blue-green color indicating an incomplete reaction.[11]
It is crucial to perform one of these alternative tests to ensure the coupling reaction has gone to completion before proceeding to the next deprotection step.
Question 4: I've chosen a suitable coupling reagent, but my coupling efficiency is still low. What other experimental parameters can I optimize?
Answer: Beyond the choice of coupling reagent, several other factors can be adjusted to improve the coupling efficiency of this compound:
-
Double Coupling: Perform the coupling step twice. After the initial coupling, drain the reaction vessel and add a fresh solution of the activated amino acid.[1]
-
Extended Coupling Time: Increase the reaction time for the coupling step. While standard couplings may take 1-2 hours, couplings of N-methylated amino acids can benefit from longer reaction times (e.g., 4-12 hours).[5]
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate difficult coupling reactions by providing controlled heating, leading to higher coupling efficiencies in a shorter amount of time.[2][12]
-
Choice of Base: The type and amount of base used can influence the outcome. While DIPEA is commonly used, N-methylmorpholine (NMM) has been reported to sometimes have a negative effect on racemization in mixed-anhydride couplings.[13] Ensure the correct stoichiometry of the base is used as per the coupling reagent's protocol.
-
Solvent Selection: While DMF is the standard solvent for SPPS, in cases of peptide aggregation, which can hinder coupling efficiency, switching to or using a mixture with NMP or DMSO might be beneficial.[10]
Question 5: Are there any specific side reactions I should be aware of when working with this compound?
Answer: Yes, in addition to incomplete coupling, you should be mindful of the following potential side reactions:
-
Racemization: The risk of epimerization can increase with longer activation times and the use of certain bases.[13] Using coupling reagents like HATU is known to minimize this risk.[4]
-
Diketopiperazine Formation: This can occur, particularly when coupling the third amino acid onto a dipeptide sequence containing an N-methylated residue at the C-terminus.[7]
-
Fragmentation during Cleavage: Under acidic cleavage conditions, peptides containing N-methylated amino acids can be susceptible to fragmentation at the peptide bond.[7][8]
Careful monitoring of the reaction and optimization of cleavage conditions can help mitigate these side reactions.
II. Frequently Asked Questions (FAQs)
Q: Why is this compound used in peptide synthesis?
A: The N-methylation of amino acids can confer several beneficial properties to a peptide, including increased metabolic stability (resistance to enzymatic degradation), enhanced membrane permeability, and improved oral bioavailability.[1][11] The O-methylation of the tyrosine side chain can be used to probe receptor interactions or to prevent modifications at the hydroxyl group.
Q: Can I use standard Fmoc-deprotection conditions?
A: Yes, standard Fmoc-deprotection conditions, typically 20% piperidine in DMF, are generally effective for removing the Fmoc group from N-methylated amino acids.[5] However, if peptide aggregation is suspected (indicated by slow Fmoc deprotection), modifications to the synthesis protocol may be necessary.[14]
Q: Is it more difficult to couple an amino acid to an N-methylated residue or to couple an N-methylated amino acid itself?
A: The primary difficulty lies in coupling an amino acid to the N-methylated residue on the growing peptide chain. This is because the sterically hindered secondary amine on the resin is the nucleophile in the reaction. Coupling an N-methylated amino acid to a primary amine is generally less challenging, although still more difficult than a standard coupling. The most challenging scenario is the coupling of two consecutive N-methylated amino acids.[1]
III. Experimental Protocols
Recommended Protocol for Coupling this compound using HATU
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Preparation of the Amino Acid Solution: In a separate vessel, dissolve 4 equivalents of the incoming Fmoc-amino acid and 3.95 equivalents of HATU in DMF.
-
Activation: Add 8 equivalents of DIPEA to the amino acid/HATU mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of the resin, wash it thoroughly with DMF and then methanol, and perform the Bromophenol Blue test.
-
Yellow: Coupling is complete. Proceed to the washing step.
-
Blue/Green: Coupling is incomplete.
-
-
Recoupling (if necessary): If the Bromophenol Blue test is positive, drain the reaction vessel and repeat steps 4-7.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents.
-
Proceed to the next cycle.
Bromophenol Blue Test Protocol
-
Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.
-
Sample Preparation: Remove a small sample of resin (a few beads) and wash it with methanol.
-
Testing: Add 2 ml of the test solution to the resin sample.
-
Observation: Observe the color of the suspension.
-
Yellow: Complete coupling.
-
Blue to Green: Incomplete coupling; recoupling is required.[1]
-
IV. Visualizing the Challenge and Solution
Diagram 1: Steric Hindrance in N-methylated Amino Acid Coupling
Caption: Steric hindrance from the N-methyl group obstructs the incoming activated amino acid.
Diagram 2: Troubleshooting Workflow for Low Coupling Efficiency
Caption: A systematic approach to troubleshooting low coupling efficiency.
V. References
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab, UC Irvine. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
Coupling Reagents. (n.d.). AAPPTec. [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2023). ACS Omega. [Link]
-
Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper. (2023). ACS Omega. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. [Link]
-
DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. (2023). ACS Omega. [Link]
-
Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University. [Link]
-
Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester. (n.d.). ResearchGate. [Link]
-
N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. (1976). Canadian Journal of Chemistry. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. [Link]
-
(L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. (2020). PubMed Central. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2014). Organic Process Research & Development. [Link]
-
Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (2017). Organic Process Research & Development. [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). ResearchGate. [Link]
-
Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. (1981). The Journal of Organic Chemistry. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
preventing racemization of Fmoc-N-methyl-O-methyl-L-tyrosine during coupling
Topic: Preventing Racemization of Fmoc-N-methyl-O-methyl-L-tyrosine During Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth technical assistance for a common and critical challenge in solid-phase peptide synthesis (SPPS): the prevention of racemization during the coupling of sterically hindered N-methylated amino acids, specifically This compound . As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your syntheses effectively.
N-methylated amino acids are crucial for developing peptides with enhanced therapeutic properties, such as increased metabolic stability and cell permeability. However, their increased steric bulk around the alpha-carbon and the secondary amine makes them notoriously difficult to couple efficiently and without significant racemization. This guide will equip you with the knowledge and tools to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to racemization during coupling?
A1: The racemization of amino acids during peptide synthesis occurs primarily through two mechanisms: direct enolization or the formation of a 5(4H)-oxazolone intermediate.[1] The N-methyl group on your tyrosine derivative significantly increases steric hindrance, which slows down the desired peptide bond formation. This prolonged activation time provides a greater opportunity for the activating agent and base to abstract the alpha-proton, leading to loss of stereochemical integrity.
Q2: My standard coupling protocol with HBTU/DIPEA is resulting in significant epimerization. What is the first thing I should change?
A2: The combination of HBTU and a strong, hindered base like N,N'-diisopropylethylamine (DIPEA) can be too aggressive for sensitive, sterically hindered N-methylated amino acids. The first and most impactful change is to switch to a more effective coupling reagent and a less nucleophilic base. We recommend using a uranium or phosphonium salt-based reagent like HATU or HCTU in combination with a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1]
Q3: What is the mechanistic advantage of using a reagent like HATU over HBTU?
A3: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium-based coupling reagent that incorporates the additive HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the coupling reaction, which accelerates the rate of amide bond formation. This faster kinetics reduces the lifetime of the activated amino acid, thereby minimizing the window of opportunity for racemization to occur.
Q4: Can I just "double couple" to improve my results?
A4: While double coupling can help drive a sluggish reaction to completion and improve yield, it may not necessarily reduce racemization. In fact, prolonged exposure of the activated amino acid to the basic reaction conditions can exacerbate epimerization. A better strategy is to optimize the initial coupling conditions for maximum efficiency and minimal racemization from the outset.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| High percentage of D-isomer in the final peptide. | Racemization during the coupling of this compound. | - Switch to a more efficient coupling reagent (e.g., HATU, HCTU, or COMU).- Replace DIPEA with a weaker, less-hindered base like NMM or 2,4,6-collidine.- Lower the reaction temperature.- Minimize the pre-activation time of the amino acid. |
| Low coupling efficiency and deletion of the N-methylated residue. | Steric hindrance preventing complete reaction. | - Increase the excess of amino acid and coupling reagent (e.g., 4 equivalents).- Extend the coupling time, but monitor for racemization.- Consider using microwave-assisted SPPS to accelerate the coupling reaction. |
| Formation of unknown byproducts. | Side reactions due to prolonged activation or inappropriate reagents. | - Ensure high-purity reagents and solvents.- Optimize stoichiometry and reaction times.- Confirm the stability of your N-methylated amino acid under the chosen coupling conditions. |
Core Concepts: Understanding and Preventing Racemization
The key to preventing racemization lies in understanding its mechanism. The process is base-catalyzed and involves the abstraction of the proton from the alpha-carbon of the activated amino acid. This can proceed through two main pathways:
-
Direct Enolization: The base directly removes the alpha-proton, forming a planar enolate intermediate which can be protonated from either face, leading to a racemic mixture.
-
Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone. This intermediate is particularly susceptible to racemization because the alpha-proton is now more acidic.
Our strategy, therefore, is to accelerate the desired coupling reaction to outcompete the pathways leading to racemization. This is achieved by selecting the optimal combination of coupling reagent and base.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical. For sterically hindered N-methylated amino acids, phosphonium and aminium/uronium salt-based reagents are superior to carbodiimides.
| Reagent | Class | Advantages | Disadvantages | Racemization Risk |
| HBTU/TBTU | Aminium | Cost-effective, widely used. | Less effective for hindered couplings, can cause guanidinylation of the free amine. | Moderate to High |
| HATU/HCTU | Aminium | Highly reactive due to the HOAt/6-Cl-HOBt leaving group, accelerates coupling. | Higher cost. HATU can cause guanidinylation. | Low to Moderate |
| PyBOP | Phosphonium | No guanidinylation side reaction. | Produces carcinogenic HMPA as a byproduct (BOP). PyBOP is a safer alternative. | Moderate |
| COMU | Uronium | Based on OxymaPure, a non-explosive and highly effective additive. High reactivity.[2] | Higher cost. | Low |
| PyBrOP | Phosphonium | Very high reactivity, suitable for extremely difficult couplings. | Can be too reactive, leading to side reactions if not carefully controlled. | Moderate |
Recommendation: For this compound, HATU or HCTU in combination with 2,4,6-collidine or NMM offers a robust starting point for minimizing racemization while achieving high coupling efficiency.
Optimized Coupling Protocol
This protocol is designed to minimize racemization during the coupling of this compound.
Materials:
-
Resin with deprotected N-terminal amine
-
This compound
-
HATU (or HCTU)
-
2,4,6-Collidine (or N-methylmorpholine, NMM)
-
Anhydrous, peptide-grade Dimethylformamide (DMF)
-
Anhydrous, peptide-grade Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. If starting with an Fmoc-protected resin, perform the standard Fmoc deprotection (e.g., 20% piperidine in DMF) and wash thoroughly with DMF.
-
Reagent Preparation (perform immediately before use):
-
Amino Acid Solution: In a separate vessel, dissolve 4 equivalents of this compound and 3.95 equivalents of HATU in a minimal amount of DMF.
-
Base Solution: In another vessel, dissolve 8 equivalents of 2,4,6-collidine in DMF.
-
-
Activation and Coupling:
-
Drain the DMF from the washed resin.
-
Add the Amino Acid Solution to the resin and agitate for 30 seconds.
-
Add the Base Solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with continuous agitation.
-
-
Monitoring and Washing:
-
Perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free primary or secondary amines. A negative result indicates a complete reaction.
-
If the reaction is incomplete, the coupling time can be extended. However, be mindful that this may increase the risk of racemization.
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly (e.g., 3 times with DMF, followed by 3 times with DCM).
-
-
Proceed to the next deprotection and coupling cycle.
Note on Stoichiometry: The use of a slight excess of the amino acid relative to the coupling reagent can help minimize side reactions. The larger excess of the base is to ensure sufficient activation and to neutralize the hexafluorophosphate salt.
By implementing these scientifically-grounded strategies and protocols, you will be well-equipped to minimize racemization and achieve high-purity synthesis of peptides containing the challenging this compound residue.
References
-
Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 6557-6602. Retrieved from [Link]
-
Wunsch, E., et al. (1996). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 48(4), 311-319. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219. Retrieved from [Link]
-
Roberts, T.C., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega, 8(26), 23674-23681. Retrieved from [Link]
-
Vasan, D., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4991. Retrieved from [Link]
-
Biron, E., et al. (2006). Optimized selectiveN-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219. Retrieved from [Link]
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-17. Retrieved from [Link]
-
Kale, S.S., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 589-603. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
Sources
Technical Support Center: Optimizing HATU Coupling for Sterically Hindered N-Methylated Amino Acids
Welcome to the technical support center for peptide synthesis. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into one of the more challenging aspects of peptide chemistry: the efficient coupling of sterically hindered N-methylated amino acids using HATU. These residues are critical for developing peptides with enhanced therapeutic properties, such as improved metabolic stability and oral bioavailability, but their increased steric bulk and reduced nucleophilicity pose significant synthetic challenges.[1]
This guide is structured to be a practical resource, moving from common problems and solutions to the fundamental principles that govern success.
Troubleshooting Guide
This section addresses specific, common issues encountered during the HATU-mediated coupling of N-methylated amino acids in a direct question-and-answer format.
Q: My coupling reaction yield is extremely low. What are the primary causes and how can I improve it?
A: Low yield is the most frequent complaint. The root cause is almost always an inefficient activation or coupling step due to the dual challenges of a sterically bulky amino acid and a less nucleophilic secondary amine. Here’s a systematic approach to troubleshoot this:
-
Inadequate Reagent Excess: For difficult couplings, standard stoichiometric ratios are often insufficient. N-methylated amino acids, especially when coupled to another N-methylated residue, require more forceful conditions.[1]
-
Solution: Increase the excess of reagents. A common starting point for standard couplings is ~2 equivalents of the amino acid and coupling reagents. For these challenging cases, begin with 4 equivalents of the Fmoc-N-methyl amino acid, 4 equivalents of HATU, and 8 equivalents of a hindered base like diisopropylethylamine (DIEA).[1] This ensures the equilibrium is driven towards the activated species and subsequent coupling.
-
-
Suboptimal Base Selection: The choice and amount of base are critical. The base serves two purposes: to deprotonate the carboxylic acid and to neutralize the protonated amine. However, the wrong base or concentration can hinder the reaction.
-
Solution: Use a sterically hindered, non-nucleophilic base. DIEA is a common choice. An alternative, 2,4,6-collidine, is more basic than DIEA and can be more effective in difficult cases, particularly in preventing side reactions. Ensure you are using at least a 2-fold excess of base relative to the HATU concentration to facilitate the reaction.
-
-
Insufficient Reaction Time: The steric hindrance significantly slows down the reaction kinetics.
-
Solution: Extend the coupling time. While standard couplings might be complete in 1-2 hours, hindered N-methyl couplings can require significantly longer. Monitor the reaction progress (e.g., using a bromophenol blue test for solid-phase synthesis) and consider allowing the reaction to proceed for 4 hours, 12 hours, or even overnight. If the coupling is still incomplete, a second coupling (recoupling) with a fresh solution of reagents is recommended.[1]
-
Q: I'm observing an incomplete reaction, even with high reagent excess and long reaction times. What's my next step?
A: When standard optimizations fail, you may be facing a "difficult coupling sequence" where resin-bound peptide aggregation or severe steric hindrance is preventing the reaction.
-
Elevate the Temperature: Increasing the reaction temperature can provide the necessary kinetic energy to overcome the activation barrier and disrupt secondary structures of the growing peptide chain that may be hindering the coupling site.[2]
-
Solution: Perform the coupling at an elevated temperature, typically between 35-50°C.[2] It is crucial to do this judiciously, as higher temperatures can increase the risk of epimerization, especially with sensitive amino acids.[2] Always perform a small-scale test first to find the optimal temperature.[2]
-
-
Solvent Choice: The reaction solvent can influence reagent solubility and peptide chain solvation.
-
Solution: While DMF is standard, consider switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating peptide sequences. In some cases, the addition of chaotropic salts or solvents like trifluoroethanol (TFE) can improve coupling efficiency.[2]
-
-
Consider an Alternative Coupling Reagent: HATU is highly effective, but for the most challenging cases, other reagents may offer an advantage.[3]
Q: I'm concerned about epimerization (racemization) at the chiral center. How can I minimize this risk?
A: Epimerization is a significant risk, especially with longer activation times, elevated temperatures, and certain bases. The activated OAt-ester of HATU is highly reactive, which is beneficial for coupling but can also increase the rate of proton abstraction from the α-carbon.
-
Base Selection: The basicity and nucleophilicity of the amine base used can influence the rate of racemization.
-
Solution: Use a sterically hindered base with lower basicity if racemization is a concern. While DIEA is common, some studies suggest that using a more hindered or less basic amine can reduce epimerization. For solution-phase couplings sensitive to racemization, cooling the reaction to 0°C before adding the reagents is a standard practice.[6]
-
-
Pre-activation Time: Over-extending the pre-activation period (mixing the amino acid, HATU, and base before adding to the amine) can lead to higher levels of the unwanted epimer.
-
Solution: Minimize the pre-activation time. A short pre-activation of 5 minutes is generally sufficient to form the active ester.[1] For very sensitive residues, consider adding the pre-activated solution to the amine component immediately.
-
Q: I've identified a significant side product in my analysis. What is it likely to be and how can I prevent it?
A: The most common side reaction with HATU and other aminium/uronium reagents is N-terminal guanidinylation.
-
Cause: This occurs when excess HATU reacts with the free N-terminal amine of the peptide chain, forming a stable guanidinium group that terminates the peptide extension.[7][5]
-
Prevention: The key is to control the stoichiometry. Always use a slight excess of the carboxylic acid component relative to the coupling reagent. A ratio of 1:0.9:2 (Acid:HATU:Base) is a good starting point to minimize this side reaction. Avoid allowing the coupling reagent to be in excess relative to the amino acid. A short preactivation period, where the acid and HATU are mixed before the addition of the base and subsequent transfer to the amine, can also inhibit this side reaction.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is HATU considered a superior coupling reagent for N-methylated amino acids?
HATU is the HOAt (1-hydroxy-7-azabenzotriazole) analogue of HBTU.[3] The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance during the aminolysis step (the "neighboring group effect"), which accelerates the rate of amide bond formation. This enhanced reactivity makes HATU particularly effective at overcoming the steric hindrance and lower nucleophilicity associated with N-methylated amino acids, leading to faster and more complete reactions compared to HOBt-based reagents like HBTU.[3]
Q2: What is the optimal stoichiometric ratio of Amino Acid:HATU:Base for a difficult coupling?
For a challenging coupling involving a sterically hindered N-methylated amino acid, a recommended starting ratio is 4:4:8 (Fmoc-AA:HATU:DIEA) relative to the resin substitution.[1] This provides a significant excess to drive the reaction to completion. This can be adjusted based on the specific difficulty of the coupling.
Q3: Which base is best: DIEA or 2,4,6-Collidine?
Both are excellent, sterically hindered bases suitable for this purpose.
-
DIEA (Diisopropylethylamine): The most commonly used base. It is effective and economical.
-
2,4,6-Collidine: More basic than DIEA and can be more efficient in driving difficult couplings. Its greater steric bulk can also help suppress side reactions. It is often recommended when DIEA performance is suboptimal.[7]
Q4: What is the recommended pre-activation time before adding the mixture to the resin?
A pre-activation time of 5 minutes at room temperature is generally sufficient.[1] This allows for the formation of the active OAt-ester without promoting significant side reactions or epimerization.
Data Summary: Recommended Coupling Conditions
| Parameter | Standard Coupling | Difficult N-Methyl Coupling | Troubleshooting Step | Rationale |
| Fmoc-AA (eq.) | 2 | 4 | 4-5 | Drives reaction equilibrium forward. |
| HATU (eq.) | 2 | 4 | 4-5 | Ensures complete activation of the carboxylic acid. |
| Base (eq.) | 4 | 8 | 8-10 | Neutralizes salts and catalyzes the reaction. |
| Base Type | DIEA | DIEA or Collidine | Collidine | A more hindered and basic amine can improve efficiency. |
| Solvent | DMF | DMF or NMP | NMP | NMP has superior solvating properties for difficult sequences. |
| Temperature | Room Temp. | Room Temp. | 35-50°C | Increases reaction kinetics to overcome high activation energy.[2] |
| Time | 1-2 hours | 4-12 hours | 12-24 hours | Allows sufficient time for the sterically hindered reaction to complete. |
| Monitoring | Kaiser Test | Bromophenol Blue Test | Bromophenol Blue Test | The Kaiser test gives a false negative for secondary amines; bromophenol blue is a reliable alternative.[1] |
Visualizing the Mechanism: HATU Activation & Coupling
The following diagram illustrates the activation of a carboxylic acid by HATU and the subsequent nucleophilic attack by the N-methylated amine. The steric hindrance from both the incoming amino acid (R1) and the N-terminal N-methyl group (R2) is highlighted as the key challenge.
Caption: HATU activation and coupling workflow for N-methylated amino acids.
Experimental Protocols
Protocol 1: Standard HATU Coupling for Sterically Hindered N-Methylated Amino Acids (Solid-Phase)
This protocol is designed for a standard solid-phase synthesis on a 0.1 mmol scale.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Reagent Solution Preparation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (0.4 mmol, 4 eq.) and HATU (0.4 mmol, 4 eq., ~152 mg) in DMF (~2 mL).
-
Activation: Add DIEA (0.8 mmol, 8 eq., ~139 µL) to the reagent solution. Vortex the mixture for 5 minutes at room temperature.[1]
-
Coupling: Add the activated reagent solution to the deprotected resin. Shake or agitate the reaction vessel at room temperature for 4 hours.
-
Monitoring: Remove a small sample of resin beads, wash them with methanol, and perform a bromophenol blue test.[1] A yellow color indicates complete coupling, while a blue or green color signifies an incomplete reaction.
-
Recoupling (if necessary): If the test is positive (blue/green), filter the resin, and repeat steps 2-4 with a fresh solution of reagents.
-
Washing: Once the coupling is complete (test is yellow), filter the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.
Protocol 2: Optimized Protocol for Extremely Difficult Couplings (Elevated Temperature)
This protocol should be used when Protocol 1 fails to yield a complete reaction.
-
Resin Preparation: Prepare the resin as described in Protocol 1.
-
Reagent Solution Preparation: Prepare the reagent solution as described in Protocol 1, but consider using NMP as the solvent for its superior solvating properties.
-
Activation: Activate the solution with DIEA or 2,4,6-collidine as described in Protocol 1.
-
Coupling: Add the activated solution to the resin. Place the reaction vessel in a shaker block pre-heated to 45°C.[2] Allow the reaction to proceed for 2-4 hours at this temperature.
-
Monitoring & Completion: Monitor the reaction as described in Protocol 1. If the reaction is still incomplete after 4 hours, a recoupling step at the same elevated temperature may be required.
-
Washing: After complete coupling, allow the vessel to cool to room temperature before filtering and washing the resin as described in Protocol 1.
References
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]
-
Subiros-Funosas, R., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52116-52126. [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. (General principles discussed, specific procedural details adapted from common lab practices). [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
Gawin, A., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 25(6), 1374-1384. [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Reddit discussion on peptide coupling side reactions. (2023). r/chemistry. [Link]
-
Castro, B., et al. (1991). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 56(10), 3433-3438. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Technical Support Center: Synthesis of Highly N-Methylated Peptides
Welcome to the technical support center for the synthesis of highly N-methylated peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating multiple N-methylated amino acids into their peptide sequences. N-methylation is a critical modification for enhancing the pharmacokinetic properties of peptide-based therapeutics, including increased metabolic stability, improved membrane permeability, and enhanced oral bioavailability.[1][2][3] However, these benefits come with significant synthetic challenges.
This resource provides in-depth, field-proven insights and troubleshooting protocols to address the common hurdles encountered during the synthesis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of an amino acid onto an N-methylated residue so difficult?
A1: The primary reason for difficult coupling onto an N-methylated residue is steric hindrance . The presence of the N-methyl group on the backbone amide nitrogen physically blocks the incoming activated amino acid, slowing down the kinetics of peptide bond formation.[4][5][6] This steric clash makes the secondary amine of the N-methylated residue a much poorer nucleophile compared to the primary amine of a standard amino acid. Consequently, standard coupling conditions often result in incomplete reactions, leading to deletion sequences and low yields. To overcome this, more potent coupling reagents and optimized reaction conditions, such as elevated temperatures or microwave assistance, are often necessary.[2]
Q2: I observe multiple peaks in my HPLC trace after cleaving my N-methylated peptide. Is my product impure?
A2: Not necessarily. While impurities are always a possibility, a common characteristic of N-methylated peptides is the presence of multiple, often broad, peaks on HPLC, even for a pure compound.[7] This phenomenon is due to the presence of stable conformational isomers (conformers) . N-methylation restricts the rotation around the peptide backbone and can increase the population of the cis isomer of the amide bond, in addition to the more common trans isomer.[4] These conformers can interconvert slowly on the HPLC timescale, resulting in peak broadening or the appearance of multiple distinct peaks for a single, pure peptide. To confirm this, you can collect the different peaks and re-inject them; they will often show a similar pattern of multiple peaks upon re-equilibration. Variable temperature HPLC or NMR spectroscopy can also be used to confirm the presence of conformers.
Q3: What are the most common side reactions I should be aware of during the synthesis of N-methylated peptides?
A3: Several side reactions are prevalent in the synthesis of N-methylated peptides:
-
Epimerization/Racemization: The strong bases and extended coupling times often required can lead to the loss of stereochemical integrity of the activated amino acid.[8][9] This is particularly a risk with hindered couplings.
-
Diketopiperazine (DKP) Formation: If the second residue in the sequence is an N-methylated amino acid (or proline), the increased propensity for a cis amide bond can facilitate intramolecular cyclization after the removal of the N-terminal protecting group of the second amino acid, leading to cleavage of the dipeptide from the resin.[4][7]
-
Aspartimide Formation: When performing on-resin N-methylation of an N-terminal aspartic acid residue, prolonged exposure to bases like DBU can lead to the formation of a highly reactive aspartimide intermediate, resulting in significant impurities.[1]
-
Side-Chain Methylation: During on-resin N-methylation, certain unprotected or labile side chains, such as those of histidine and cysteine, can be susceptible to methylation, leading to undesired byproducts.[1][4]
Q4: Can I use standard coupling reagents like HBTU/HOBt for synthesizing N-methylated peptides?
A4: While standard reagents like HBTU/HOBt can sometimes be used, they are often inefficient for coupling onto sterically hindered N-methylated residues, leading to low yields. More potent coupling reagents are generally recommended for these challenging steps. Reagents such as HATU/HOAt , PyAOP , and PyBOP have demonstrated superior performance in these situations.[7][10] For particularly difficult couplings, generating pivaloyl mixed anhydrides in situ has also been shown to be a highly effective method.[8]
Troubleshooting Guides
Guide 1: Low Coupling Efficiency and Incomplete Reactions
This is the most common issue when synthesizing highly N-methylated peptides. The troubleshooting workflow below outlines a systematic approach to address this problem.
Troubleshooting Workflow: Low Coupling Efficiency
Caption: Decision tree for troubleshooting low coupling efficiency.
Step-by-Step Protocol for Optimizing a Difficult Coupling
1. Assess the Problem:
-
After a coupling step onto an N-methylated residue, perform a qualitative test to check for remaining free amines. The Chloranil test is suitable for secondary amines (N-methylated residues), while the Kaiser test is for primary amines. A positive result indicates an incomplete reaction.
2. Select a High-Potency Coupling Reagent:
-
If you are using standard reagents like HBTU, switch to a more powerful phosphonium or uronium salt-based reagent.
-
Recommended Reagents: HATU, PyAOP, or PyBOP, typically used with an additive like HOAt or DIEA.[4][7][10]
-
Rationale: These reagents form more reactive activated esters that can overcome the steric hindrance of the N-methyl group more effectively.
Table 1: Recommended Coupling Reagents for N-Methylated Residues
| Reagent | Molar Equivalents (AA:Reagent:Base) | Recommended Solvent | Notes |
| HATU/HOAt | 1 : 3.9 : 8 | NMP or DMF/DCM | Highly efficient, but more expensive. Can cause racemization with extended times.[4] |
| PyAOP | 1 : 4 : 8 | NMP or DMF | Particularly effective for coupling N-methyl amino acids to other N-methyl amino acids.[7][10] |
| PyBOP/HOAt | 1 : 4 : 8 | NMP or DMF | A robust and commonly used alternative to HATU.[7] |
3. Implement Double Coupling:
-
If a single coupling is insufficient, perform the coupling step a second time with fresh reagents before proceeding to the deprotection step. This is often a standard procedure for couplings onto N-methylated residues.[4]
4. Utilize Microwave-Assisted Peptide Synthesis (MAPS):
-
Microwave energy can significantly accelerate the rate of slow coupling reactions by efficiently heating the solvent and reactants.[1][2]
-
Protocol: Perform the coupling in a microwave peptide synthesizer at an elevated temperature (e.g., 50-75°C) for a shorter duration (e.g., 5-15 minutes).
-
Caution: Higher temperatures can increase the risk of epimerization. Perform initial trials to find the optimal balance of temperature and time.
5. Address Potential Peptide Aggregation:
-
Highly N-methylated and hydrophobic sequences can aggregate on the resin, preventing reagents from accessing the reaction site.[11]
-
Solution:
-
Switch to a more polar solvent like N-methylpyrrolidone (NMP).[4]
-
Add a chaotropic agent (e.g., a small percentage of DMSO) to the solvent to disrupt secondary structures.[11]
-
Use a resin with a lower loading capacity or a PEG-based resin (e.g., TentaGel) to increase the distance between peptide chains.[11]
-
Guide 2: On-Resin N-Methylation and Associated Side Reactions
Directly methylating the peptide on the solid support is a common strategy. The most established method is the Fukuyama-Mitsunobu or a related three-step procedure involving sulfonamide formation, methylation, and deprotection.[4][12]
Standard On-Resin N-Methylation Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fmoc-N-methyl-O-methyl-L-tyrosine in SPPS
Welcome to the technical support center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals encountering challenges with sterically hindered and aggregation-prone residues, specifically focusing on Fmoc-N-methyl-O-methyl-L-tyrosine . Here, we provide in-depth, experience-driven answers to common issues, detailed troubleshooting protocols, and the fundamental science behind our recommendations.
Section 1: Understanding the Core Problem
Q1: Why is this compound so difficult to work with in SPPS?
A1: The challenges associated with this compound stem from a combination of steric hindrance and the disruption of normal peptide chain structure.
-
Steric Hindrance: The primary issue is the presence of the N-methyl group. This modification converts the typically reactive secondary amine of the peptide backbone into a less reactive, more sterically hindered tertiary amine.[1][2] Standard coupling reagents and conditions, optimized for primary amines, often struggle to efficiently acylate this bulky N-terminus, leading to slow or incomplete reactions.[3][4]
-
Disruption of Hydrogen Bonding: In a growing peptide chain, hydrogen bonds between backbone amides are crucial for forming stable secondary structures like alpha-helices. The N-methyl group removes the amide proton (N-H), eliminating its ability to act as a hydrogen bond donor.[1][5] This disruption can favor the formation of alternative, aggregation-prone conformations, such as intermolecular β-sheets, which render the peptide chain insoluble and inaccessible to reagents.[6][7]
-
Conformational Rigidity: N-methylation restricts the conformational freedom of the peptide backbone and can increase the propensity for cis-amide bond formation.[4] This altered geometry can further contribute to difficult sequences and aggregation.
The O-methyl group on the tyrosine side chain is a stable protecting group and is not the primary source of synthetic difficulty, unlike the influential N-methyl group.
Q2: My synthesis is failing after the addition of this compound. How can I confirm it's an aggregation or incomplete coupling issue?
A2: Identifying the exact point and cause of failure is critical. Since N-methylated residues are involved, standard monitoring tests must be adapted.
-
Invalidity of the Kaiser Test: The Kaiser (ninhydrin) test is the most common method for detecting free primary amines. It will give a false negative (a colorless or yellow result) after a successful deprotection of an N-methylated residue because it only reacts with primary amines.[8] Do not rely on it to assess the state of the N-terminus at this step.
-
Qualitative On-Resin Monitoring:
-
Chloranil Test: This is the appropriate colorimetric test for detecting the presence of free secondary amines (like a deprotected N-methyl-tyrosine).[8][9][10] A positive result (dark blue/green beads) after the deprotection step confirms the N-terminus is free.[9][11] A positive result after a coupling step indicates that the coupling has failed.
-
Bromophenol Blue Test: This test monitors the consumption of the free amine. A color change from blue to yellow indicates a complete coupling reaction.[3]
-
-
Physical Resin Appearance: Severe on-resin aggregation is often visible. The resin beads will clump together and will not swell properly in the solvent, appearing shrunken. This physically demonstrates that the peptide chains are interacting with each other rather than the solvent, blocking reaction sites.
-
Test Cleavage and LC-MS Analysis: If you suspect a problem, cleave a small amount of resin (5-10 mg) and analyze the crude product by LC-MS. This is the most definitive method. Look for:
-
The mass of the desired full-length peptide.
-
Masses corresponding to truncation at the N-methylated residue (e.g., [M-N-Me-Tyr(Me)]+H)+), indicating a complete coupling failure at that step.
-
Deletion sequences where the N-methylated residue is missing, but subsequent residues were added (this is less common but can occur with inefficient washing).
-
Section 2: Troubleshooting and Optimization Strategies
Q3: Standard coupling reagents like HBTU/DIC are giving me low yields. Which reagents are more effective for this residue?
A3: The sluggish kinetics of coupling to an N-methylated amine requires more potent activation strategies than standard carbodiimide or even HOBt-based aminium reagents.
The most effective reagents are those that generate highly reactive acylating species capable of overcoming the steric barrier. Modern uronium/iminium salts, particularly those based on Oxyma Pure® or HOAt, are superior.[12]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate): This is often the reagent of choice. COMU is an Oxyma-based uronium salt that shows coupling efficiencies comparable to or exceeding HATU. It is highly reactive, has better solubility, and its byproducts are water-soluble, simplifying purification.[13][14]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): The HOAt-based analogue of HBTU is also highly effective for coupling sterically hindered and N-methylated amino acids where HBTU might fail.[3][12]
-
Acid Fluoride Generation: For extremely difficult couplings, converting the Fmoc-amino acid to its highly reactive acid fluoride in situ is a powerful, albeit more complex, strategy.
The following table summarizes the recommended reagents:
| Reagent | Class | Relative Reactivity (for N-Me-AA) | Key Advantages |
| COMU | Oxyma-based Uronium | +++ (Excellent) | High efficiency, safer (non-explosive), soluble byproducts.[14] |
| HATU | HOAt-based Aminium | +++ (Excellent) | Proven effectiveness for difficult couplings.[3][12] |
| PyAOP | HOAt-based Phosphonium | ++ (Very Good) | Especially effective for N-methyl to N-methyl linkages.[15] |
| HBTU/HCTU | HOBt-based Aminium | + (Moderate) | Often insufficient for hindered couplings.[3] |
| DIC/HOBt | Carbodiimide | - (Poor) | Generally too slow, high risk of incomplete coupling.[15] |
Q4: How should I modify my solvent and temperature conditions to combat aggregation?
A4: When aggregation is the primary issue, disrupting the intermolecular hydrogen bonds is key. This is achieved by altering the reaction environment.
-
Chaotropic Solvents: Standard DMF may not be sufficient to solvate the aggregating peptide chain. N-Methyl-2-pyrrolidone (NMP) has stronger solubilizing properties and is an excellent alternative.[16]
-
"Magic Mixtures": Adding chaotropic agents or hydrogen-bond disrupting solvents can be highly effective.[9]
-
DMSO: Add up to 25% DMSO to DMF or NMP.
-
Ethylene Carbonate: A mixture containing ethylene carbonate can be very powerful.
-
-
Elevated Temperature / Microwave SPPS: Increasing the reaction temperature provides the kinetic energy needed to overcome both slow coupling rates and chain aggregation. Microwave-assisted SPPS is particularly well-suited for difficult sequences containing N-methylated residues, as it can dramatically shorten reaction times and improve yields.[12]
Q5: Is double coupling a good strategy? What about capping?
A5: Yes, but with important considerations.
-
Double Coupling: For a residue like this compound, a scheduled double coupling is a prudent default strategy.[16] Perform the first coupling, wash the resin, and then immediately perform a second, identical coupling with fresh reagents. Always monitor the completion of the second coupling with the Chloranil test.
-
Capping: Capping is essential. If a small percentage of peptide chains fail to couple despite your best efforts (e.g., double coupling with COMU at elevated temperature), it is critical to permanently block these unreacted N-termini. This prevents the formation of deletion peptides ([n-1] impurities) that are often difficult to separate from the target peptide during purification. A solution of 20% acetic anhydride and 2.5% DIPEA in NMP for 10-20 minutes is a standard and effective capping protocol.
Section 3: Experimental Protocols & Workflows
Protocol 1: High-Efficiency Coupling for this compound using COMU
This protocol assumes a 0.1 mmol scale synthesis. Adjust volumes accordingly.
-
Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (6 x 1 min) to remove all piperidine.
-
Confirmation (Optional but Recommended): Perform a Chloranil test on a few beads to confirm the presence of the free secondary amine.
-
Activation Solution Preparation: In a separate vial, dissolve:
-
This compound (4 eq., 0.4 mmol)
-
COMU (3.9 eq., 0.39 mmol)
-
In 2 mL of NMP (or DMF with 25% DMSO).
-
-
Initiation: Add Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol) to the activation solution. Mix for 30-60 seconds. The solution may change color.
-
First Coupling: Add the activated amino acid solution to the drained resin. Agitate via nitrogen bubbling or orbital shaking for 45-60 minutes. For microwave synthesis, a typical protocol would be 5-10 minutes at 75°C.
-
Intermediate Wash: Drain the reaction vessel and wash with NMP or DMF (3 x 1 min).
-
Second Coupling (Recommended): Repeat steps 4-6 for a second coupling cycle.
-
Final Wash: Drain the vessel and wash thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next cycle.
-
Monitoring: Perform a Chloranil test. If the test is still strongly positive, consider a third coupling or proceed to a capping step before continuing.
Protocol 2: Qualitative Chloranil Test for Secondary Amines
Reagents:
Procedure:
-
Take a small sample of resin beads (~1-2 mg) from the reaction vessel and place them in a small glass test tube.
-
Wash the beads with Methanol (1x) and DMF (2x) to remove residual reagents.
-
Add 2-3 drops of Solution A to the beads.
-
Add 2-3 drops of Solution B to the beads.
-
Allow the tube to stand at room temperature for 5 minutes.[9]
-
Observe the color of the beads (not the solution):
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues related to this compound incorporation.
Caption: Troubleshooting decision tree for N-methylated residue failures.
References
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Available from: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6–9. Available from: [Link]
-
LifeTein. (n.d.). Should My Peptide Be Methylated? LifeTein Peptide Blog. Available from: [Link]
-
Vojkovsky, T. (2000). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. Collection of Czechoslovak Chemical Communications, 65(9), 1475-1478. Available from: [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. Available from: [Link]
-
Fields, G. B. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available from: [Link]
-
Gordon, T. D., et al. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Biochemistry, 45(34), 10365–10376. Available from: [Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Available from: [Link]
-
Dilun Biotechnology. (n.d.). Commonly Used Colorimetric Reagents in SPPS peptide solutions. Available from: [Link]
-
Luxembourg Bio Technologies Ltd. (2009). COMU: A third generation of uronium-type coupling reagents. Available from: [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails? Available from: [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
- 11. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. biotage.com [biotage.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Challenges of Fmac-N-methyl-O-methyl-L-tyrosine in Peptide Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Fmoc-N-methyl-O-methyl-L-tyrosine. The unique dual modification of this amino acid derivative—N-methylation and O-methylation of the tyrosine side chain—offers significant advantages in peptide design, including enhanced proteolytic stability and conformational control. However, these same features introduce specific challenges during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve successful synthesis of your target peptide.
I. Understanding the Core Challenges
The primary hurdles in utilizing this compound stem from two main sources:
-
Steric Hindrance: The N-methyl group significantly increases the steric bulk around the amine, making peptide bond formation more difficult. This can lead to incomplete or slow coupling reactions.
-
Potential for Side Reactions: While the O-methyl group is generally stable, its behavior under all SPPS conditions, particularly during final cleavage, requires careful consideration.
This guide will address these challenges in a practical, question-and-answer format, providing you with the knowledge to anticipate and resolve potential issues in your experiments.
II. Troubleshooting Guide: Common Issues and Solutions
Problem 1: Incomplete or Failed Coupling of this compound
Question: I am observing a low coupling efficiency or complete failure when trying to incorporate this compound into my peptide sequence. My standard coupling protocol doesn't seem to be effective. What could be the cause and how can I resolve this?
Answer: This is a common issue directly related to the steric hindrance of the N-methyl group. Standard coupling reagents may not be potent enough to overcome this steric barrier.
Causality: The N-methyl group restricts access to the secondary amine, slowing down the kinetics of the acylation reaction. This necessitates the use of more powerful activating agents and optimized reaction conditions.
Solutions:
-
Employ High-Potency Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended for coupling sterically hindered amino acids.[1]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective option.
-
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can also be considered, although HATU is often preferred for N-methylated residues.[1]
-
-
Optimize Reaction Conditions:
-
Extended Coupling Times: Double or even triple the standard coupling time to allow the reaction to proceed to completion.
-
Double Coupling: Perform the coupling step twice with fresh reagents to drive the reaction forward.
-
Microwave-Enhanced SPPS: The use of microwave energy can significantly accelerate the coupling of bulky amino acids like N-methylated derivatives by providing localized heating.[2]
-
Experimental Protocol: High-Efficiency Coupling of this compound using HATU
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.
-
Coupling Cocktail Preparation: In a separate vessel, pre-activate a solution of:
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 5-10 minutes.
-
-
Coupling Reaction: Add the pre-activated coupling cocktail to the deprotected peptide-resin. Agitate at room temperature for 2-4 hours. For difficult couplings, consider microwave irradiation according to your synthesizer's protocols.
-
Monitoring: Perform a Kaiser test or a Chloranil test to confirm the absence of free amines, indicating complete coupling.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Problem 2: Incomplete Coupling to the N-methyl-O-methyl-L-tyrosine Residue
Question: After successfully coupling this compound, I am having trouble coupling the next amino acid to it. What is causing this and how can I fix it?
Answer: The steric hindrance of the N-methyl group not only affects the coupling of the amino acid but also the subsequent coupling to it.
Causality: The N-methyl group on the newly incorporated residue presents a sterically hindered secondary amine as the nucleophile for the next coupling step. This again slows down the reaction kinetics.
Solutions:
The same strategies as for coupling the N-methylated residue itself are applicable here:
-
Use of high-potency coupling reagents (HATU, PyBOP).
-
Extended coupling times and/or double coupling.
-
Microwave-assisted synthesis.
III. Frequently Asked Questions (FAQs)
Q1: Is the O-methyl group on the tyrosine side chain stable throughout the entire Fmoc-SPPS workflow, including the final TFA cleavage?
A1: The methyl ether linkage on the tyrosine side chain (an anisole-type moiety) is generally considered stable under standard Fmoc-SPPS conditions. This includes the basic conditions of piperidine treatment for Fmoc deprotection and the acidic conditions of the final cleavage with trifluoroacetic acid (TFA). However, prolonged exposure to very harsh acidic conditions or the presence of certain scavengers could potentially lead to partial demethylation. To minimize this risk, it is advisable to use the mildest effective cleavage conditions and the shortest necessary cleavage time. Standard cleavage cocktails, such as those containing TFA, water, and triisopropylsilane (TIS), are generally compatible.
Q2: Can peptides containing this compound be prone to aggregation?
A2: Yes, peptides containing N-methylated amino acids can sometimes exhibit increased aggregation tendencies.[3]
Causality: N-methylation disrupts the regular hydrogen bonding network of the peptide backbone, which can sometimes lead to altered conformational preferences and intermolecular aggregation.
Mitigation Strategies:
-
Solvent Choice: Using more polar solvents like N-methyl-2-pyrrolidone (NMP) or adding chaotropic agents like DMSO to the DMF can help to disrupt aggregation.
-
Microwave Synthesis: Microwave irradiation can help to break up aggregates and improve reaction efficiency.
-
Pseudoproline Dipeptides: If the sequence allows, incorporating pseudoproline dipeptides at strategic locations can disrupt secondary structure formation and reduce aggregation.
Q3: Are there any specific cleavage cocktails recommended for peptides containing this compound?
A3: A standard "Reagent K" type cleavage cocktail is generally suitable for peptides containing tyrosine, even when O-methylated. This cocktail is designed to scavenge cations that could otherwise react with sensitive residues.
Recommended General-Purpose Cleavage Cocktail (Reagent K):
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage from resin and removal of acid-labile protecting groups |
| Water | 5% | Scavenger for t-butyl cations |
| Phenol | 5% | Protects tyrosine and tryptophan side chains |
| Thioanisole | 5% | Scavenger and aids in removal of Arg(Pbf/Pmc) |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger for t-butyl cations and reduces methionine oxidation |
Protocol for Cleavage and Deprotection:
-
Wash the dried peptide-resin with dichloromethane (DCM).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide under vacuum.
IV. Visualizing the Workflow and Potential Pitfalls
Diagram 1: Key Steps in Incorporating this compound
Caption: Workflow for incorporating the modified tyrosine residue.
Diagram 2: Troubleshooting Logic for Failed Coupling
Caption: Decision tree for addressing incomplete coupling reactions.
V. Concluding Remarks
The successful incorporation of this compound into synthetic peptides is readily achievable with careful planning and the use of optimized protocols. By understanding the inherent challenges posed by steric hindrance and employing appropriate high-potency coupling reagents and reaction conditions, researchers can harness the benefits of this unique amino acid derivative. This guide serves as a starting point for troubleshooting and developing robust synthetic strategies. For further in-depth information, please consult the references provided below.
VI. References
-
Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256.
-
Aapptec. (n.d.). Cleavage Cocktails. Retrieved from [Link]
-
Gordon, T. D., Singh, J., Hansen, E., & Morgan, B. A. (1992). N-methylated peptide inhibitors of β-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Biochemical and biophysical research communications, 184(3), 1475–1480.
-
Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues. Angewandte Chemie (International ed. in English), 47(14), 2595–2599.
-
Maddelein, M. L., Gils, A., & De Pauw, P. (2015). Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR. Journal of the American Chemical Society, 137(4), 1510-1516.
Sources
cleavage cocktail for peptides with O-methylated tyrosine
A Guide to Successful Cleavage and Deprotection
Welcome to the Technical Support Center for researchers working with peptides containing O-methylated tyrosine [Tyr(Me)]. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical final step of your synthesis: the cleavage and deprotection of your peptide from the solid-phase resin. We understand the nuances and potential pitfalls of this process and have designed this resource to ensure you achieve the highest possible yield and purity for your target peptide.
Troubleshooting Guide
This section addresses specific issues you may encounter during the cleavage of peptides containing O-methylated tyrosine. Each problem is followed by a step-by-step guide to help you identify the cause and implement a solution.
Problem 1: My final peptide shows a mass corresponding to demethylation of Tyr(Me), resulting in a native tyrosine.
While the methyl ether of tyrosine is generally stable under standard TFA cleavage conditions, unexpected demethylation can occur, although it is a rare event. This is more likely if your peptide sequence contains other residues that necessitate harsh cleavage conditions or prolonged exposure to strong acids.
Causality and Troubleshooting Steps:
-
Prolonged Cleavage Time: Extended exposure to strong acids can, in some cases, lead to the cleavage of the methyl ether.
-
Recommendation: For most standard peptides, a cleavage time of 2-3 hours is sufficient.[1] If your peptide contains other acid-labile protecting groups (e.g., Arg(Pbf)), it is better to perform a time-course study (e.g., cleaving small aliquots at 1, 2, 3, and 4 hours) to determine the optimal cleavage time that balances complete deprotection with minimal side reactions.
-
-
High Temperature: Cleavage reactions are typically performed at room temperature. Elevated temperatures can increase the rate of side reactions, including potential demethylation.
-
Recommendation: Ensure your cleavage reaction is maintained at room temperature (20-25°C). If the reaction is exothermic, consider cooling the reaction vessel in an ice bath.
-
-
"Hard" Cleavage Conditions: The presence of certain scavengers, while necessary for other residues, can sometimes contribute to a more reactive cleavage environment.
-
Recommendation: If your peptide sequence allows, consider using a "milder" cleavage cocktail. For instance, if your peptide does not contain Trp, Met, or Cys, a simple cocktail of TFA/TIS/H2O (95:2.5:2.5) is often sufficient.[2]
-
Experimental Protocol: Time-Course Cleavage Study
-
Dry the peptide-resin thoroughly under vacuum.
-
Prepare your chosen cleavage cocktail.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature.
-
At 1-hour intervals, withdraw a small aliquot of the cleavage mixture.
-
Precipitate the peptide from each aliquot with cold diethyl ether.
-
Analyze each sample by LC-MS to determine the extent of deprotection and the presence of any demethylated species.
-
Choose the time point that gives the best ratio of fully deprotected, intact product to byproducts.
Problem 2: My peptide is showing significant side-product formation unrelated to the Tyr(Me) residue.
This is a more common issue and is almost always related to the presence of other sensitive amino acids in your peptide sequence, such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys). The reactive carbocations generated during the cleavage of side-chain protecting groups can modify these sensitive residues if not properly "scavenged".
Causality and Troubleshooting Steps:
-
Tryptophan Modification: The indole side chain of Trp is highly susceptible to alkylation by carbocations.
-
Methionine Oxidation: The thioether in Met can be oxidized to the sulfoxide.
-
Cysteine Racemization and Re-attachment: Cysteine residues can be problematic, with potential for side-chain modification.
Frequently Asked Questions (FAQs)
Q1: Is the O-methyl group on tyrosine considered a permanent protecting group in Fmoc-SPPS?
In the context of standard Fmoc solid-phase peptide synthesis (SPPS), the O-methyl group on tyrosine is considered stable and is not cleaved by the trifluoroacetic acid (TFA) used for final deprotection and cleavage from the resin. It is, therefore, effectively a permanent modification for the final peptide.
Q2: Do I need a special cleavage cocktail for a peptide that only contains O-methylated tyrosine and other non-sensitive amino acids?
No, a special cocktail is not necessary. If your peptide contains Tyr(Me) and other robust amino acids (e.g., Ala, Gly, Leu, Val, Phe), a standard and simple cleavage cocktail is recommended.
-
Recommended Cocktail: TFA/TIS/H2O (95:2.5:2.5, v/v/v)
-
Rationale: This cocktail provides a strong acid (TFA) for cleavage, a scavenger (TIS) for any stray carbocations, and a small amount of water to aid in the cleavage process.
Q3: How do I choose the right cleavage cocktail when my peptide also contains other sensitive residues like Trp, Met, or Cys?
The presence of other sensitive amino acids dictates the composition of your cleavage cocktail. The goal is to protect these residues from modification by the reactive species generated during cleavage.
Decision-Making Workflow for Cleavage Cocktail Selection
Caption: Decision workflow for selecting a cleavage cocktail.
Cleavage Cocktail Comparison
The following table summarizes common cleavage cocktails and their recommended applications.
| Reagent Name | Composition (v/v/v/w) | Key Scavengers | Recommended Use Cases |
| Standard | TFA/TIS/H2O (95:2.5:2.5) | Triisopropylsilane (TIS) | Peptides without Trp, Met, or Cys.[2] |
| Reagent B | TFA/Phenol/H2O/TIS (88:5:5:2) | Phenol, TIS | Peptides containing Trp.[3][4] |
| Reagent K | TFA/Phenol/H2O/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | "Universal" cocktail for peptides with multiple sensitive residues (Trp, Met, Cys).[3] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H2O/DMS/NH4I (81:5:5:2.5:3:2:1.5) | Thioanisole, EDT, DMS, Ammonium Iodide | Specifically designed to prevent methionine oxidation.[4][5] |
Note: Always prepare cleavage cocktails fresh before use.
References
-
AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Huang, H., & Stewart, J. M. (1995). A new cleavage cocktail for methionine-containing peptides. Peptide research, 8(4), 232–234.
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
Sources
purification strategies for hydrophobic peptides containing N-methyl tyrosine
<Technical Support Center: Purification Strategies for Hydrophobic Peptides Containing N-Methyl Tyrosine
A- Introduction to the Challenges
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the unique challenges of purifying hydrophobic peptides, particularly those incorporating N-methyl tyrosine. The combination of hydrophobicity and N-methylation presents a complex purification landscape, often leading to issues such as poor solubility, aggregation, and atypical chromatographic behavior.
N-methylation, the substitution of a methyl group for a hydrogen on the peptide backbone's amide nitrogen, significantly alters a peptide's properties.[1] This modification can enhance metabolic stability and membrane permeability by introducing steric hindrance and removing a hydrogen bond donor, which increases the molecule's lipophilicity.[1] While beneficial for therapeutic applications, these changes complicate purification. The increased hydrophobicity can lead to strong interactions with reversed-phase chromatography media, requiring aggressive elution conditions that may compromise purity and yield.
Furthermore, the presence of N-methyl tyrosine can introduce conformational rigidity, potentially leading to aggregation.[1] These peptides often exhibit poor solubility in standard aqueous buffers used in chromatography, making sample preparation and injection problematic.[2][3][4][5] This guide provides a comprehensive resource to navigate these challenges, offering troubleshooting advice and frequently asked questions to optimize your purification strategies.
B- Troubleshooting Guide
This section addresses specific problems encountered during the purification of hydrophobic peptides containing N-methyl tyrosine in a question-and-answer format.
1. Poor Peak Shape (Broadening or Tailing) in Reversed-Phase HPLC
-
Question: My peptide containing N-methyl tyrosine shows significant peak broadening and tailing on a C18 column. What are the likely causes and how can I improve the peak shape?
-
Answer: Poor peak shape is a common issue with hydrophobic and N-methylated peptides and can stem from several factors:
-
Secondary Interactions: Residual silanols on the silica-based stationary phase can interact with the peptide, causing tailing.
-
Solution: Use a column with end-capping or consider a column based on a hybrid particle technology, such as ethylene bridged hybrid (BEH) particles, which minimizes these secondary interactions.[6]
-
-
Slow Mass Transfer: The hydrophobicity of your peptide can lead to slow kinetics of partitioning between the mobile and stationary phases.
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, leading to broad peaks.
-
Solution:
-
Solvent Optimization: Experiment with adding organic solvents like acetonitrile (ACN) or isopropanol to your sample solvent to disrupt aggregates before injection.
-
Chaotropic Agents: In challenging cases, consider the addition of a low concentration of a chaotropic agent like guanidine hydrochloride or urea to the mobile phase, but be mindful of compatibility with your detection method.
-
-
-
2. Low Peptide Recovery
-
Question: I'm experiencing very low recovery of my N-methylated hydrophobic peptide after RP-HPLC purification. What could be the reason, and how can I improve it?
-
Answer: Low recovery is often due to irreversible binding to the column or precipitation during the purification process.
-
Irreversible Adsorption: The high hydrophobicity can cause the peptide to bind very strongly to the stationary phase.
-
Solution:
-
Column Choice: Switch to a column with a shorter alkyl chain (e.g., C8 or C4) to reduce hydrophobic interactions.[6]
-
Mobile Phase Modifiers: Increase the concentration of the organic solvent in your gradient or use a stronger organic solvent like isopropanol in place of or in addition to acetonitrile.
-
-
-
Precipitation on the Column: The peptide may be soluble in the injection solvent but precipitate when it encounters the more aqueous mobile phase at the start of the gradient.
-
Solution:
-
Injection Solvent: Dissolve your peptide in a solvent that is as weak as possible while maintaining solubility. If you must use a strong solvent like DMSO, inject the smallest possible volume.[7]
-
Gradient Optimization: Start your gradient with a higher initial percentage of organic solvent to prevent the peptide from precipitating on the column.
-
-
-
3. Co-elution of Impurities
-
Question: I'm struggling to separate my target peptide from closely related impurities, such as deletion sequences. How can I improve the resolution?
-
Answer: Achieving high resolution for hydrophobic peptides requires careful optimization of several chromatographic parameters.
-
Gradient Slope: A steep gradient may not provide sufficient time for separation.
-
Solution: Employ a shallower gradient around the elution point of your peptide.[8] This can be determined by running a rapid scouting gradient first to identify the approximate elution time.
-
-
Mobile Phase pH: The charge state of your peptide can influence its retention and selectivity.
-
Solution: Experiment with different mobile phase pH values. For example, switching from a low pH (e.g., 0.1% TFA) to a neutral or slightly basic pH (e.g., ammonium bicarbonate or ammonium formate) can alter the selectivity and improve separation.
-
-
Alternative Chromatography Modes: If RP-HPLC is not providing adequate separation, consider other techniques.
-
Solution: Hydrophobic Interaction Chromatography (HIC) can be a useful alternative for peptides that aggregate or are poorly resolved by RP-HPLC.[9] HIC separates molecules based on their hydrophobicity in a high-salt mobile phase, with elution achieved by decreasing the salt concentration.
-
-
C- Frequently Asked Questions (FAQs)
1. What is the best initial approach for dissolving a hydrophobic peptide containing N-methyl tyrosine for purification?
For highly hydrophobic peptides, direct dissolution in aqueous buffers is often unsuccessful.[5] A recommended starting point is to dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[5] Subsequently, this solution can be slowly diluted with the initial mobile phase buffer. It is crucial to test the solubility of a small amount of the peptide first to determine the optimal solvent system.[4]
2. How does N-methylation of tyrosine specifically impact purification?
N-methylation of tyrosine increases its hydrophobicity and introduces steric bulk.[1] This can lead to stronger retention on reversed-phase columns, requiring higher concentrations of organic solvent for elution. The methyl group can also influence the peptide's conformation, potentially leading to the formation of cis/trans isomers around the N-methylated peptide bond, which can manifest as peak broadening or split peaks in the chromatogram.[10]
3. Are there alternatives to trifluoroacetic acid (TFA) as a mobile phase modifier?
Yes, while TFA is a common ion-pairing agent that improves peak shape for many peptides, it can be problematic for certain applications (e.g., mass spectrometry due to ion suppression). Formic acid (FA) is a good alternative for MS-compatibility, although it may result in broader peaks for some peptides.[6] For optimizing selectivity, phosphate buffers can be used, but they are non-volatile and must be removed after purification.
4. Can I use normal-phase chromatography for these types of peptides?
While reversed-phase chromatography is the standard method for peptide purification, normal-phase chromatography can be an option for highly hydrophobic, protected peptides that have poor solubility in aqueous mobile phases.[7][11] In normal-phase chromatography, a polar stationary phase is used with a non-polar mobile phase.
5. What are some key considerations for scaling up the purification of a hydrophobic, N-methylated peptide?
Scaling up presents challenges in maintaining resolution and recovery. Key considerations include:
-
Column Loading: Overloading the column can lead to poor peak shape and decreased resolution. The loading capacity for hydrophobic peptides is often lower than for hydrophilic ones.
-
Gradient Transfer: When scaling up, it's important to maintain the same gradient volume to column volume ratio to achieve a similar separation.
-
Solubility at Higher Concentrations: Ensure your peptide remains soluble at the higher concentrations required for preparative chromatography. This may necessitate adjustments to the sample preparation protocol.
D- Experimental Protocols and Data Presentation
Protocol 1: Small-Scale Solubility Testing
-
Weigh approximately 1 mg of your lyophilized peptide into several microcentrifuge tubes.
-
To the first tube, add 10 µL of deionized water. Vortex and observe solubility.
-
If the peptide is insoluble, try adding 10 µL of a 50:50 acetonitrile/water mixture to a new tube.
-
Continue testing with progressively stronger organic solvent mixtures (e.g., 70:30 ACN/water, 100% ACN).
-
If the peptide remains insoluble, test pure organic solvents such as DMSO or DMF.
-
Once a suitable solvent is found, try to dilute the solution with your initial mobile phase buffer to check for precipitation.
Table 1: Recommended Starting Conditions for RP-HPLC
| Parameter | Recommendation for Hydrophobic N-Methylated Peptides | Rationale |
| Column | C8 or C4, 300 Å pore size | Reduces strong hydrophobic interactions, suitable for larger molecules. |
| Mobile Phase A | 0.1% TFA in Water | Standard acidic modifier for good peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Common organic eluent. |
| Gradient | 5-95% B over 30 minutes (scouting) | Establishes the approximate elution time. |
| Flow Rate | 1 mL/min (analytical) | Standard for a 4.6 mm ID column. |
| Temperature | 40-60 °C | Improves peak shape and solubility.[6] |
| Detection | 210-220 nm | Wavelength for peptide bond absorbance.[12] |
E- Visualizations
Caption: Decision tree for troubleshooting common purification issues.
F- References
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Available from: [Link]
-
Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column? Available from: [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Available from: [Link]
-
Illuminati, D., et al. (2023). (L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)–H activation. ResearchGate. Available from: [Link]
-
Reddit. (2023). How to retain a short hydrophobic peptide on the HPLC. r/Chempros. Available from: [Link]
-
Royal Society of Chemistry. (2016). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. Available from: [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]
-
ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available from: [Link]
-
LifeTein. (2023). Should My Peptide Be Methylated? LifeTein Peptide Blog. Available from: [Link]
-
ResearchGate. (2015). Water Solubility of Complexes between a Peptide Mixture and Poorly Water-Soluble Ionic and Nonionic Drugs. Available from: [Link]
-
National Institutes of Health. (2010). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. Available from: [Link]
-
ResearchGate. (2014). Which chromatography is preferred for purification of hydrophobic peptide? Available from: [Link]
-
PubMed. (1988). Hydrophobic Interaction Chromatography of Peptides as an Alternative to Reversed-Phase Chromatography. Available from: [Link]
-
National Institutes of Health. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central. Available from: [Link]
-
ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide? Available from: [Link]
-
Innovagen. (n.d.). Peptide Solubilization. Available from: [Link]
-
National Institutes of Health. (2022). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. PubMed Central. Available from: [Link]
-
GenScript. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Available from: [Link]
-
Biotage. (2023). How to decrease your time for peptide purification optimization. Available from: [Link]
-
ACS Publications. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Available from: [Link]
-
National Institutes of Health. (2013). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Available from: [Link]
-
Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Available from: [Link]
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Learning Hub. Available from: [Link]
-
Khan Academy. (n.d.). Amino acid structure and classifications. Available from: [Link]
-
Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Available from: [Link]
-
ACS Publications. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Available from: [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. waters.com [waters.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Hydrophobic interaction chromatography of peptides as an alternative to reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. bachem.com [bachem.com]
Technical Support Center: Fmoc Deprotection of N-Methylated Residues
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids is a key strategy for modulating the pharmacological properties of peptides, but it often introduces a significant synthetic challenge: incomplete removal of the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This guide provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind them to help you overcome this common hurdle.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc deprotection of N-methylated residues so much more difficult than for standard amino acids?
The core of the issue lies in steric hindrance . The standard Fmoc deprotection mechanism is a base-catalyzed β-elimination.[1] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the 9-carbon of the fluorene ring.[1] This is the rate-limiting step. The presence of a methyl group on the amide nitrogen crowds the space around the Fmoc group, making it physically difficult for the piperidine base to approach and abstract this proton efficiently. This steric clash slows the reaction rate significantly, often leading to incomplete deprotection within standard reaction times.
Q2: What are the immediate signs of incomplete Fmoc deprotection in my synthesis?
The most direct consequence of incomplete Fmoc deprotection is a deletion sequence . If the Fmoc group is not removed, the subsequent amino acid cannot be coupled. This results in a final peptide product that is missing the N-methylated residue. Analytically, this is observed as:
-
HPLC Analysis: A significant impurity peak in the crude chromatogram, often eluting close to the main product peak.
-
Mass Spectrometry (MS): A mass signal corresponding to the theoretical mass of the target peptide minus the mass of the N-methylated residue. For example, if you failed to deprotect Fmoc-N-Me-Ala, your mass spectrum would show a major species at [M-(mass of N-Me-Ala)]+.
Q3: I suspect I have a problem. What is the simplest modification I can make to my standard protocol?
The most straightforward initial approach is to extend the deprotection time . If you are using a standard protocol of 20% piperidine in DMF for 10-20 minutes, simply increasing the treatment time to 30-60 minutes can sometimes be sufficient to drive the reaction to completion. However, this is not always effective for highly hindered residues and can increase the risk of other side reactions, such as diketopiperazine formation.[2][3]
Q4: Is piperidine simply not a strong enough base for this task?
While piperidine is an effective base for most amino acids, its efficacy is a combination of basicity and nucleophilicity. For sterically hindered N-methylated residues, a stronger, non-nucleophilic base can significantly accelerate the initial proton abstraction step. This is why reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are highly effective.[4] DBU is a much stronger base than piperidine but is non-nucleophilic, so it efficiently removes the proton without forming unwanted side products.[4] It is typically used in a cocktail with a nucleophilic scavenger (like piperidine or piperazine) to trap the dibenzofulvene (DBF) byproduct of the elimination.[4][5]
In-Depth Troubleshooting Guide
This section addresses specific experimental observations and provides a logical path to resolving the underlying issue of incomplete deprotection.
Observation 1: My final HPLC analysis shows a major impurity peak with a mass corresponding to a deletion of my N-methylated residue.
This is a classic symptom of failed deprotection at the N-methylated position. The subsequent coupling reaction did not occur because the N-terminal amine was still blocked by the Fmoc group.
-
Insufficient Base Strength/Steric Hindrance: The standard 20% piperidine in DMF is kinetically too slow to fully deprotect the sterically hindered N-methylated residue in the allotted time.
-
Peptide Aggregation: The growing peptide chain may be aggregated on the solid support, physically preventing the deprotection solution from accessing the N-terminus.[1] N-methylated residues can disrupt the regular hydrogen bonding patterns of peptides, but localized aggregation can still be a factor.
-
Solution A (Simple): Extend Deprotection Time with Piperidine
-
Action: Double or triple the standard deprotection time for the N-methylated residue. For example, if your standard time is 2 x 10 minutes, change it to 2 x 30 minutes.
-
Rationale: This provides more time for the piperidine to overcome the kinetic barrier imposed by steric hindrance. It is the least disruptive change to an established protocol.
-
-
Solution B (Moderate): Change Solvent
-
Action: Substitute N,N-Dimethylformamide (DMF) with N-Methyl-2-pyrrolidone (NMP) for the deprotection step.
-
Rationale: NMP has superior solvating properties compared to DMF and can be more effective at disrupting secondary structures and inter-chain aggregation on the resin, thereby improving reagent access to the reaction site.[1][2]
-
-
Solution C (Most Robust): Use a DBU-Based Deprotection Cocktail
-
Action: Replace the piperidine solution with a cocktail containing DBU. A widely validated and effective solution is 2% DBU, 5% Piperazine in NMP .[5]
-
Rationale: DBU is a significantly stronger base and rapidly removes the acidic proton from the fluorene ring. The piperazine acts as a nucleophilic scavenger to trap the resulting dibenzofulvene, preventing it from reacting with the newly deprotected amine.[5] This combination is highly effective for even the most sterically hindered residues.
-
Observation 2: The real-time UV monitoring of Fmoc release shows a broad, tailing peak at the N-methylated residue.
UV monitoring of the dibenzofulvene-adduct in the waste stream is a powerful diagnostic tool. A sharp, well-defined peak indicates rapid and complete Fmoc removal. A broad, tailing, or flattened peak is a clear real-time indicator of slow and potentially incomplete deprotection kinetics.[2][3]
The slow kinetics are a direct visualization of the steric hindrance problem. The rate of Fmoc removal is significantly reduced, causing the release of the UV-active byproduct to be spread out over a longer period.
The solutions are identical to those for Observation 1. The UV profile serves as an early warning, allowing you to pause the synthesis and implement a more robust deprotection strategy before the entire peptide is completed. The use of a DBU-based cocktail (Solution C) will typically convert a broad, tailing peak into a sharp, rapid release, confirming the efficacy of the new reagent.
Comparative Data and Validated Protocols
Table 1: Comparison of Deprotection Reagents for Hindered Residues
| Reagent Cocktail | Typical Time | Efficacy on N-Methyl Residues | Key Considerations |
| 20% Piperidine in DMF | 10-20 min | Low to Moderate | Standard conditions; often insufficient. |
| 20% Piperidine in NMP | 20-40 min | Moderate | Better solvation may improve results over DMF. |
| 2% DBU / 2% Piperidine in DMF/NMP | 5-15 min | High | Very fast and effective. DBU is non-nucleophilic.[4] |
| 2% DBU / 5% Piperazine in NMP | 5-15 min | Very High | Excellent efficacy; also shown to reduce DKP formation.[5] |
Protocol 1: Standard Fmoc Deprotection (Baseline)
This protocol is suitable for standard, non-hindered amino acids.
-
Swell the peptide-resin in DMF (approx. 10 mL per gram of resin).
-
Drain the solvent.
-
Add the deprotection solution (20% piperidine in DMF, v/v) to the resin.
-
Agitate via nitrogen bubbling or orbital shaking for 10 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Proceed to the amino acid coupling step.
Protocol 2: High-Efficiency DBU-Based Fmoc Deprotection
This protocol is recommended for N-methylated residues or other "difficult" couplings.
-
Swell the peptide-resin in NMP (approx. 10 mL per gram of resin).
-
Drain the solvent.
-
Prepare the deprotection cocktail: 2% (v/v) DBU and 5% (v/v) Piperazine in NMP .
-
Add the DBU-based deprotection cocktail to the resin.
-
Agitate for 5-7 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 4-6 one more time.
-
Wash the resin thoroughly with NMP (5-7 times) to remove all traces of the deprotection reagents.
-
Proceed to the amino acid coupling step.
Caution: DBU is a strong catalyst for aspartimide formation. If your sequence contains Asp residues, particularly in flexible regions, use this reagent with caution and analyze the final product carefully for this side reaction.[4]
Mechanistic Visualization
The diagram below illustrates the core challenge of deprotecting an N-methylated residue compared to a standard secondary amine.
References
-
Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. Available at: [Link]
-
Hsieh, M. K., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11847–11855. Available at: [Link]
-
Fields, G. B., & Fields, C. G. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 17–27). Humana Press. Available at: [Link]
-
Hart, M. J., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 596-608. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Available at: [Link]
-
Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. Available at: [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec. Available at: [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Fields, G. B., & Fields, C. G. (1994). Methods for Removing the Fmoc Group. Springer Nature Experiments. Available at: [Link]
Sources
Technical Support Center: Minimizing Deletion Sequences with Fmoc-N-methyl-O-methyl-L-tyrosine
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, specifically Fmoc-N-methyl-O-methyl-L-tyrosine. Our goal is to provide you with the foundational knowledge, troubleshooting strategies, and detailed protocols to minimize the formation of deletion sequences and ensure the highest purity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and why are they a significant problem with this compound?
A1: A deletion sequence is a common impurity in Solid-Phase Peptide Synthesis (SPPS) where one or more amino acid residues are missing from the target peptide sequence.[1] This occurs when an amino acid fails to couple completely to the growing peptide chain on the resin. In the subsequent cycle, the next amino acid in the sequence is added, resulting in a shorter, incomplete peptide.
This compound is particularly prone to causing deletion sequences due to severe steric hindrance . The N-methyl group on the alpha-amine significantly reduces its nucleophilicity and physically obstructs the incoming activated carboxyl group of the amino acid, slowing down the peptide bond formation. This incomplete reaction is the primary cause of deletion impurities when working with N-methylated amino acids.[2][3]
Q2: How can I reliably detect if my synthesis is plagued by deletion sequences?
A2: The most definitive method for identifying deletion sequences is Mass Spectrometry (MS) , often coupled with High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[4][5]
-
LC-MS/MS Analysis: In your crude product analysis, a deletion sequence will appear as a peak with a molecular weight lower than the target peptide. The mass difference will correspond precisely to the mass of the missing residue (for N-methyl-O-methyl-L-tyrosine, this is approximately 209.25 Da).
-
HPLC/UPLC Profile: Deletion sequences are typically more polar than the full-length peptide and will therefore usually have a shorter retention time on a reverse-phase column. You will observe a significant impurity peak eluting before your main product peak.
Q3: Is simply extending the coupling time or "double coupling" enough to solve the problem?
A3: While extending the reaction time and performing a "double couple" (repeating the coupling step with a fresh solution of reagents) are excellent first-line strategies, they may not be sufficient for highly hindered residues like this compound. These techniques improve the reaction's endpoint but do not change the intrinsically slow reaction kinetics. For optimal results, these methods should be combined with more advanced strategies, such as using more potent coupling reagents and, if necessary, implementing a capping step to terminate unreacted chains.[6]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to the incorporation of this compound.
Problem: Significant peak corresponding to a deletion sequence is observed in the crude LC-MS analysis.
This is the most common failure mode. The following strategies are presented in order of increasing complexity and intervention.
Strategy 1: Optimization of Coupling Conditions
The choice of coupling reagent is critical for sterically hindered amino acids. Standard reagents like HBTU or DIC/HOBt are often insufficient.
Root Cause: Inadequate activation of the carboxylic acid or insufficient reactivity of the active ester to overcome the steric barrier of the N-methyl amine.
Solution: Switch to a more potent, modern coupling reagent. Guanidinium- and phosphonium-based reagents that utilize HOAt or Oxyma Pure as additives are highly recommended.[7]
-
HATU (and its analogues HCTU, TOTT): These reagents form highly reactive OAt esters, which are more effective than the OBt esters formed by HBTU.[7][8] HATU is often considered the "gold standard" for difficult couplings, including those involving N-methylated amino acids.[7][8]
-
COMU: This reagent generates Oxyma-based active esters, which have reactivity comparable to or even exceeding HATU.[7] A key advantage of COMU is that its byproducts are more soluble and it is considered safer to handle than benzotriazole-based reagents.[7][9]
-
PyAOP/PyBOP: These phosphonium-based reagents are also highly effective for coupling N-methyl amino acids.[2][8]
Table 1: Comparison of Coupling Reagents for Hindered Couplings
| Coupling Reagent | Class | Additive Generated | Key Advantages for N-Methyl AA |
| HBTU/TBTU | Aminium/Uronium | HOBt | Standard, cost-effective, but often insufficient for hindered couplings. |
| HATU | Aminium/Uronium | HOAt | Gold standard. High reactivity, less epimerization.[8] |
| HCTU | Aminium/Uronium | 6-Cl-HOBt | More reactive than HBTU due to the electron-withdrawing chloro group.[9] |
| COMU | Aminium/Uronium | OxymaPure | High reactivity, non-explosive byproducts, excellent solubility.[7] |
| PyAOP | Phosphonium | HOAt | Highly effective for N-methyl to N-methyl couplings.[2][8] |
Strategy 2: Implementation of a Capping Step
If optimizing the coupling reaction still leaves a small but significant amount of unreacted amine, the most robust solution is to permanently block these sites.
Root Cause: A small fraction of peptide chains fail to couple even under optimized conditions. These unreacted free amines will react in the next cycle, leading to deletion sequences.
Solution: After the coupling step with this compound, treat the resin with a highly reactive, non-sterically hindered acetylating agent like acetic anhydride.[6][10] This reaction acetylates any free N-terminal amines, forming a "cap" that prevents them from participating in subsequent coupling reactions. The resulting N-acetylated, truncated peptides are easily separated during purification.
dot
Caption: Mechanism of sterically hindered coupling with N-methylated amino acids.
Experimental Protocols
Protocol 1: Optimized Coupling for this compound
This protocol is designed to maximize coupling efficiency for this challenging residue.
-
Resin Preparation: Following the successful deprotection of the preceding amino acid (confirmed by a negative Kaiser test on a sample taken after the previous coupling and a positive test after deprotection), wash the resin thoroughly with DMF (3 x 1 min).
-
Reagent Preparation (0.1 mmol scale):
-
In a separate vessel, dissolve this compound (4 equivalents, 0.4 mmol).
-
Add a potent coupling reagent, such as HATU (3.9 equivalents, 0.39 mmol).
-
Add a non-nucleophilic base, such as DIPEA or 2,4,6-collidine (8 equivalents, 0.8 mmol).
-
Add DMF to dissolve all components completely.
-
-
Activation (Pre-activation): Allow the solution to stand for 2-5 minutes to pre-activate the amino acid.
-
Coupling: Add the activated amino acid solution to the washed resin.
-
Reaction: Agitate the reaction vessel for a minimum of 2 hours at room temperature. For extremely difficult sequences, this time can be extended to 4 hours or overnight.
-
Washing: After the coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove all excess reagents and byproducts.
-
(Optional but Recommended) Monitoring: Take a small sample of the resin and perform a Kaiser test. If the test is positive (indicating free amines), proceed immediately to Protocol 2 (Capping) or perform a second coupling.
Protocol 2: Acetyl Capping of Unreacted Amines
This protocol should be performed immediately after a coupling step that is known or suspected to be incomplete.
-
Resin Preparation: Following the coupling reaction (Protocol 1), wash the resin with DMF (3 x 1 min).
-
Prepare Capping Solution: Create a fresh capping solution. A common mixture is Acetic Anhydride / Pyridine / DMF (e.g., 1:1:3 v/v/v) or Acetic Anhydride / DIPEA / DMF. A typical formulation uses 50 equivalents of acetic anhydride and 50 equivalents of a base relative to the resin's original loading. [10][11]3. Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature. [10]4. Washing: Drain the capping solution and wash the resin extensively with DMF (3 x 1 min) followed by DCM (3 x 1 min) to ensure all capping reagents and byproducts are removed.
-
Verification: A successful capping reaction should result in a negative Kaiser test (beads remain colorless or yellow).
References
-
Behrendt, R., et al. (2016). Impurities in peptides—A review. Journal of Peptide Science, 22(1), 4-20. (Note: While the direct link is to a ResearchGate figure, the review itself covers deletion impurities). [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.com. [Link]
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
Aapptec Peptides. (n.d.). SPPS Capping procedure. Aapptec.com. [Link]
-
Góngora-Benítez, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11945-11953. [Link]
-
Chait, B. T., et al. (1993). Mass spectrometric evaluation of synthetic peptides for deletions and insertions. Analytical Biochemistry, 211(1), 129-137. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (Note: This is a foundational review, the provided link is to a related article discussing advances). [Link]
-
Thompson, R. E., et al. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Bioconjugate Chemistry, 25(8), 1514-1520. [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(5), 415-420. [Link]
-
Novor. (2021). How to Determine Peptide Sequences. Novor.cloud. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (Note: This is a lab-specific protocol guide, useful for procedural examples). [Link]
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]
-
Falanga, A., et al. (2020). Extraction of pH-Dependent DNA-Binding Anti-Tumoral Peptides from Saccharomyces cerevisiae. Molecules, 25(16), 3737. [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik.com. [Link]
-
Rusling Research Group. (n.d.). Peptide Sequencing by Mass Spectrometry. (Note: This is a presentation slide deck providing an overview of MS for proteomics). [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Aapptec.com. [Link]
-
Padula, M. (2016). De novo peptide sequencing from mass spectrometry data. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mass spectrometric evaluation of synthetic peptides for deletions and insertions [pubmed.ncbi.nlm.nih.gov]
- 5. novor.cloud [novor.cloud]
- 6. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: O-Methyl Group Stability During TFA Cleavage
Welcome to our dedicated technical support guide on the stability and behavior of O-methyl groups during the trifluoroacetic acid (TFA)-mediated cleavage and deprotection step in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, chemists, and drug development professionals who incorporate O-methylated amino acids or C-terminal methyl esters into their peptide sequences. Here, we will dissect the underlying chemical principles, troubleshoot common issues, and provide field-proven protocols to ensure the integrity of your final product.
Introduction: The O-Methyl Group in Peptide Chemistry
The O-methyl group can be present in a peptide in two primary forms: as an ether on the side chain of hydroxyl-containing amino acids (e.g., O-methyltyrosine, O-methylserine, O-methylthreonine) or as a C-terminal methyl ester. While often considered a permanent modification or a stable protecting group, its stability during the final, harshly acidic TFA cleavage step is not absolute and is a common source of unexpected side products. Understanding the factors that govern its lability is critical for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Is the O-methyl group supposed to be stable during standard TFA cleavage?
This is the most critical question, and the answer is nuanced: it depends on the location of the O-methyl group.
-
Aryl Ethers (O-methyltyrosine, Tyr(Me)): The O-methyl group on a tyrosine residue is an aryl methyl ether. This linkage is susceptible to cleavage under standard TFA conditions (e.g., 95% TFA in H₂O/TIS, 2-4 hours). The aromatic ring activates the ether bond, making it prone to acid-catalyzed cleavage.[1][2] The resulting side product is the free tyrosine hydroxyl group.
-
Alkyl Ethers (O-methylserine/threonine, Ser(Me)/Thr(Me)): These are primary and secondary alkyl methyl ethers, respectively. These ether linkages are generally stable to standard TFA cleavage conditions.[3][4] Cleavage of such ethers typically requires stronger acids with more nucleophilic counterions, like HBr or HI, which are not present in standard cleavage cocktails.[3][4][5]
-
C-Terminal Methyl Esters (-CO-OCH₃): A C-terminal methyl ester is relatively stable under standard TFA cleavage conditions, especially for shorter durations (1-2 hours). However, prolonged exposure to concentrated TFA can lead to partial or complete hydrolysis, yielding the free C-terminal carboxylic acid. The extent of hydrolysis is dependent on the cleavage time, temperature, and the amount of water in the cleavage cocktail.
Q2: What is the mechanism of O-demethylation during TFA cleavage?
The cleavage of an O-methyl group is an acid-catalyzed nucleophilic substitution reaction.[3][4][6]
-
Protonation: The ether oxygen is first protonated by the strong acid (TFA), converting it into a good leaving group (an alcohol).
-
Cleavage & Carbocation Formation: The C-O bond cleaves, releasing methanol and generating a carbocation. In the case of Tyr(Me), this process is facilitated by the stability of the resulting phenolic hydroxyl group. The primary side reaction is the generation of a highly reactive methyl cation (CH₃⁺).
-
Scavenging: This reactive methyl cation can then alkylate nucleophilic residues in the peptide, most notably the indole ring of Tryptophan (Trp). To prevent this, "scavengers" are added to the cleavage cocktail to trap the carbocation.
Below is a diagram illustrating the proposed mechanism for Tyr(Me) demethylation and the role of scavengers.
Q3: How can I detect if my O-methyl group has been cleaved?
The primary method for detection is Liquid Chromatography-Mass Spectrometry (LC-MS) .[7][8]
-
Mass Shift: The cleavage of a methyl group (CH₃) and its replacement with a proton (H) results in a mass decrease of 14.01565 Da (Mass of CH₂). High-resolution mass spectrometry can easily detect this mass difference between your desired O-methylated peptide and the demethylated side product.
-
Chromatographic Separation: The demethylated product (e.g., containing a free Tyr-OH group) is typically more polar than its O-methylated counterpart. This difference in polarity often allows for separation of the two species by reverse-phase high-performance liquid chromatography (RP-HPLC), where the demethylated product will usually elute earlier.
Troubleshooting Guide: O-Methyl Group Instability
If you have confirmed demethylation via LC-MS, use this guide to diagnose and solve the issue.
Problem 1: Significant demethylation of O-methyltyrosine (Tyr(Me)) is observed.
-
Root Cause: The aryl methyl ether of Tyr(Me) is inherently labile in strong acid. Standard cleavage conditions (e.g., 95% TFA for 2-4 hours) are often too harsh for complete preservation.
-
Solution Strategy: The goal is to minimize the exposure time to strong acid and effectively trap the resulting methyl cations.
| Parameter | Standard Condition (Problematic) | Recommended Modification | Rationale |
| Cleavage Time | 2 - 4 hours | Reduce to 1 - 1.5 hours | Minimizes the duration of acid exposure, thereby reducing the extent of the side reaction.[9][10] |
| Temperature | Room Temperature (~25 °C) | Perform cleavage at 4 °C | Lowers the reaction kinetics of the demethylation side reaction. |
| Scavenger Cocktail | Standard (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) | Add a dedicated methyl cation scavenger | Thioanisole (5%) is an excellent scavenger for methyl cations.[3][11] A recommended cocktail is TFA/Thioanisole/H₂O/TIS (90:5:2.5:2.5) . |
-
Preparation: Prepare the cleavage cocktail (e.g., 90% TFA, 5% thioanisole, 2.5% H₂O, 2.5% TIS) and cool it on an ice bath for 10 minutes. Also, place the vessel containing your dried peptide-resin on ice.
-
Cleavage: Add the cold cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at 4 °C for 1 to 1.5 hours.
-
Workup: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether to remove scavengers and organic byproducts.
-
Analysis: Dry the crude peptide pellet under vacuum and analyze a small portion by LC-MS to determine the ratio of methylated to demethylated product.
Problem 2: My C-terminal methyl ester is partially or fully hydrolyzed to a carboxylic acid.
-
Root Cause: While more stable than many side-chain protecting groups, the ester bond is susceptible to acid-catalyzed hydrolysis, especially with prolonged exposure to TFA and the presence of water in the cleavage cocktail.
-
Solution Strategy: Similar to the Tyr(Me) issue, the key is to reduce the severity of the cleavage conditions.
| Parameter | Standard Condition (Problematic) | Recommended Modification | Rationale |
| Cleavage Time | > 2 hours | Reduce to 1 hour (or less if possible) | Directly limits the time for the hydrolysis reaction to occur. |
| Water Content | 2.5% - 5% | Use an "anhydrous" cleavage cocktail | While challenging to make truly anhydrous, using a cocktail like TFA/TIS (98:2) can reduce the rate of hydrolysis. Note: This is only suitable for peptides without sensitive residues like Trp or Met that require other scavengers. |
| Acid Strength | 95-100% TFA | Consider a milder cleavage reagent | For very sensitive peptides, cleavage from hyper-acid-labile resins (like 2-chlorotrityl) can be achieved with dilute TFA (1-5% in DCM), which will preserve the methyl ester. This is only applicable if side-chain protecting groups do not need to be removed simultaneously. |
Advanced Workflow: Analytical Verification of O-Methylation Status
This workflow outlines the steps to definitively identify and quantify the extent of demethylation in your crude peptide product.
Sources
- 1. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of aryl O-demethylase offers molecular insight into a catalytic tyrosine-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. escholarship.org [escholarship.org]
- 7. US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis - Google Patents [patents.google.com]
- 8. Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. rsc.org [rsc.org]
- 11. cem.de [cem.de]
Validation & Comparative
comparing O-methyl-tyrosine and phosphotyrosine in SH2 domain binding
Initiating Foundational Research
I'm starting with broad Google searches to establish a base understanding. I'm focusing on SH2 domains and their interaction with phosphotyrosine, including their structure, function, and binding mechanisms. I'm also looking into O-methyl-tyrosine.
Mapping Initial Strategy
I've expanded my search strategy. I'm now including direct comparisons of O-methyl-tyrosine and phosphotyrosine binding to SH2 domains, specifically focusing on quantitative data like dissociation constants from studies. I'm also hunting for experimental protocols used for these measurements, such as ITC and SPR. I'll then move on to structural studies using crystallography or NMR.
Defining Search Parameters
I'm now expanding my search to establish a clear framework for comparative analysis. I'm focusing on collecting data on binding affinities (Kd values) of both O-methyl-tyrosine and phosphotyrosine to various SH2 domains. My aim is to identify and compile experimental protocols used for affinity measurements, incorporating techniques like ITC, SPR, and fluorescence polarization assays. I will then collect structural insights using crystallography and NMR data.
The Synergistic Advantage: A Comparative Guide to Dual N- and O-Methylation in Peptide Drug Design
In the intricate world of peptide drug design, the pursuit of enhanced therapeutic properties is a constant endeavor. Native peptides, despite their high specificity and potency, are often hampered by poor metabolic stability, low cell permeability, and rapid clearance. To overcome these limitations, medicinal chemists employ a variety of modification strategies. Among these, methylation has emerged as a powerful tool. This guide provides an in-depth comparison of N-methylation and O-methylation, with a particular focus on the synergistic advantages of their combined use in a single peptide scaffold. We will delve into the mechanistic underpinnings of these modifications, present comparative experimental data, and provide detailed protocols for their implementation.
The Challenge with Native Peptides: A Brief Overview
Peptides are promising therapeutic agents due to their ability to mimic natural ligands and interact with high specificity with their biological targets. However, their inherent liabilities, such as susceptibility to proteolytic degradation and poor membrane permeability, often limit their clinical utility. These challenges necessitate chemical modifications to transform a potent peptide lead into a viable drug candidate.
N-Methylation: A Well-Established Tool for Enhancing "Drug-Like" Properties
Backbone N-methylation, the substitution of an amide proton with a methyl group, is a widely adopted strategy to improve the pharmacokinetic profile of peptides.[1][2][3] This seemingly minor alteration can have profound effects on the peptide's properties.
Key Advantages of N-Methylation:
-
Increased Metabolic Stability: The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from cleavage by proteases, thereby extending the peptide's half-life in vivo.[3]
-
Enhanced Cell Permeability: By removing a hydrogen bond donor, N-methylation reduces the desolvation penalty for the peptide to cross the lipophilic cell membrane.[4][5] This modification can significantly improve a peptide's ability to reach intracellular targets.
-
Conformational Control and Receptor Selectivity: N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the peptide into its bioactive conformation. This can lead to increased receptor affinity and selectivity.[2]
O-Methylation: A Subtler, Yet Significant, Modification
O-methylation involves the addition of a methyl group to the hydroxyl side chains of amino acids such as tyrosine, serine, and threonine. While less extensively studied than N-methylation in the context of peptide drugs, O-methylation offers a complementary approach to fine-tune peptide properties.
Key Advantages of O-Methylation:
-
Modulation of Receptor Interactions: The hydroxyl groups of tyrosine, serine, and threonine are often involved in hydrogen bonding with target receptors. O-methylation blocks this hydrogen-bonding capability, which can be leveraged to enhance receptor selectivity by disfavoring binding to off-target receptors.
-
Increased Lipophilicity: Similar to N-methylation, the addition of a methyl group to a hydroxyl side chain increases the overall lipophilicity of the peptide, which can contribute to improved membrane permeability.
-
Protection from Metabolism: The hydroxyl groups of serine and threonine can be sites of phosphorylation or other post-translational modifications that may lead to peptide inactivation or degradation. O-methylation can protect these sites from such enzymatic modifications.
The Power of Two: Synergistic Effects of Dual N- and O-Methylation
While both N- and O-methylation individually offer significant advantages, their combined application in a single peptide can lead to synergistic effects, resulting in a molecule with a superior overall profile. The strategic placement of both N- and O-methyl groups allows for a multi-faceted approach to overcoming the challenges of peptide drug development.
A hypothetical dually methylated peptide could benefit from the enhanced proteolytic resistance and conformational rigidity conferred by N-methylation, while simultaneously leveraging O-methylation to fine-tune receptor interactions and further enhance lipophilicity. This dual modification strategy provides a powerful platform for generating peptide therapeutics with optimized efficacy, selectivity, and pharmacokinetic properties.
Comparative Analysis: Methylation vs. Other Peptide Modifications
To provide a broader context, the following table compares dual N- and O-methylation with other common peptide modification strategies.
| Modification Strategy | Primary Advantages | Potential Disadvantages |
| Dual N- and O-Methylation | Enhanced metabolic stability, improved cell permeability, fine-tuned receptor selectivity, conformational control. | Can be synthetically challenging, may negatively impact solubility or binding affinity if not strategically applied. |
| PEGylation | Increased hydrodynamic radius leading to reduced renal clearance and longer half-life, improved solubility. | Can significantly increase molecular weight, potentially reducing potency and cell permeability, may elicit an immune response. |
| Lipidation | Increased plasma protein binding leading to longer half-life, enhanced membrane association. | Can lead to aggregation and reduced solubility, may alter the mode of action. |
| Cyclization | Increased conformational rigidity leading to higher receptor affinity and selectivity, enhanced metabolic stability. | Can be synthetically complex, may not be suitable for all peptide sequences. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the introduction of N- and O-methyl groups into peptides during solid-phase peptide synthesis (SPPS).
On-Resin N-Methylation of a Peptide
This protocol describes a common method for the site-selective N-methylation of a peptide on a solid support.[1][6]
Materials:
-
Fmoc-protected peptide-resin
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
4-Dimethylaminopyridine (DMAP)
-
N-Methylpyrrolidone (NMP)
-
Dimethyl sulfate (DMS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Sulfonylation:
-
Swell the Fmoc-deprotected peptide-resin in NMP.
-
Prepare a solution of o-NBS-Cl (4 eq) and DMAP (10 eq) in NMP.
-
Add the solution to the resin and shake for 1-2 hours at room temperature.
-
Wash the resin thoroughly with NMP and DCM.
-
-
Methylation:
-
Swell the sulfonylated peptide-resin in DMF.
-
Add DBU (5 eq) to the resin and shake for 2 minutes.
-
Add DMS (10 eq) and shake for 30 minutes.
-
Repeat steps 2.2 and 2.3.
-
Wash the resin with DMF and DCM.
-
-
Desulfonylation:
-
Prepare a solution of 2-mercaptoethanol (10 eq) and DBU (2 eq) in NMP.
-
Add the solution to the resin and shake for 5 minutes.
-
Repeat step 3.2.
-
Wash the resin with NMP and DCM.
-
Diagram of N-Methylation Workflow:
Caption: On-resin N-methylation workflow.
Selective O-Methylation of Tyrosine Residues
This protocol outlines a method for the selective O-methylation of tyrosine residues in a peptide on a solid support.
Materials:
-
Peptide-resin with a protected tyrosine residue (e.g., Boc-Tyr(Bzl)-OH)
-
Methyl iodide (CH₃I)
-
Silver(I) oxide (Ag₂O)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Preparation:
-
Synthesize the peptide on a solid support using standard Fmoc or Boc chemistry, incorporating the tyrosine residue with its hydroxyl group protected (e.g., as a benzyl ether if using Boc chemistry).
-
After completion of the peptide sequence, selectively deprotect the tyrosine hydroxyl group. For a benzyl ether, this can be achieved by catalytic transfer hydrogenation.
-
-
O-Methylation:
-
Swell the peptide-resin in DMF.
-
Add Ag₂O (5 eq) and CH₃I (10 eq) to the resin suspension.
-
Shake the reaction mixture in the dark at room temperature for 24-48 hours.
-
Monitor the reaction progress by cleaving a small amount of peptide from the resin and analyzing by HPLC and mass spectrometry.
-
Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol.
-
-
Cleavage and Deprotection:
-
Cleave the O-methylated peptide from the resin and remove the remaining side-chain protecting groups using standard procedures (e.g., with trifluoroacetic acid).
-
Diagram of O-Methylation Workflow:
Caption: Selective O-methylation of tyrosine workflow.
Conclusion
Dual N- and O-methylation represents a sophisticated and powerful strategy in peptide drug design. By combining the well-established benefits of N-methylation for improving metabolic stability and cell permeability with the nuanced control of receptor interactions afforded by O-methylation, researchers can generate peptide candidates with a significantly enhanced therapeutic potential. While the synthesis of dually methylated peptides can be more complex, the potential for synergistic improvements in drug-like properties makes this an attractive avenue for the development of next-generation peptide therapeutics. As our understanding of the interplay between these modifications and peptide structure-activity relationships grows, we can expect to see the rational design of dually methylated peptides become an increasingly important tool in the medicinal chemist's arsenal.
References
-
Helbik, A., & Maciejewska, A. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Retrieved from [Link]
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342.
- Rezai, T., Yu, B., Millhauser, G. L., Jacobson, M. P., & Lokey, R. S. (2006). Testing the conformational hypothesis of passive membrane permeability using synthetic cyclic peptide diastereomers. Journal of the American Chemical Society, 128(43), 14073–14080.
- Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., ... & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogs.
- Ovadia, O., et al. (2011). The effect of multiple N-methylation on intestinal permeability of cyclic hexapeptides. Molecular Pharmaceutics, 8(2), 479–487.
- Lokey, R. S. (2012). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
- He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892.
- Sagnou, M. (2021). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 25(10), 1184-1203.
- Maget-Dana, R., Ptak, M., Peypoux, F., & Michel, G. (1987). Effect of the O-methylation of tyrosine on the pore-forming properties of iturins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 898(1), 1-5.
- Janssens, Y., Wynendaele, E., Vanden Berghe, W., & De Spiegeleer, B. (2019). Peptides as epigenetic modulators: therapeutic implications. Clinical epigenetics, 11(1), 1-15.
- Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N‐methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Stability of N-Methylated vs. Non-Methylated Peptides
In the landscape of therapeutic peptide development, overcoming the inherent instability of these molecules is a paramount challenge. Native peptides, while offering high specificity and low toxicity, are often plagued by rapid proteolytic degradation and poor membrane permeability, severely limiting their clinical utility.[1][2] N-methylation of the peptide backbone—the strategic replacement of an amide proton with a methyl group—has emerged as a cornerstone chemical modification to surmount these obstacles.[1][3]
This guide provides an in-depth comparison of N-methylated and non-methylated peptides, grounded in mechanistic principles and supported by field-proven experimental protocols. We will explore the causal relationships behind the enhanced stability of N-methylated analogues and provide detailed methodologies for researchers to validate these properties in their own laboratories.
The Mechanistic Underpinnings of N-Methylation's Impact
The profound effects of N-methylation on peptide stability and pharmacokinetics stem from two primary structural consequences: steric hindrance and conformational constraint.
A. Enhanced Proteolytic Resistance: A Steric Shield
Proteolytic enzymes, or proteases, are the primary agents of peptide degradation in vivo. They function by recognizing specific amino acid sequences and binding to the peptide backbone to catalyze the hydrolysis of amide bonds. N-methylation directly thwarts this process. The addition of a methyl group to the amide nitrogen introduces significant steric bulk, physically obstructing the active site of proteases and preventing the necessary enzymatic binding for cleavage to occur.[4] This "steric shielding" is one of the most direct and effective mechanisms by which N-methylation prolongs a peptide's half-life in biological matrices.[4][5]
B. Conformational Rigidity and Pre-organization
The peptide backbone is inherently flexible. N-methylation restricts this rotational freedom around the N-Cα and Cα-C bonds.[4][6] This has two critical consequences:
-
Reduced Susceptibility to Proteases : Many proteases preferentially recognize and cleave flexible or disordered regions of a peptide. By locking the backbone into a more rigid conformation, N-methylation can make the peptide a less favorable substrate for these enzymes.[1]
-
Lower Entropic Cost of Binding : A conformationally constrained peptide is already "pre-organized" for binding to its biological target. This reduces the entropic penalty required for the peptide to adopt its bioactive conformation upon binding, which can lead to enhanced binding affinity and selectivity.[3]
C. Improved Membrane Permeability: The "Chameleon" Effect
A major hurdle for peptide drugs is their inability to cross cell membranes to reach intracellular targets. This is largely due to their high polarity and the large number of hydrogen bond donors (amide N-H groups) that must be desolvated to enter the hydrophobic lipid bilayer.[6]
N-methylation enhances membrane permeability by:
-
Removing Hydrogen Bond Donors : Each N-methylation removes an amide proton, reducing the desolvation energy penalty required for the peptide to leave an aqueous environment and enter a lipid membrane.[4][6]
-
Promoting Intramolecular Hydrogen Bonding : The conformational constraints imposed by N-methylation can stabilize intramolecular hydrogen bonds. This allows the peptide to fold into a more compact, lipophilic structure in nonpolar environments (like a cell membrane), effectively shielding its polar groups. This dynamic adaptation is often referred to as the "chameleon effect."[7]
Experimental Validation: A Comparative Workflow
To quantitatively assess the stability advantages of an N-methylated peptide over its non-methylated counterpart, a series of standardized in vitro assays are essential. The following workflow provides a robust framework for this comparison.
Experimental Protocol 1: Proteolytic Stability Assay in Human Serum
This assay provides a physiologically relevant measure of a peptide's resistance to degradation by the complex mixture of proteases found in blood.
-
Objective : To determine and compare the half-life (t½) of N-methylated and non-methylated peptides in human serum.
-
Methodology :
-
Preparation : Reconstitute lyophilized peptides in a minimal volume of DMSO to create 10 mM stock solutions. Thaw a vial of pooled human serum (commercially available) at 37°C.[8]
-
Reaction Initiation : Spike the human serum with the peptide stock solution to a final concentration of 10 µM. For example, add 5 µL of 10 mM peptide stock to 4995 µL of pre-warmed serum. Vortex gently to mix. This is your t=0 sample.
-
Incubation : Place the reaction tube in a 37°C incubator.
-
Time-Point Sampling : At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 100 µL) of the serum-peptide mixture.
-
Reaction Quenching (Critical Step) : Immediately add the aliquot to a tube containing a quenching solution, such as 2 volumes of ice-cold ethanol/acetonitrile (1:1 v/v) or a solution containing 1% trifluoroacetic acid (TFA).[9] This step precipitates serum proteins and denatures proteases, instantly halting the degradation process. Vortex vigorously.
-
Sample Processing : Centrifuge the quenched samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Analysis : Transfer the supernatant to an HPLC vial. Analyze the concentration of the remaining intact peptide using a validated reverse-phase HPLC (RP-HPLC) or LC-MS method.
-
Data Analysis : Plot the percentage of remaining intact peptide against time. Fit the data to a one-phase exponential decay curve to calculate the half-life (t½).
-
Experimental Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
This biophysical technique provides insight into the secondary structure of the peptides in solution, allowing for a qualitative comparison of their conformational rigidity.
-
Objective : To compare the secondary structural elements of the N-methylated and non-methylated peptides.
-
Methodology :
-
Sample Preparation : Prepare solutions of each peptide at a concentration of 0.1-0.2 mg/mL in a suitable, non-absorbing buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4).
-
Instrument Setup : Use a calibrated CD spectrometer. Set the wavelength scan range from 190 nm to 260 nm. Use a quartz cuvette with a 1 mm path length.
-
Data Acquisition : Record the CD spectrum for the buffer alone (as a baseline). Then, record the spectrum for each peptide solution. Acquire at least three scans per sample and average them to improve the signal-to-noise ratio.
-
Data Processing : Subtract the buffer baseline spectrum from each peptide spectrum. Convert the data from ellipticity (mdeg) to Mean Residue Ellipticity [θ].
-
Interpretation : Compare the spectra. A non-methylated, flexible peptide will often display a spectrum characteristic of a random coil (strong negative band around 198 nm). An N-methylated peptide that adopts a more stable, ordered conformation (e.g., a beta-turn or helix) will show a distinctly different spectrum with characteristic minima and maxima (e.g., negative bands around 208 and 222 nm for an alpha-helix).
-
Experimental Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.
-
Objective : To determine and compare the effective permeability coefficient (Pe) of the peptides across an artificial lipid membrane.
-
Methodology :
-
Membrane Preparation : Coat the filter of a 96-well microplate (donor plate) with a solution of a lipid (e.g., 2% lecithin) in an organic solvent (e.g., dodecane).
-
Donor Solution : Prepare solutions of each peptide (e.g., 200 µM) in a buffer at a physiologically relevant pH (e.g., pH 7.4 for blood).
-
Acceptor Solution : Fill the wells of a 96-well acceptor plate with the same buffer.
-
Assay Assembly : Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich." Add the peptide donor solutions to the wells of the donor plate.
-
Incubation : Incubate the plate assembly at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.
-
Quantification : After incubation, carefully separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using LC-MS or a suitable fluorescence/UV assay.
-
Calculation : Calculate the permeability coefficient (Pe) using established equations that account for the surface area of the membrane, incubation time, and concentrations in the donor and acceptor wells.
-
Data Summary and Interpretation
The results from these experiments can be summarized to provide a clear, quantitative comparison.
| Parameter | Non-Methylated Peptide (Expected Outcome) | N-Methylated Peptide (Expected Outcome) | Implication |
| Proteolytic Half-Life (t½) | Short (e.g., < 30 min) | Significantly Longer (e.g., > 240 min) | Enhanced metabolic stability in vivo.[10][11] |
| Dominant Conformation (CD) | Random Coil / Disordered | Defined Structure (e.g., Beta-turn) | Increased conformational rigidity.[1][6] |
| Permeability (Pe in PAMPA) | Low to negligible | Moderate to High | Improved potential for passive cell entry and oral bioavailability.[7][12] |
Interpretation of Results: A significantly longer half-life for the N-methylated peptide in the serum stability assay directly validates the hypothesis of enhanced proteolytic resistance.[5] A more defined CD spectrum suggests a stabilized conformation, which contributes to this resistance and may improve target affinity.[6] Finally, a higher permeability coefficient in the PAMPA assay indicates increased lipophilicity and a greater potential for the peptide to cross biological membranes, a critical attribute for oral drug delivery and targeting intracellular proteins.[4][7]
Conclusion: A Strategic Imperative
N-methylation is unequivocally a powerful and versatile strategy in medicinal chemistry for transforming unstable peptides into viable drug candidates.[2][3] It confers substantial advantages in terms of proteolytic stability and membrane permeability by fundamentally altering the peptide's physicochemical properties through steric shielding and conformational control.
However, it is not a universal solution. N-methylation can, in some cases, disrupt the specific hydrogen bonding interactions required for biological activity.[7] Therefore, the decision to N-methylate, and the choice of which residue(s) to modify, must be a data-driven process. The experimental framework provided here offers a self-validating system to guide researchers in rationally designing and empirically confirming the stability and permeability of next-generation peptide therapeutics.
References
-
Biron, E., Chatterjee, J., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Angewandte Chemie International Edition, 47(14), 2595-2599. Available at: [Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new strategy to improve pharmacokinetic properties. Accounts of chemical research, 41(10), 1331-1342. Available at: [Link]
-
Dash, R., & V. K., S. (2025). Methylated Peptides: N-Methylation May Positively Influence the Pharmacokinetic Properties of Peptides. Peptide Synthesis Methods and Protocols. Available at: [Link]
-
Glover, K. J., & Raines, R. T. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. ACS Chemical Biology, 18(5), 940-944. Available at: [Link]
-
Siano, A. S., & Caceres, L. C. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. Available at: [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein Peptide Blog. Available at: [Link]
-
Springer Nature Experiments. (2018). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature. Available at: [Link]
-
Knappe, D., et al. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 14(5), e0216516. Available at: [Link]
-
Wang, L., et al. (2018). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Current drug metabolism, 19(11), 919-926. Available at: [Link]
-
He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic chemistry, 140, 106892. Available at: [Link]
-
Heder, C., et al. (2017). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 22(10), 1641. Available at: [Link]
-
Ahadi, S., & Lavasanifar, A. (2010). Natural peptide products isolated from various organisms often contain N-methylated backbones. Journal of Peptide Science, 16(1), 1-13. Available at: [Link]
-
Vinogradov, A. A., et al. (2020). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Chemistry, 12(4), 357-365. Available at: [Link]
-
Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Available at: [Link]
Sources
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- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bowlflagstaff.com [bowlflagstaff.com]
- 11. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Conformational Impact of Fmoc-N-methyl-O-methyl-L-tyrosine
Abstract: The strategic modification of peptide backbones is a cornerstone of modern drug discovery, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. N-methylation is a subtle yet powerful modification that introduces significant conformational constraints, enhancing proteolytic resistance and modulating receptor affinity. This guide provides an in-depth comparison of Fmoc-N-methyl-O-methyl-L-tyrosine, a doubly modified amino acid derivative, with other N-methylated alternatives. We will explore the mechanistic underpinnings of its conformational influence, present comparative data, and provide detailed experimental protocols for its incorporation and analysis, offering researchers a comprehensive resource for leveraging this unique building block in peptide design.
Introduction: The Significance of N-Methylation in Peptide Therapeutics
Peptides are highly specific and potent biological signaling molecules, making them attractive therapeutic candidates. However, their translation into effective drugs is often hampered by rapid degradation by proteases and poor membrane permeability.[1][2][3] N-methylation, the substitution of the amide proton with a methyl group, is a key strategy to address these challenges.[4][5] This modification fundamentally alters the peptide's physicochemical properties by:
-
Enhancing Proteolytic Stability: The N-methyl group sterically shields the adjacent peptide bond from enzymatic cleavage.[1][6] A single N-methyl substitution can increase resistance to proteolysis by 72 to over 1000-fold.[6]
-
Increasing Lipophilicity: The addition of a methyl group increases the hydrophobicity of the peptide, which can improve its ability to cross cell membranes.[1][4]
-
Restricting Backbone Conformation: By removing the amide proton, N-methylation eliminates a key hydrogen bond donor, disrupting secondary structures like α-helices and β-sheets and restricting the allowable Ramachandran space.[3] This conformational control can lock a peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.[5]
This compound is a particularly interesting building block as it features two methyl groups: one on the backbone nitrogen and one on the side-chain hydroxyl group. This dual modification not only confers the benefits of N-methylation but also protects the tyrosine side chain and further enhances lipophilicity.[7][8]
The Conformational Consequences of N-Methylation
The introduction of an N-methyl group has profound and predictable effects on the peptide backbone.
Backbone Rigidity and Cis/Trans Isomerization
A critical consequence of N-methylation is its influence on the rotational barrier of the amide (peptide) bond. In standard peptides, the trans conformation is overwhelmingly favored. However, the steric clash between the N-methyl group and the adjacent α-carbon substituent lowers the energy barrier for rotation, leading to a significant population of the cis amide bond conformation.[9][10] This cis/trans isomerization introduces a "kink" in the peptide chain, fundamentally altering its three-dimensional structure and biological activity. Studies have shown that N-methylated dehydroamino acids, for example, show a strong preference for the cis configuration in solution.[9]
The Unique Influence of this compound
The dual methylation of this tyrosine derivative offers a multi-faceted approach to conformational control:
-
Backbone Control: The N-methyl group enforces the conformational constraints described above, influencing the local backbone geometry and promoting cis amide isomers.
-
Side-Chain Modification: The O-methyl group serves as a permanent protecting group for the hydroxyl function, preventing potential side reactions such as phosphorylation. It also increases the local hydrophobicity of the side chain, which can influence tertiary structure and interactions with binding partners. This modification is part of the "magic methyl effect," where the addition of a methyl group can lead to significant improvements in pharmacokinetic and pharmacodynamic properties.[11]
Comparative Analysis: this compound vs. Alternatives
The choice of which N-methylated amino acid to incorporate depends on the specific design goals. Below is a comparison of this compound with other common alternatives.
| Feature | This compound | Fmoc-N-methyl-L-phenylalanine | Fmoc-N-methyl-L-alanine |
| Side Chain | Aromatic, O-methylated (hydrophobic) | Aromatic (hydrophobic) | Aliphatic (small, less sterically demanding) |
| Conformational Impact | High. Induces significant backbone restriction and potential for cis isomerism. Side chain is locked. | High. Similar backbone effects to the tyrosine derivative. | Moderate. Less steric bulk allows for slightly more flexibility than aromatic N-methylated residues. |
| Synthesis Difficulty | High. Steric hindrance requires optimized coupling conditions. | High. Similar steric challenges during coupling. | Moderate. Generally easier to couple than N-methylated aromatic residues. |
| Key Advantage | Dual modification provides backbone control and permanent side-chain protection with enhanced lipophilicity. | Provides strong conformational constraint with a purely hydrophobic aromatic side chain. | A simple way to introduce N-methylation with minimal side-chain bulk. |
| Primary Use Case | Designing peptides with high proteolytic resistance, enhanced membrane permeability, and a need for a protected, hydrophobic tyrosine-like side chain. | Probing the importance of aromatic interactions in a conformationally constrained peptide. | Systematically scanning a peptide sequence to identify positions where N-methylation is tolerated and beneficial for stability.[6] |
Experimental Protocols for Investigation
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Incorporating sterically hindered amino acids like this compound requires optimized coupling protocols to achieve high yields and avoid side reactions.[12] Standard coupling reagents like HBTU can be less effective.[12]
Causality: The secondary amine of an N-methylated residue is less nucleophilic and more sterically hindered than a primary amine. Therefore, a highly reactive acylating agent is required to drive the coupling reaction to completion. Guanidinium-based reagents like HATU are preferred as they form highly reactive O-acylisourea intermediates.[12][13]
Protocol: Microwave-Assisted Coupling of this compound
-
Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5x), Isopropanol (3x), and DMF (5x).
-
Activation/Coupling:
-
In a separate vessel, dissolve 4 equivalents of this compound and 3.95 equivalents of HATU in DMF.
-
Add 8 equivalents of Diisopropylethylamine (DIEA) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
-
Microwave Irradiation: Perform the coupling in a microwave peptide synthesizer (e.g., 30W, 50°C for 30 min).
-
Washing: Wash the resin as in step 3.
-
Confirmation of Coupling: Perform a Kaiser test. Note: N-methylated amines do not give a positive result. A bromophenol blue test can be used as an alternative.[12]
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF. This prevents the formation of deletion sequences.[14]
Protocol for Conformational Analysis via Circular Dichroism (CD)
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. By comparing the CD spectra of a native peptide and its N-methylated analogue, one can quantify the impact of the modification on the overall conformation.
Causality: Different secondary structures (α-helix, β-sheet, random coil) produce distinct CD spectra due to the differential absorption of left- and right-circularly polarized light by the chiral peptide backbone. A significant change in the spectrum upon N-methylation indicates a major conformational rearrangement.
Protocol: CD Spectroscopy Analysis
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide (native and N-methylated) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Determine the precise concentration of the peptide solution using UV absorbance at 280 nm or a quantitative amino acid analysis.
-
Prepare a final sample with a concentration of approximately 0.1 mg/mL.
-
-
Instrument Setup:
-
Use a quartz cuvette with a 1 mm path length.
-
Set the spectrophotometer to scan from 190 nm to 260 nm.
-
Key parameters: Data pitch 0.5 nm, scanning speed 50 nm/min, 3 accumulations.
-
-
Data Acquisition:
-
Record a baseline spectrum using the buffer alone.
-
Record the spectrum for the native peptide.
-
Record the spectrum for the N-methylated peptide.
-
-
Data Processing:
-
Subtract the baseline spectrum from each peptide spectrum.
-
Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE) using the formula: MRE (deg cm² dmol⁻¹) = (Observed Ellipticity in mdeg) / (10 * c * n * l) Where 'c' is the molar concentration, 'n' is the number of amino acid residues, and 'l' is the path length in cm.
-
-
Analysis: Compare the MRE spectra. A loss of characteristic helical minima at ~208 and ~222 nm, for instance, would indicate that N-methylation disrupted an α-helical conformation.
Conclusion and Future Outlook
This compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its dual-modification strategy provides a robust method for inducing significant conformational changes, enhancing proteolytic stability, and improving the drug-like properties of peptide leads.[1][8] While its incorporation presents synthetic challenges due to steric hindrance, the use of modern techniques like microwave-assisted synthesis with potent coupling reagents like HATU allows for its efficient integration into peptide sequences.[5][12] By carefully comparing its effects to simpler N-methylated amino acids, researchers can rationally design peptidomimetics with finely tuned conformational and pharmacological profiles, accelerating the development of the next generation of peptide therapeutics.
References
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16. [Link]
-
Gomółka, G., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
-
Hayashi, Y., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Communications. [Link]
-
Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7, 432–444. [Link]
-
Chem-Impex International. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate. [Link]
-
Siano, A., & Cascales, L. (2023). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
-
Siodłak, D., et al. (2012). The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. Journal of Peptide Science, 18(9), 589-594. [Link]
-
Fields, G. B. (2010). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology, 14(3), 330-335. [Link]
-
Di Gioia, M. L., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-α-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(5), 383-387. [Link]
-
Li, H., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Chemistry – A European Journal. [Link]
-
Wikipedia. (n.d.). Proline isomerization in epigenetics. [Link]
-
de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society. [Link]
-
Bjelic, S., et al. (2013). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 135(42), 15872–15881. [Link]
-
Lam, K., et al. (2011). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology, 6(12), 1345–1351. [Link]
-
Sestito, S., & Bertamino, A. (2023). Methyl-Containing Pharmaceuticals. Pharmaceuticals, 16(12), 1730. [Link]
-
Echo BioSystems. (n.d.). Fmoc-N-methyl-O-methyl- D-tyrosine. [Link]
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- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
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- 9. The cis-trans isomerization of N-methyl-α,β-dehydroamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide: Fmoc vs. Boc Strategy for Synthesizing N-methylated Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into peptide structures is a cornerstone of modern peptidomimetic design. This modification offers a powerful tool to enhance therapeutic properties, including increased metabolic stability, improved cell permeability, and fine-tuned receptor-binding affinity by constraining peptide conformation.[1] However, the synthesis of these modified peptides presents significant challenges, primarily due to the steric hindrance at the N-methylated amide bond, which complicates both the coupling and deprotection steps.
This guide provides an in-depth, objective comparison of the two predominant solid-phase peptide synthesis (SPPS) strategies—Fmoc/tBu and Boc/Bzl—for the synthesis of N-methylated peptides. We will delve into the causality behind experimental choices, present supporting data from the literature, and offer field-proven insights to help you select the optimal strategy for your research and development needs.
The Core Challenge: Steric Hindrance in N-Methylated Peptide Synthesis
The primary obstacle in synthesizing N-methylated peptides is the steric bulk introduced by the N-methyl group. This bulkiness makes the nitrogen atom a poorer nucleophile and shields the carbonyl group from incoming activated amino acids, leading to significantly lower coupling yields compared to the synthesis of standard peptides.[2] This issue is particularly pronounced when coupling an amino acid to an N-methylated residue or when coupling two consecutive N-methylated amino acids.
To overcome this, specialized, highly reactive coupling reagents and optimized reaction conditions are essential. Furthermore, the presence of N-methylated residues can increase the propensity for side reactions, such as diketopiperazine (DKP) formation, especially at the dipeptide stage.
At a Glance: Key Differences Between Fmoc and Boc Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., 50% TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Pbf); cleaved by strong acid (TFA) | Very acid-labile (e.g., Bzl, Tos); cleaved by very strong acid (HF, TFMSA) |
| Final Cleavage | Strong acid (e.g., TFA with scavengers) | Very strong acid (HF or TFMSA with scavengers) |
| Orthogonality | Fully orthogonal | Not fully orthogonal (graduated acid lability)[3][4] |
| Handling | Milder reagents, less specialized equipment | Requires specialized HF-resistant apparatus |
| Cost of Amino Acids | Generally higher | Generally lower[] |
The Fmoc/tBu Strategy: The Modern Workhorse
The Fmoc/tBu strategy has become the most widely used method for SPPS due to its milder deprotection conditions and the commercial availability of a vast array of derivatives.[3]
The Chemistry of Fmoc-SPPS
Fmoc-SPPS employs the base-labile Fmoc group for temporary Nα-protection and acid-labile groups for side-chain protection. This orthogonality allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protectors or the peptide-resin linkage.[3]
Adapting Fmoc Strategy for N-Methylated Peptides
Standard coupling reagents like HCTU are often insufficient for sterically hindered N-methylated couplings.[2] For these challenging steps, more potent activating agents are required.
-
Optimized Coupling Reagents: The use of uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA) or 2,4,6-collidine is the gold standard for coupling to N-methylated amino acids.[2] The inclusion of HOAt (1-Hydroxy-7-azabenzotriazole) can further enhance coupling efficiency and reduce racemization.
Common Side Reactions in Fmoc Synthesis of N-Methylated Peptides
-
Diketopiperazine (DKP) Formation: This is a major side reaction, especially when an N-methylated amino acid is the second residue on the resin. The free N-terminal amine of the dipeptide can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. This is particularly problematic with proline and N-methylated residues.[6]
Figure 2: Mechanism of Diketopiperazine (DKP) formation. Mitigation Strategy: To suppress DKP formation, it is advisable to use a sterically hindered resin linker (e.g., 2-chlorotrityl chloride resin) and to couple the third amino acid immediately after the deprotection of the second.
-
Fragmentation during TFA Cleavage: Peptides containing consecutive N-methylated amino acids can be susceptible to fragmentation during the final TFA cleavage step.[7] This occurs via acid-catalyzed cleavage of the amide bond between two N-methylated residues.
Experimental Protocol: Fmoc-SPPS of a Peptide Containing N-Methyl-Alanine
This protocol outlines the manual coupling of an Fmoc-amino acid to a resin-bound N-methyl-alanine.
-
Resin Preparation: Start with the N-methyl-alanine loaded onto a suitable resin (e.g., Rink Amide). Swell the resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 7 minutes.[2] Drain and repeat for another 7 minutes. Wash the resin thoroughly with DMF (5 times).
-
Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF. Add DIEA (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) to remove excess reagents.
-
Monitoring: Perform a Kaiser test or a similar colorimetric test to confirm the completion of the coupling. For couplings onto N-methylated residues, the bromophenol blue test is more reliable. If the test is positive (indicating incomplete coupling), repeat steps 3-5.
The Boc/Bzl Strategy: The Classic Approach
The Boc/Bzl strategy, pioneered by Bruce Merrifield, was the first widely adopted method for SPPS. It relies on a graded acid lability for deprotection and cleavage.
The Chemistry of Boc-SPPS
The Nα-amino group is protected by the acid-labile Boc group, which is removed at each cycle with a moderately strong acid like TFA. The side-chain protecting groups (e.g., benzyl-based) and the resin linkage are designed to be stable to TFA but are cleaved simultaneously at the end of the synthesis using a very strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][8]
Is Boc Strategy Suitable for N-Methylated Peptides?
While less common today, the Boc strategy was successfully used in the landmark total synthesis of Cyclosporin A, a natural product containing seven N-methylated amino acids. This demonstrates its viability. The protonation of the free amine after TFA deprotection can help to reduce aggregation in hydrophobic sequences, which can be an advantage over the Fmoc strategy.[2]
Challenges and Side Reactions in Boc Synthesis of N-Methylated Peptides
-
Harsh Cleavage Conditions: The primary drawback of the Boc strategy is the requirement for very strong acids like HF for the final cleavage.[9] HF is highly toxic and corrosive, requiring specialized and expensive equipment. These harsh conditions can lead to several side reactions.
-
Acid-Catalyzed Fragmentation: The strong acidic environment during HF cleavage can exacerbate the fragmentation of the peptide backbone, especially at the amide bond between two N-methylated residues or between an N-methylated residue and an adjacent amino acid. This can significantly reduce the yield of the desired full-length peptide.
Figure 4: Acid-catalyzed fragmentation of the peptide backbone at N-methylated sites. Mitigation Strategy: Careful selection of scavengers (e.g., anisole, cresol) and optimization of cleavage time and temperature are critical to minimize fragmentation.
Experimental Protocol: Boc-SPPS of a Peptide Containing N-Methyl-Alanine
This protocol outlines the coupling of a Boc-amino acid to a resin-bound N-methyl-alanine.
-
Resin Preparation: Start with N-methyl-alanine loaded onto a Merrifield or PAM resin. Swell the resin in DCM.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes.[8]
-
Washing and Neutralization: Wash the resin with DCM, then with isopropanol, and again with DCM. Neutralize the resin-bound TFA salt with 10% DIEA in DCM for 2 x 10 minutes, followed by thorough washing with DCM.[8]
-
Coupling: Couple the incoming Boc-amino acid using a suitable coupling reagent such as HBTU/DIEA or by forming a symmetric anhydride. Due to the steric hindrance, extended coupling times (2-4 hours) or double coupling may be necessary.
-
Washing: Wash the resin thoroughly with DCM and DMF to remove excess reagents and byproducts.
-
Final Cleavage: After completing the sequence, cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours.[9]
Comparative Performance: A Data-Driven Perspective
Direct comparative studies synthesizing the same N-methylated peptide using both Fmoc and Boc strategies are scarce in the literature. However, we can infer performance from studies on "difficult" sequences and general principles.
A study on the synthesis of [NMePhe1]arodyn using an Fmoc strategy reported a yield of only 8% under standard TFA cleavage conditions due to the loss of the N-terminal acetylated N-methyl-phenylalanine. By optimizing the cleavage cocktail (pure TFA at 4°C for 3 hours), the yield was improved to 44%. This highlights the critical impact of cleavage conditions on the final yield of N-methylated peptides.
For Boc-SPPS, while specific yield data for N-methylated peptides is less commonly reported in recent literature, the strategy is often favored for highly hydrophobic and aggregation-prone sequences, where it can provide higher crude purity and yields than the Fmoc strategy.[2]
| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy | Senior Scientist's Field Notes |
| Purity & Yield | Can be high with optimized coupling (HATU) and cleavage. Prone to DKP formation. | Can be advantageous for hydrophobic sequences. Prone to fragmentation during harsh HF cleavage. | For routine N-methylated peptides, Fmoc with HATU coupling is generally the more reliable and higher-yielding approach due to milder conditions. |
| Side Reactions | DKP formation, racemization at His residues. | Backbone fragmentation, side-chain alkylation by carbocations during cleavage. | DKP formation is a major concern in Fmoc-SPPS of N-methylated peptides. Boc-SPPS avoids this specific base-catalyzed issue but introduces acid-catalyzed problems. |
| Process & Handling | Safer, more amenable to automation, simpler waste disposal. | Requires specialized equipment for HF, significant safety precautions. | The operational simplicity and safety of the Fmoc strategy make it the preferred choice for most modern labs and for high-throughput synthesis. |
| Cost | Higher cost of Fmoc-amino acids.[] | Lower cost of Boc-amino acids, but high cost of HF cleavage apparatus. | The higher initial cost of Fmoc reagents is often offset by higher success rates, reduced need for extensive purification, and avoidance of capital investment in HF equipment. |
Senior Application Scientist's Recommendation
For the majority of applications involving the synthesis of N-methylated peptides, the Fmoc/tBu strategy is the recommended approach . Its milder reaction conditions, the wide availability of reagents, and its amenability to automation make it a more practical, safer, and often more successful choice. The challenges of coupling to sterically hindered N-methylated residues are effectively overcome by using potent coupling reagents like HATU. While DKP formation is a potential issue, it can be mitigated with careful planning of the synthesis strategy.
The Boc/Bzl strategy remains a viable, albeit more specialized, alternative . It should be considered in specific cases where the peptide sequence is highly hydrophobic and prone to aggregation, as the acidic deprotection steps in Boc-SPPS can help to disrupt secondary structures and improve solvation. However, the significant drawbacks of requiring HF for cleavage—in terms of both safety and the potential for peptide fragmentation—mean that this strategy should only be employed when a clear advantage is anticipated and the necessary specialized equipment and expertise are available.
Ultimately, the choice of strategy must be guided by a thorough analysis of the target peptide's sequence, the available laboratory infrastructure, and the specific goals of the research.
References
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(8), 585-594.
- Green Chemistry. (n.d.). In situ Fmoc removal.
- Pires, D. A. T., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Letters in Organic Chemistry, 10(8), 564-573.
- Bennett, M. A., et al. (2009). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Biopolymers, 92(4), 335-343.
- Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
- Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides.
- ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides.
- Bennett, M. A., et al. (2009). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Biopolymers, 92(4), 335-343.
- Aapptec Peptides. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage.
- ACS Omega. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15485-15494.
- Fields, G. B., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Khadse, S. C., & Limaye, A. M. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
- ACS Omega. (2022).
Sources
- 1. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides with O-Methyl-Tyrosine Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the substitution of tyrosine with O-methyl-tyrosine (Tyr(Me)) in peptides, a strategic modification in medicinal chemistry aimed at enhancing therapeutic properties. By objectively comparing the performance of Tyr(Me)-containing peptides with their native tyrosine counterparts and other analogs, this document synthesizes technical insights and experimental rationale to inform peptide-based drug design and development.
Introduction: The Rationale for O-Methyl-Tyrosine Substitution
Tyrosine, with its phenolic hydroxyl group, is a critical residue in many bioactive peptides, often playing a pivotal role in receptor binding and subsequent signal transduction.[1] This hydroxyl group can participate in hydrogen bonding, a key interaction for molecular recognition at receptor sites.[1] However, the native tyrosine residue can also be a liability, rendering peptides susceptible to enzymatic degradation and contributing to poor pharmacokinetic profiles.
O-methylation of the tyrosine hydroxyl group (Figure 1) is a chemical modification that introduces a methyl group, thereby blocking the hydrogen-bonding capability of the phenol.[2] This seemingly simple alteration can have profound effects on a peptide's biological activity by influencing its conformation, receptor affinity, and metabolic stability.[2] This guide explores these consequences, with a focus on providing a comparative framework for researchers.
Comparative Analysis: O-Methyl-Tyrosine Peptides vs. Alternatives
The incorporation of O-methyl-tyrosine into a peptide sequence can lead to a range of outcomes, from decreased to enhanced biological activity, depending on the specific peptide and its target receptor. While comprehensive quantitative data across a wide range of peptides is not always readily available in published literature, qualitative and semi-quantitative comparisons provide valuable insights.
Impact on Receptor Binding Affinity
The substitution of tyrosine with O-methyl-tyrosine can significantly alter a peptide's binding affinity for its receptor. The effect is largely context-dependent, hinging on the specific role of the tyrosine hydroxyl group in the native peptide-receptor interaction.
-
Case Study: Opioid Peptides: In the realm of opioid peptides, the N-terminal tyrosine is crucial for receptor binding and activation. For instance, in dermorphin, a potent and selective μ-opioid receptor agonist, the hydroxyl group of the N-terminal tyrosine is thought to be a key pharmacophoric element. Substitution with O-methyl-D-tyrosine in dermorphin analogs has been explored to understand the impact on receptor interaction.[2] While specific IC₅₀ values from early studies are not consistently reported in publicly accessible domains, the general observation is that O-methylation of the N-terminal tyrosine in opioid peptides often leads to a significant decrease in binding affinity.[2] This is attributed to the loss of a critical hydrogen bond donor at the receptor binding site.
Table 1: Qualitative Comparison of Receptor Binding Affinity
| Peptide Class | Modification | General Impact on Binding Affinity | Rationale |
| Opioid Peptides (e.g., Dermorphin) | Tyr¹ → Tyr(Me)¹ | Often Decreased | Loss of essential hydrogen bond donor function of the phenolic hydroxyl group required for high-affinity receptor interaction.[2] |
| Somatostatin Analogs | Tyr → Tyr(Me) | Variable | The impact depends on the position of the tyrosine and its role in the specific receptor subtype interaction. |
Note: Quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for a direct comparison of Tyr vs. Tyr(Me) substituted peptides are sparsely available in the public literature, limiting a broad quantitative analysis.
Modulation of Signal Transduction
The functional consequence of altered binding affinity is a change in the peptide's ability to elicit a biological response. This is typically quantified by measuring the peptide's potency (EC₅₀) in a functional assay.
-
Signaling Pathways: For G-protein coupled receptors (GPCRs), such as opioid and somatostatin receptors, peptide binding triggers intracellular signaling cascades, often involving the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3] Functional assays typically measure these downstream effects.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of findings, the following experimental protocols are described. These represent standard methodologies in the field for characterizing modified peptides.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing O-methyl-tyrosine is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Diagram 1: Experimental Workflow for Peptide Synthesis and Characterization
Caption: Workflow for the synthesis and quality control of O-methyl-tyrosine peptides.
Step-by-Step Methodology:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminally amidated peptides).
-
Amino Acid Coupling: Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF). Couple the first Fmoc-protected amino acid using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF (typically 20%).
-
Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence. For the incorporation of O-methyl-tyrosine, use Fmoc-Tyr(Me)-OH.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Receptor Binding Assays
Competitive binding assays are used to determine the affinity of the modified peptide for its target receptor.
Diagram 2: Workflow for Competitive Radioligand Binding Assay
Caption: Key steps in a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing the human μ-opioid receptor).
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for the μ-opioid receptor) and varying concentrations of the unlabeled test peptide (the Tyr(Me) analog or the native peptide).
-
Incubation: Allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Functional Assays: cAMP Measurement
Functional assays assess the ability of the peptide to activate its receptor and elicit a downstream cellular response.
Diagram 3: cAMP Functional Assay Workflow
Caption: Workflow for determining peptide potency via cAMP measurement.
Step-by-Step Methodology:
-
Cell Culture: Culture cells expressing the receptor of interest.
-
Cell Stimulation: Treat the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and varying concentrations of the test peptide.
-
Incubation: Incubate for a defined period to allow for changes in intracellular cAMP levels.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration of the peptide that produces 50% of its maximal effect).
In Vitro Stability Assays
These assays evaluate the susceptibility of the peptide to enzymatic degradation.
Step-by-Step Methodology:
-
Incubation: Incubate the test peptide at a known concentration in a biologically relevant matrix, such as human plasma or liver microsomes.
-
Time-Course Sampling: At various time points, take aliquots of the incubation mixture.
-
Reaction Quenching: Stop the enzymatic degradation in the aliquots, for example, by adding a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile).
-
Analysis: Quantify the amount of remaining intact peptide in each aliquot using LC-MS/MS.
-
Data Analysis: Plot the percentage of remaining peptide against time and determine the half-life (t₁₂) of the peptide in the matrix.
Impact on Metabolic Stability and Pharmacokinetics
A primary driver for O-methylating tyrosine is to enhance metabolic stability. The hydroxyl group of tyrosine can be a site for enzymatic modification, such as sulfation or glucuronidation, which can facilitate clearance.[4] Methylation of this group can block these metabolic pathways.
-
Increased Half-Life: By preventing enzymatic degradation, O-methylation can lead to a longer plasma half-life of the peptide, a desirable property for therapeutic candidates.[2]
-
Improved Bioavailability: Enhanced stability can contribute to improved oral bioavailability, although this is also heavily influenced by other factors such as membrane permeability.
Conformational Effects of O-Methyl-Tyrosine
The introduction of an O-methyl group can influence the conformational preferences of a peptide. The bulkier O-methyl group can introduce steric constraints that favor certain backbone conformations over others. These conformational changes can, in turn, affect receptor binding and activity.
Conclusion and Future Perspectives
The substitution of tyrosine with O-methyl-tyrosine is a valuable tool in the medicinal chemist's arsenal for peptide optimization. While it can lead to a decrease in binding affinity if the native hydroxyl group is critical for receptor interaction, it offers the potential for significantly improved metabolic stability. The ultimate effect of this substitution is a delicate balance between these competing factors and is highly dependent on the specific peptide and its biological target.
Future research should focus on generating more comprehensive and publicly accessible quantitative data to allow for more robust structure-activity relationship studies. The development of novel O-methylated peptide analogs with tailored properties will continue to be an important area of investigation in the pursuit of more effective and durable peptide therapeutics.
References
-
Chen, L., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(26), 7182-7197. Available at: [Link]
-
Yu, Y., et al. (2007). Determination of the sites of tyrosine O-sulfation in peptides and proteins. Nature Methods, 4(7), 583-588. Available at: [Link]
-
Gunther, S., et al. (2018). International Union of Basic and Clinical Pharmacology. CV. Somatostatin Receptors: Structure, Function, Ligands, and New Nomenclature. Pharmacological Reviews, 70(4), 763-835. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. International Union of Basic and Clinical Pharmacology. CV. Somatostatin Receptors: Structure, Function, Ligands, and New Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the sites of tyrosine O-sulfation in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to N-Methylated Amino Acids for Enhanced Peptide Stability
Welcome, researchers, scientists, and drug development professionals. In the quest for potent and effective peptide therapeutics, overcoming inherent instability is a primary challenge. This guide provides an in-depth comparison of N-methylated amino acids, a powerful tool in the medicinal chemist's arsenal to enhance peptide stability, bioavailability, and overall therapeutic potential. We will delve into the mechanisms, comparative efficacy, and practical applications of this critical modification, supported by experimental data and protocols.
The Challenge: The Fleeting Nature of Therapeutic Peptides
Peptides are exquisite signaling molecules, offering high selectivity and potency. However, their translation into viable drugs is often hampered by their poor pharmacokinetic profiles.[1][2] Native peptides are rapidly cleared from circulation due to two main factors:
-
Enzymatic Degradation: The bloodstream and tissues are rife with proteases and peptidases that readily cleave the amide bonds of the peptide backbone, leading to short in-vivo half-lives.[3][4]
-
Poor Membrane Permeability: The hydrophilic nature of the peptide backbone, with its array of hydrogen bond donors and acceptors, hinders passive diffusion across cell membranes, limiting access to intracellular targets and contributing to low oral bioavailability.[5][6]
N-methylation of the peptide backbone has emerged as a robust strategy to address these limitations directly.[4]
The Solution: How N-Methylation Fortifies Peptides
Backbone N-methylation involves the substitution of the hydrogen atom on a backbone amide nitrogen with a methyl group.[7] This seemingly minor alteration imparts profound changes to the peptide's properties, enhancing its drug-like characteristics through several mechanisms.[3][7]
Mechanism of Action: A Two-Fold Defense
-
Steric Shielding against Proteases: The primary mechanism for enhanced enzymatic stability is steric hindrance. The added methyl group acts as a physical shield, sterically blocking the approach of proteolytic enzymes to the adjacent carbonyl group, thus preventing cleavage of the peptide bond.[8] This protection significantly increases the peptide's half-life in biological fluids.[3]
-
Conformational Control and Reduced Polarity:
-
Restricted Flexibility: N-methylation restricts the conformational freedom of the peptide backbone.[6][8] This can lock the peptide into a more bioactive conformation and, by reducing flexibility, disfavor the extended conformation often required for protease binding.
-
Increased Lipophilicity: The replacement of an N-H hydrogen bond donor with a non-polar methyl group reduces the peptide's overall polarity and hydrogen bonding capacity.[7][8] This enhances lipophilicity, which can lead to improved membrane permeability and oral bioavailability.[1][3][6][9]
-
Caption: Steric hindrance of protease action by N-methylation.
A Comparative Analysis: Not All N-Methylations Are Equal
The effectiveness of N-methylation is highly dependent on both the specific amino acid being modified and its position within the peptide sequence.[8] The choice of which residue to methylate is a critical experimental decision.
Impact of Different N-Methylated Residues
While comprehensive head-to-head datasets are sparse in the literature, we can synthesize key findings to guide selection. The primary trade-off is often between stability gains and potential loss of biological activity due to altered conformation or disruption of key binding interactions.[6][8]
-
N-methyl Glycine (Sarcosine): As the simplest N-methylated amino acid, sarcosine provides a baseline level of protease resistance. However, its major impact is on backbone flexibility. Replacing a Glycine, which has high conformational entropy, with Sarcosine can significantly rigidify the peptide backbone.[10][11] This can be advantageous for stabilizing a desired turn structure but may also negatively impact binding if flexibility is required.
-
N-methyl Alanine: Alanine itself has a higher helical propensity than glycine.[10] N-methylating Alanine provides excellent steric hindrance against proteolysis while influencing the local conformation. It's a common choice for "N-methyl scanning," a technique where each residue in a peptide is systematically replaced by its N-methylated counterpart to find modifications that enhance stability while preserving activity.[12]
-
N-methyl Phenylalanine and other Bulky Residues: N-methylation of residues with large side chains, like Phenylalanine, can offer substantial protease resistance.[12] The combination of the bulky side chain and the N-methyl group creates a formidable steric shield. However, this is also where the risk of disrupting receptor binding is highest, as these bulky residues are often key "hotspot" interactions.
Quantitative Comparison of Stability
The following table summarizes representative data from literature, illustrating the dramatic effect N-methylation can have on peptide stability. Note that direct comparison is challenging due to varying peptide sequences and experimental conditions.
| Peptide/Analog | Modification | Assay Condition | Half-Life (t½) | Fold Improvement | Reference |
| Model Peptide 1 | Unmodified | Human Serum | ~5 min | - | Synthesized Data |
| Model Peptide 1 | Single N-Me-Ala | Human Serum | > 240 min | > 48x | Synthesized Data |
| G-protein Ligand | Unmodified | Chymotrypsin | ~10 min | - | [12] |
| G-protein Ligand | N-Me-Trp | Chymotrypsin | > 180 min | > 18x | [12] |
| Somatostatin Analog | Unmodified | Intestinal Homogenate | < 1 min | - | [1] |
| Somatostatin Analog | Tri-N-Methylated | Intestinal Homogenate | ~60 min | > 60x | [1] |
This table is illustrative. Actual results are highly sequence- and context-dependent.
As the data shows, even a single N-methylation can switch a peptide's stability from minutes to hours. Multiple N-methylations, as seen in the somatostatin analog, can lead to dramatic improvements that correlate with significant oral bioavailability (in that case, 10%).[1][13]
Experimental Workflow: Assessing Peptide Stability
To empirically determine the optimal N-methylation strategy for your peptide, a robust and reproducible stability assay is essential. The following protocol outlines a standard procedure for evaluating peptide half-life in human serum.
Protocol: In Vitro Peptide Stability Assay in Human Serum
Objective: To determine the half-life (t½) of a test peptide in human serum by monitoring its degradation over time using LC-MS.
Materials:
-
Test peptide and its N-methylated analog(s)
-
Pooled Human Serum (commercially available)
-
Trichloroacetic Acid (TCA), 10% (v/v) in H₂O
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic Acid (FA)
-
Thermomixer or incubating water bath
-
Microcentrifuge
-
HPLC or UPLC system coupled to a Mass Spectrometer (LC-MS)
Procedure:
-
Peptide Stock Preparation: Prepare 1 mM stock solutions of each peptide in a suitable solvent (e.g., DMSO or H₂O).
-
Reaction Setup: In a microcentrifuge tube, mix 95 µL of human serum with 5 µL of the 1 mM peptide stock solution to achieve a final peptide concentration of 50 µM. Vortex gently. This is your t=0 sample master mix.
-
Incubation: Place the tube in a thermomixer set to 37°C with gentle shaking.[14]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot of the reaction mixture.
-
Protein Precipitation (Quenching): Immediately add the 20 µL aliquot to a new tube containing 40 µL of ice-cold 10% TCA solution.[14] This stops the enzymatic reaction and precipitates the serum proteins.
-
Centrifugation: Vortex the quenched sample and incubate at 4°C for 10-30 minutes. Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[14]
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the sample by LC-MS to quantify the amount of remaining intact peptide.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. Plot the percentage of remaining peptide versus time and fit the data to a one-phase exponential decay model to determine the half-life (t½).[14]
Caption: Workflow for in vitro peptide serum stability assay.
Key Considerations and Potential Drawbacks
While powerful, N-methylation is not a panacea and must be applied judiciously.
-
Loss of Activity: The most significant risk is a reduction or complete loss of biological activity.[6] If the modified amide bond is critical for receptor interaction (e.g., as a hydrogen bond donor), methylation can be detrimental. This is why N-methyl scanning is a valuable strategy to empirically map sensitive positions.
-
Synthetic Challenges: The incorporation of N-methylated amino acids into a peptide sequence during solid-phase peptide synthesis (SPPS) is more challenging than for standard amino acids.[2][8][15] The secondary amine of the N-methylated residue is less nucleophilic, requiring more potent coupling reagents (like HATU) and potentially longer reaction times or double coupling steps to achieve complete incorporation and avoid deletion sequences.[8][12]
-
Altered Solubility: The increased lipophilicity from N-methylation can sometimes lead to decreased solubility in aqueous buffers, which can be a challenge for formulation.
Conclusion: A Strategic Imperative for Peptide Drug Design
N-methylation is a cornerstone of modern peptide drug design, offering a proven and effective strategy to combat enzymatic degradation and improve pharmacokinetic properties.[4][7][9][16][17] By providing steric protection and modulating conformation, this simple modification can transform a labile peptide into a stable, drug-like candidate. The key to success lies in a rational, empirically-driven approach. By systematically comparing different N-methylated amino acids at various positions, researchers can fine-tune the stability, activity, and selectivity of their therapeutic peptides, paving the way for the next generation of potent and bioavailable peptide medicines.
References
Sources
- 1. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bowlflagstaff.com [bowlflagstaff.com]
- 4. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. Conformational entropy of alanine versus glycine in protein denatured states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Peptide Synthesis Purity with Modified Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape is increasingly shaped by peptides incorporating modified amino acids, offering enhanced stability, permeability, and novel functionalities. However, these modifications, while bestowing desirable pharmacological properties, introduce significant complexities into the validation of peptide synthesis purity. Standard analytical protocols often fall short, necessitating a nuanced and orthogonal approach to ensure the safety and efficacy of these next-generation therapeutics.
This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of peptides containing modified amino acids. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers to develop robust, self-validating analytical methods.
The Challenge of Modified Amino Acids in Purity Validation
Synthetic peptides are inherently prone to a variety of impurities, including deletion sequences, truncated sequences, and byproducts from incomplete deprotection.[1] The introduction of modified amino acids exacerbates these challenges in several ways:
-
Altered Physicochemical Properties: Modifications such as phosphorylation, glycosylation, or the incorporation of unnatural amino acids can dramatically alter a peptide's hydrophobicity, charge, and conformational dynamics.[2] This directly impacts its behavior during chromatographic separation.
-
Co-elution with Impurities: The subtle differences between the desired modified peptide and related impurities can lead to co-elution in standard HPLC methods, masking their presence.[3]
-
Variable Ionization Efficiency: In mass spectrometry, modified amino acids can influence the ionization efficiency of the peptide, potentially leading to inaccurate quantification of impurities.[4]
-
Spectral Complexity in NMR: While powerful for structural elucidation, the NMR spectra of large or complex modified peptides can be crowded, making quantification challenging.[5]
A robust purity validation strategy for modified peptides, therefore, relies on the synergistic use of orthogonal analytical techniques, each providing a unique and complementary perspective on the sample's composition.
Comparative Analysis of Key Purity Validation Techniques
The three pillars of peptide purity analysis are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each offers distinct advantages and faces specific challenges when analyzing modified peptides.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the most common method for assessing peptide purity, separating molecules based on their hydrophobicity.[6] However, the introduction of modifications necessitates careful method development.
Causality Behind Experimental Choices in RP-HPLC:
The retention of a peptide in RP-HPLC is a delicate balance of its overall hydrophobicity and its interactions with the stationary phase. Mobile phase modifiers, such as trifluoroacetic acid (TFA), play a crucial role by forming ion pairs with the peptide, influencing its charge and interaction with the column.
-
Impact of Phosphorylation: Phosphorylation typically introduces a hydrophilic phosphate group, which would be expected to decrease retention time. However, the effect is highly context-dependent. In some cases, particularly with TFA as an ion-pairing agent, phosphopeptides can elute later than their unmodified counterparts.[7] This counterintuitive behavior is attributed to the complex interplay between the phosphate group, the surrounding amino acid sequence, and the ion-pairing agent.
-
Impact of Glycosylation: The large, hydrophilic nature of glycans generally leads to a significant decrease in retention time in RP-HPLC. The size and complexity of the glycan will influence the magnitude of this shift.
-
Impact of Unnatural Amino Acids: The effect of unnatural amino acids on retention time is highly variable and depends on the specific side chain. Hydrophobic modifications will increase retention, while hydrophilic or charged modifications will decrease it.
Data Presentation: Comparative HPLC Retention Behavior of Modified Peptides
| Modification | Expected Impact on RP-HPLC Retention Time | Key Considerations for Method Development |
| Phosphorylation | Generally decreases, but can increase depending on sequence and ion-pairing agent. | Screen different ion-pairing agents (e.g., TFA, formic acid); optimize gradient slope for better resolution of phosphorylated and non-phosphorylated forms. |
| Glycosylation | Significantly decreases. | Use a shallower gradient to resolve different glycoforms; consider HILIC (Hydrophilic Interaction Liquid Chromatography) as an orthogonal method. |
| Pegylation | Significantly increases due to the large hydrophobic polymer. | May require specialized wide-pore columns and modified gradient conditions. |
| Lipidation | Significantly increases. | Use of organic solvents in the mobile phase may need to be increased; potential for on-column aggregation. |
| Unnatural Amino Acids | Varies based on the hydrophobicity of the side chain. | Requires empirical determination of optimal separation conditions. |
Experimental Protocol: Optimized RP-HPLC for a Phosphopeptide
This protocol provides a starting point for developing a robust RP-HPLC method for a phosphopeptide.
-
Column Selection: C18 stationary phase, 3.5 µm particle size, 100 Å pore size, 4.6 x 150 mm. The C18 phase provides good retention for a wide range of peptides, and the 100 Å pore size is suitable for most synthetic peptides.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile. TFA is a common ion-pairing agent that improves peak shape.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: 5-50% B (shallow gradient for optimal resolution)
-
35-40 min: 50-95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95-5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.
-
Detection: UV at 214 nm. The peptide bond absorbs strongly at this wavelength.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
Mass Spectrometry (MS): Unambiguous Identity and Impurity Identification
Mass spectrometry provides precise mass information, confirming the identity of the target peptide and enabling the identification of impurities.[6] When coupled with a separation technique like HPLC (LC-MS), it is a powerful tool for purity validation.
Causality Behind Experimental Choices in MS:
The choice of ionization technique and fragmentation method is critical for analyzing modified peptides.
-
Ionization: Electrospray ionization (ESI) is the most common technique for peptides. However, certain modifications, particularly acidic ones like phosphorylation, can lead to preferential ionization in negative mode.[8] The amino acid composition of the peptide also influences its ionization efficiency.[4]
-
Fragmentation: Collision-induced dissociation (CID) is a standard fragmentation method, but for labile modifications like phosphorylation, it can lead to the neutral loss of the phosphate group, obscuring the precise location of the modification. Higher-energy collisional dissociation (HCD) can provide more informative fragmentation patterns.
Data Presentation: Comparison of MS Techniques for Modified Peptide Analysis
| MS Technique | Advantages for Modified Peptides | Disadvantages for Modified Peptides |
| LC-ESI-MS | Provides mass information for each component separated by HPLC. | Ion suppression effects can affect quantification; labile modifications may be lost in the source. |
| LC-ESI-MS/MS (CID) | Provides sequence information to confirm identity and locate modifications. | Neutral loss of labile modifications can be a dominant fragmentation pathway. |
| LC-ESI-MS/MS (HCD) | Generates more informative fragment ions for localizing labile modifications. | Requires access to more advanced instrumentation (e.g., Orbitrap). |
| MALDI-TOF MS | High throughput and tolerance to salts. | May not be suitable for complex mixtures without prior separation; can have lower resolution than ESI-based methods. |
Experimental Protocol: LC-MS/MS for Identification of a Modified Peptide
This protocol outlines a general procedure for identifying a modified peptide and its impurities.
-
LC System: Utilize the optimized RP-HPLC method described previously.
-
MS System: Couple the LC system to an ESI-quadrupole-time-of-flight (Q-TOF) mass spectrometer.
-
Ionization Mode: Acquire data in both positive and negative ion modes to ensure detection of all species.
-
MS Scan Parameters:
-
MS1 Scan Range: m/z 300-2000
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) of the top 5 most intense ions.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) to ensure adequate fragmentation.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected mass of the target peptide and any potential impurities (e.g., deletions, oxidations).
-
Analyze the MS/MS spectra to confirm the peptide sequence and localize the modification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Orthogonal Approach for Structure and Purity
NMR spectroscopy provides detailed structural information and can be used as a primary quantitative method (qNMR) for purity assessment.[1][9] It is a truly orthogonal technique to chromatography and mass spectrometry.
Causality Behind Experimental Choices in NMR:
-
Quantitative NMR (qNMR): qNMR relies on the principle that the signal intensity of a nucleus is directly proportional to its molar concentration.[10] By comparing the integral of a resonance from the peptide to that of a certified internal standard of known concentration, the absolute purity of the peptide can be determined.
-
Structural Elucidation: 2D NMR experiments, such as COSY and TOCSY, can confirm the amino acid sequence and the integrity of the modifications.
Data Presentation: Comparison of Analytical Techniques for Modified Peptide Purity
| Parameter | HPLC-UV | LC-MS | qNMR |
| Primary Measurement | Relative peak area | Mass-to-charge ratio | Molar concentration |
| Quantitative? | Relative | Semi-quantitative (relative ion intensity) | Absolute (with internal standard) |
| Impurity Identification | Based on retention time (requires standards) | Based on mass (putative identification) | Structural elucidation of impurities |
| Strengths | Robust, widely available, high precision | High sensitivity, high specificity | Absolute quantification, detailed structural information, non-destructive |
| Weaknesses | Co-elution can be an issue, requires chromophores | Ion suppression can affect accuracy, labile modifications can be challenging | Lower sensitivity, complex spectra for large molecules, requires high sample purity for structural analysis[11] |
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Peptide Purity
This protocol provides a framework for determining the absolute purity of a modified peptide using qNMR.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the peptide and 5 mg of a certified internal standard (e.g., maleic acid) into a tared vial.
-
Dissolve the mixture in a known volume (e.g., 1.0 mL) of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (≥ 500 MHz).
-
Ensure a long relaxation delay (D1 ≥ 5 x T₁) to allow for full relaxation of all protons.
-
-
Data Processing:
-
Apply appropriate window functions and perform a baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from the peptide and a signal from the internal standard.
-
-
Purity Calculation:
-
Calculate the purity of the peptide using the following equation: Purity (%) = (I_peptide / N_peptide) * (N_standard / I_standard) * (MW_peptide / MW_standard) * (m_standard / m_peptide) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
An Orthogonal Approach to Purity Validation
A self-validating system for assessing the purity of modified peptides relies on the integration of orthogonal methods. No single technique can provide a complete picture.
Mandatory Visualization: Workflow for Orthogonal Purity Validation
Caption: Orthogonal workflow for modified peptide purity validation.
This workflow ensures that the purity assessment is not reliant on a single analytical technique. The relative purity determined by HPLC is corroborated by the absolute purity from qNMR, while LC-MS provides unambiguous identification of the main component and any detected impurities.
Regulatory Considerations
Regulatory bodies such as the FDA and EMA have stringent requirements for the characterization and purity of therapeutic peptides. The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures, which must be demonstrated to be specific, accurate, precise, linear, and robust.[12] For synthetic peptides, the European Pharmacopoeia (Ph. Eur.) provides specific monographs and general chapters that outline expectations for purity and impurity levels.[13][14] It is crucial to adhere to these guidelines throughout the drug development process.
Conclusion
The validation of peptide synthesis purity, particularly for peptides containing modified amino acids, is a complex but critical aspect of drug development. A thorough understanding of the strengths and limitations of different analytical techniques, coupled with a well-designed orthogonal validation strategy, is essential to ensure the quality, safety, and efficacy of these promising therapeutics. By embracing the principles of scientific integrity and leveraging the power of complementary analytical methods, researchers can confidently navigate the challenges of modified peptide analysis and accelerate the development of next-generation peptide-based medicines.
References
- Rundlöf, T. (2019). Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. In Peptide Therapeutics: Strategy and Tactics for Chemistry, Manufacturing and Controls (pp. 381-420). Royal Society of Chemistry.
- Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic press.
- United States Pharmacopeia. (n.d.). <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Venkat, S., Chen, H., Stahman, A., Hudson, D., McGuire, P., Gan, Q., & Fan, C. (2018). Characterizing Lysine Acetylation of Isocitrate Dehydrogenase in Escherichia Coli. Journal of Molecular Biology, 430(13), 1901–1911.
- Han, X., & Aslanian, A. (2015). Analysis of Protein Glycosylation and Phosphorylation Using Liquid Phase Separation, Protein Microarray Technology, and Mass Spectrometry. In Protein Microarrays (pp. 273-288). Humana Press, New York, NY.
- Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). Ph. Eur. Reference Standards for Synthetic Peptides.
- Brodbelt, J. S. (2020). Ion Activation Methods for Peptides and Proteins. Chemical reviews, 120(8), 3326–3380.
- Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220–9231.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Waters Corporation. (n.d.).
- United States Pharmacopeia. (2016). <1052> BIOTECHNOLOGY DERIVED ARTICLES—AMINO ACID ANALYSIS.
- European Federation of Pharmaceutical Industries and Associations. (2024). Submission of comments on 'Guideline on the Development and Manufacture of Synthetic Peptides'.
- Kiselar, J. G., & Downard, K. M. (1999). The contribution of specific amino acid side chains to signal intensities of peptides in matrix-assisted laser desorption/ionization mass spectrometry. Journal of mass spectrometry : JMS, 34(8), 805–812.
- Silbern, I., Fang, P., & Ji, Y. (2021). Relative Quantification of Phosphorylated and Glycosylated Peptides from the Same Sample Using Isobaric Chemical Labelling with a Two-Step Enrichment Strategy. Methods in molecular biology (Clifton, N.J.), 2228, 185–203.
- Gyros Protein Technologies. (n.d.).
- Almac Group. (n.d.).
- Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Isaksson, J., et al. (2021). Rapid flow-based synthesis of post-translationally modified peptides and proteins: a case study on MYC's transactivation domain. Chemical Science, 12(3), 1143-1153.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Liigand, P., Kaupmees, K., & Kruve, A. (2019). Influence of the amino acid composition on the ionization efficiencies of small peptides. Journal of mass spectrometry : JMS, 54(6), 481–487.
- Emery Pharma. (n.d.).
- McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current opinion in chemical biology, 5(5), 591–602.
- Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
- United States Pharmacopeia. (2017).
- Isaksson, J., et al. (2021). Rapid flow-based synthesis of post-translationally modified peptides and proteins: a case study on MYC's transactivation domain.
- AMSbio. (2025).
- Almac Group. (n.d.). Amino acid analysis.
- Dai, X., et al. (2014). Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance. Talanta, 125, 323–329.
- Su, R., et al. (2010). EFFECT OF PHOSPHORYLATION ON THE RETENTION BEHAVIOR OF PEPTIDES IN ION PAIRING REVERSED-PHASE HPLC BASED ON A PREDICTION MODEL.
- European Medicines Agency. (2023). European Quality Guidelines for Synthetic Peptides and Oligonucleotides.
- Brown University. (2024, September 5). Nanopore ion sources deliver individual ions of amino acids and peptides directly into high vacuum [Video]. YouTube.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). Technical guide for the elaboration of monographs on synthetic peptides and recombinant DNA proteins.
- Spatola, A. F., & Darlak, K. (1993). Analysis of Peptides and Conjugates by Amino Acid Analysis. In Peptide Antigens (pp. 71-82). Humana Press, Totowa, NJ.
- O'Hayre, M., et al. (2014). Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers. Cancers, 6(4), 2106–2135.
- Mant, C. T., & Hodges, R. S. (1989). Optimization of peptide separations in reversed-phase HPLC: isocratic versus gradient elution.
- Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
- De Zan, M. M., et al. (2023). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceutics, 15(2), 629.
- Go, E. P., et al. (2008). Comparison of HPLC/ESI-FTICR MS Versus MALDI-TOF/TOF MS for Glycopeptide Analysis of a Highly Glycosylated HIV Envelope Glycoprotein. Journal of the American Society for Mass Spectrometry, 19(11), 1579–1589.
- Krokhin, O. V. (n.d.).
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- McIntyre, S. (2021).
- Bruker. (2017).
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A Senior Application Scientist's Guide to Characterizing N-methylated Peptide Analogues by NMR
Introduction: The Double-Edged Sword of N-Methylation
In the quest for more potent and durable peptide therapeutics, N-methylation—the substitution of an amide proton with a methyl group—has emerged as a powerful tool. This seemingly minor modification can profoundly enhance a peptide's pharmacological profile by increasing its metabolic stability against proteolytic degradation and improving its membrane permeability.[1][2][3] However, these advantages come at a cost to the analytical chemist. The introduction of an N-methyl group fundamentally alters the peptide's structural and dynamic properties, presenting unique challenges for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.
The loss of the amide proton removes a key handle for traditional resonance assignment strategies and eliminates a crucial hydrogen bond donor, impacting local conformation.[4] Furthermore, the tertiary amide bond introduced by N-methylation lowers the rotational energy barrier, often leading to a dynamic equilibrium between cis and trans isomers, which can complicate NMR spectra with doubled or broadened signals.[4][5]
This guide provides a comprehensive comparison of NMR methodologies for overcoming these challenges. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for the complete and accurate characterization of N-methylated peptide analogues.
Part 1: Foundational Analysis & Sample Preparation
Before any advanced 2D NMR experiment, a rigorous assessment of the sample's quality is paramount. The initial 1D ¹H NMR spectrum serves as a critical checkpoint for purity, aggregation state, and preliminary signs of conformational homogeneity. A well-dispersed spectrum with sharp lines is indicative of a folded, non-aggregated peptide suitable for detailed structural analysis.
Experimental Protocol: NMR Sample Preparation
A self-validating protocol begins with meticulous sample preparation. Errors at this stage will propagate through all subsequent measurements.
-
Peptide Purification & Quantification: Ensure the peptide is of high purity (>95% by HPLC). Lyophilize the sample thoroughly to remove water and residual solvents, which can interfere with NMR signals.[6] Accurately weigh the peptide to calculate the final concentration.
-
Solvent Selection: Choose a deuterated solvent that fully solubilizes the peptide and is appropriate for the experimental goals.
-
DMSO-d₆ or CD₃OH: Often used for their excellent solubilizing properties.
-
H₂O/D₂O mixtures (e.g., 90%/10%): Necessary for observing exchangeable protons, though less critical for N-methylated peptides where key amide protons are absent. The 10% D₂O is required for the spectrometer's field-frequency lock.[7][8]
-
-
Concentration: For most 2D NMR experiments on peptides, a concentration of 1-5 mM is recommended.[9] Signal-to-noise is directly proportional to concentration; halving the concentration requires a four-fold increase in measurement time to achieve the same signal quality.[8]
-
Buffer and pH: If using an aqueous buffer, a phosphate-buffered saline (PBS) system is common.[7] Maintain a total salt concentration below 300 mM to avoid signal broadening and a pH below 7.5 if any remaining amide hydrogens are to be observed.[7]
-
Internal Standard: Add a small amount of an internal reference standard, such as DSS or TMSP, for accurate chemical shift referencing.
-
Oxygen Removal (for NOESY/ROESY): For high-quality through-space correlation experiments, dissolved oxygen, which is paramagnetic, must be removed as it can quench the desired effect. The freeze-pump-thaw method is the gold standard for this.[10]
-
Freeze the sample in liquid nitrogen.
-
Apply a vacuum to the headspace.
-
Thaw the sample, allowing dissolved gas to bubble out.
-
Repeat this cycle 3-4 times before backfilling the tube with an inert gas like nitrogen or argon.[10]
-
Part 2: The Resonance Assignment Workflow
Resonance assignment is the cornerstone of any NMR-based structural study. It involves assigning every NMR signal to a specific nucleus in the molecule. For standard peptides, this is often achieved via a "sequential walk" that uses through-bond (COSY, TOCSY) and through-space (NOESY) correlations from one amide proton to the next. N-methylation breaks this chain.
Overcoming the Assignment Challenge
The absence of the HN proton at the methylation site requires a modified strategy that leans more heavily on ¹H-¹³C heteronuclear experiments and through-space correlations.
-
TOCSY (Total Correlation Spectroscopy): This remains the primary experiment for identifying amino acid spin systems. It reveals through-bond correlations between all protons within a single amino acid residue. For example, a valine will show correlations between its Hα, Hβ, and two Hγ methyl groups.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the key experiment for identifying the N-methylated residue. It provides a direct, one-bond correlation between each proton and its attached carbon. The N-methyl group will give a strong, unique crosspeak in a distinct region of the spectrum, unambiguously identifying the residue and providing the chemical shifts of the N-CH₃ protons and the N-¹³CH₃ carbon.
-
Sequential Connections with ROESY: In place of the traditional HN(i) to Hα(i-1) connection, we must rely on other short-range through-space contacts to link adjacent residues, such as Hα(i) to Hα(i+1) or, critically, Hα(i) to the N-methyl protons of the subsequent residue, N-Me(i+1).
Comparison of Information from Key Assignment Experiments
| Experiment | Information for Standard Residue | Information for N-Methylated Residue | Causality & Choice |
| 1D ¹H | Amide proton (HN) signal present. | No HN signal. A new singlet for N-CH₃ protons appears (typically ~2.5-3.5 ppm). | Initial evidence of successful methylation. |
| TOCSY | Connects HN to Hα and sidechain protons. | Connects Hα to sidechain protons. N-CH₃ is an isolated singlet. | Essential for identifying the type of amino acid residue based on its sidechain proton network. |
| ¹H-¹³C HSQC | Provides HN-N and Hα-Cα correlations (if ¹⁵N/¹³C labeled).[7] | Provides a distinct H-C correlation for the N-CH₃ group. | The definitive experiment to confirm the site of N-methylation and assign the N-methyl group's resonances. |
Part 3: The Conformational Dilemma: NOESY vs. ROESY
The ultimate goal of many NMR studies is to determine the peptide's 3D structure in solution. This relies on the Nuclear Overhauser Effect (NOE), a through-space phenomenon where the distance between two protons (typically <5 Å) can be determined from the intensity of their crosspeak in a NOESY spectrum.[8][11]
However, the magnitude and sign of the NOE are dependent on the molecule's tumbling rate in solution (its correlation time, τc). For small molecules (fast tumbling), the NOE is positive. For large molecules (slow tumbling), it is negative. Crucially, for intermediate-sized molecules—a category many N-methylated peptide analogues fall into (MW ~750-1500 Da)—the NOE can pass through zero, rendering the NOESY experiment completely ineffective.[12]
This is where ROESY (Rotating-frame Overhauser Effect Spectroscopy) becomes the superior alternative. The ROE is also a through-space correlation, but it is always positive, irrespective of the molecule's tumbling rate. This makes it a far more reliable experiment for studying the conformation of medium-sized peptides.[10][12]
Comparative Guide: NOESY vs. ROESY
| Feature | 2D NOESY | 2D ROESY | Recommendation for N-Methylated Peptides |
| Mechanism | Dipolar cross-relaxation in the lab frame. | Dipolar cross-relaxation in a spin-locked "rotating" frame. | Mechanism of ROESY is more robust for this size range. |
| Dependence on MW | Signal intensity is highly dependent on molecular tumbling; can be zero for medium-sized molecules.[12] | Signal is always positive, regardless of molecular size.[10] | ROESY is the preferred experiment to avoid potential signal loss. |
| Artifacts | Suffers from spin diffusion in larger molecules, where magnetization is relayed between protons, leading to misleading correlations. | Less prone to spin diffusion, but can have TOCSY artifacts (through-bond correlations) which can be identified by their different phase.[10] | The artifacts in ROESY are generally more manageable and identifiable than spin diffusion in NOESY. |
| Chemical Exchange | Exchange peaks have the same sign as diagonal peaks, making them hard to distinguish from negative NOEs. | Exchange peaks have the opposite sign to ROE peaks, allowing for simultaneous study of conformation and dynamics (cis/trans isomerization).[12] | ROESY's ability to distinguish exchange is a major advantage for studying N-methylated peptides. |
Experimental Protocol: 2D ROESY for Distance Restraints
-
Sample Preparation: Prepare a 1-5 mM sample as described previously, ensuring meticulous oxygen removal.
-
Data Acquisition (600 MHz Spectrometer Example):
-
Load the appropriate ROESY pulse program (e.g., roesyesgpph in TopSpin).
-
Set the spectrometer to the correct temperature and allow it to equilibrate.
-
Acquire the spectrum with a mixing time appropriate for the peptide size. A mixing time of 150-200 ms is a good starting point for peptides.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, which is critical for accurately integrating crosspeaks.
-
-
Data Processing: Process the data using software like NMRPipe or TopSpin. This involves Fourier transformation, phasing, and baseline correction.
-
Data Analysis & Structure Calculation:
-
Integrate the volumes of the ROE crosspeaks.
-
Calibrate the distances using the isolated spin-pair approximation, where the ROE intensity is proportional to 1/r⁶. A known, fixed distance, such as that between two geminal protons, is used as a reference.
-
The derived list of distance restraints is then used as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.
-
Conclusion: An Integrated NMR Approach is Key
The characterization of N-methylated peptide analogues is a nuanced task that demands a deliberate and informed selection of NMR experiments. A simple 1D spectrum is insufficient. The challenges posed by the loss of the amide proton and the presence of cis/trans isomers necessitate a multi-dimensional approach.
By systematically employing TOCSY for spin system identification, ¹H-¹³C HSQC for unambiguous confirmation of the methylation site, and, most critically, ROESY for reliable through-space conformational analysis, researchers can build a complete and accurate picture of these therapeutically promising molecules. This integrated workflow, grounded in a causal understanding of why each experiment is chosen, transforms NMR from a mere analytical tool into a powerful engine for rational drug design.
References
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University of Wisconsin-Madison Chemistry Department. (2018). NOESY and ROESY. [Link]
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Reddit r/chemistry community discussion. (2018). What is the difference between NOESY and ROESY for NMR?. [Link]
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Kamau, M. G., et al. (2010). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PMC - NIH. [Link]
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Biotage. Hello, is there a methylation NMR analysis method?. [Link]
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Spirit NMR. NMR sample preparation guidelines. [Link]
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Zerbe, O., & Bader, B. Peptide/Protein NMR. University of Zurich. [Link]
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Piotrowska, W., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]
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Jadhav, S. B., & Singh, S. K. (2020). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
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Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]
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Ahdash, Z., et al. (2019). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. PMC - NIH. [Link]
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Led, J. J., & Potts, B. Introduction to NMR spectroscopy of proteins. Duke University. [Link]
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Wu, C., et al. (2020). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI. [Link]
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NPTEL-NOC IITM. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]
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LifeTein. Should My Peptide Be Methylated?. [Link]
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Albericio, F., & Kruger, H. G. (2012). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]
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ResearchGate. Comparative table between NOESY vs ROESY. [Link]
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Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. PubMed. [Link]
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LaPlanche, L. A., & Rogers, M. T. (1964). cis and trans Configurations of the Peptide Bond in N-Monosubstituted Amides by Nuclear Magnetic Resonance. Journal of the American Chemical Society. [Link]
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A Senior Application Scientist's Guide to Assessing In Vivo Half-Life Extension of Peptides Using N,O-dimethyl-L-tyrosine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic promise of peptides is often curtailed by their fleeting in vivo half-life, primarily due to rapid proteolytic degradation and renal clearance.[1][2][3][4] Enhancing peptide stability is therefore a paramount objective in drug development. This guide provides an in-depth, comparative analysis of a strategic amino acid modification—the incorporation of N-methyl-O-methyl-L-tyrosine—as a method to extend peptide half-life. We will explore the dual mechanistic rationale behind this modification, present a rigorous, step-by-step experimental framework for assessing its impact in vivo, and compare its performance profile against established half-life extension technologies. This document is designed to equip researchers with the necessary technical insights and validated protocols to effectively evaluate and implement this advanced stabilization strategy.
The Challenge of Peptide Therapeutics: The Imperative of Half-Life Extension
Peptides, defined as polymers of fewer than 50 amino acids, represent a burgeoning class of therapeutics due to their high specificity and potency.[1][4] However, their clinical utility is frequently hampered by poor pharmacokinetic (PK) properties. Unmodified peptides typically exhibit plasma half-lives of only minutes.[3][5] This rapid clearance is attributed to two primary physiological mechanisms:
-
Proteolytic Degradation: The body possesses a ubiquitous arsenal of proteases and peptidases that readily hydrolyze peptide bonds, inactivating the therapeutic molecule.[1][2][6][7]
-
Renal Clearance: Peptides with a molecular weight below the kidney's glomerular filtration threshold (typically <50 kDa) are efficiently removed from circulation.[2][8][9]
These limitations necessitate frequent, often high-dose administrations, which can lead to poor patient compliance and increased treatment costs.[3] Consequently, strategies to prolong a peptide's systemic circulation are critical for developing viable drug candidates.
A Comparative Overview of Half-Life Extension Strategies
Various methods have been developed to enhance peptide stability.[10][11] These can be broadly categorized, with each presenting a unique set of advantages and disadvantages.
-
Macromolecular Conjugation (PEGylation): The covalent attachment of polyethylene glycol (PEG) chains increases the hydrodynamic size of the peptide, reducing renal clearance and shielding it from proteases.[12][13][14] However, PEGylation can sometimes lead to a loss of biological activity and raises concerns about the long-term safety of non-biodegradable polymers.[14][15]
-
Acylation/Lipidation: Attaching a lipid chain facilitates binding to circulating albumin, a long-lived plasma protein. This creates a large complex that evades renal filtration. While effective, this approach can introduce hydrophobicity issues and may alter ligand-receptor interactions.[16]
-
Recombinant Fusion: Fusing the peptide to a large protein, such as an albumin or an antibody Fc fragment, leverages the natural recycling pathways of these proteins to achieve a very long half-life.[10] This strategy, however, significantly increases manufacturing complexity and the molecular weight of the final product.
-
Amino Acid Modification: A more subtle approach involves incorporating non-natural amino acids or modifying the peptide backbone to directly inhibit protease recognition.[13] This strategy aims to improve stability with minimal structural perturbation, preserving the peptide's intrinsic activity.
The focus of this guide, the incorporation of N,O-dimethyl-L-tyrosine, falls squarely into this latter category, offering a targeted and refined method for enhancing peptide durability.
The Dual-Action Modification: N-methyl-O-methyl-L-tyrosine
The strategic incorporation of N,O-dimethyl-L-tyrosine, supplied commercially as Fmoc-N-methyl-O-methyl-L-tyrosine for solid-phase synthesis, provides a two-pronged defense against degradation and a potential modulation of bioactivity.
Mechanistic Rationale
-
N-methylation for Proteolytic Resistance: The primary driver for this modification is the introduction of a methyl group onto the backbone amide nitrogen. This simple substitution imparts significant steric hindrance, physically obstructing the approach of proteolytic enzymes to the adjacent peptide bond.[17][18] This modification effectively "shields" a potential cleavage site, enhancing metabolic stability.[18][19] N-methylation can also alter the local conformation of the peptide backbone, which may further decrease its affinity for protease active sites.[18]
-
O-methylation for Modulating Interactions: Methylating the hydroxyl group of the tyrosine side chain serves a different purpose. It blocks this site from potential in vivo post-translational modifications, such as sulfation or phosphorylation, which could alter the peptide's function or lead to its clearance.[20] Furthermore, converting the polar hydroxyl group to a less polar methyl ether can influence the peptide's solubility, membrane permeability, and receptor-binding interactions, sometimes favorably.[21]
Caption: N-methylation sterically shields the peptide backbone from protease-mediated cleavage.
Experimental Design for In Vivo Half-Life Assessment
A robust and self-validating experimental plan is crucial for accurately determining the pharmacokinetic benefits of incorporating N,O-dimethyl-L-tyrosine. The workflow involves comparing the modified peptide against its unmodified, native counterpart.
Caption: A comprehensive workflow for assessing the in vivo half-life of modified peptides.
Phase 1: Peptide Synthesis and Preparation
Objective: To synthesize and purify both the native peptide and its N,O-dimethyl-L-tyrosine-containing analogue to >95% purity.
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) [22]
-
Resin Preparation: Select an appropriate solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Deprotection: Remove the Fmoc protecting group from the resin using a 20% piperidine in DMF solution.
-
Amino Acid Coupling:
-
For standard amino acids: Activate 4 equivalents of the Fmoc-protected amino acid with a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and add to the resin.
-
For This compound : Due to the steric hindrance of N-methylated amino acids, extended coupling times or more potent coupling reagents like PyAOP or PyBOP/HOAt may be necessary to achieve high yields.[23][24] Monitor the coupling reaction carefully.
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane). Be aware that prolonged cleavage times can sometimes cause fragmentation, especially around N-methylated residues.[24][25]
-
Purification: Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptides using high-resolution mass spectrometry (e.g., ESI-MS) and analytical HPLC.
Phase 2: In Vivo Pharmacokinetic Study
Objective: To determine the concentration-time profile of both peptides in plasma following intravenous administration.
Protocol: Rat Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), a standard model for PK studies. Allow animals to acclimate for at least 3 days.
-
Dosing Formulation: Prepare sterile, isotonic formulations of the native and modified peptides in a suitable vehicle (e.g., saline or PBS).
-
Administration: Administer a single intravenous (IV) bolus dose (e.g., 1 mg/kg) via the tail vein. The IV route is chosen to ensure 100% bioavailability and to directly assess elimination half-life without confounding absorption kinetics.
-
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from a cannulated vessel (e.g., jugular vein) into tubes containing an anticoagulant (e.g., K2EDTA). A typical sampling schedule to capture both distribution and elimination phases would be: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours. The time points for the modified peptide may need to be extended based on its expected longer half-life.
-
Plasma Processing: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.
Phase 3: Bioanalytical Quantification
Objective: To accurately and precisely quantify the peptide concentrations in the collected plasma samples. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[26][27]
Protocol: LC-MS/MS Quantification
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation to remove high-abundance plasma proteins. Add 3 volumes of cold acetonitrile containing an internal standard (a stable isotope-labeled version of the analyte peptide is ideal) to 1 volume of plasma.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g for 10 minutes).
-
Self-Validation Step: Include Quality Control (QC) samples (plasma spiked with known low, medium, and high concentrations of the peptide) alongside the study samples to validate the accuracy and precision of the assay run.
-
-
LC Separation:
-
Inject the supernatant onto an appropriate RP-HPLC column (e.g., a C18 column).
-
Use a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile) to separate the peptide from other matrix components.
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Optimize the instrument to monitor a specific precursor-to-product ion transition for the parent peptide and the internal standard. This provides high specificity and reduces background noise.[28]
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio (analyte/internal standard) versus the known concentrations of the calibration standards.
-
Use the standard curve to interpolate the concentrations of the unknown study samples. The assay's Lower Limit of Quantification (LLOQ) should be sufficient to measure the lowest expected concentrations.[28]
-
Data Analysis and Comparative Interpretation
Once concentrations are determined, key pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
t½ (Elimination Half-Life): The time required for the plasma concentration of the drug to decrease by half. This is the primary endpoint for this study.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
Table 1: Hypothetical Comparative Pharmacokinetic Data
| Parameter | Native Peptide | N,O-dimethyl-Tyr Peptide | Fold Improvement |
| t½ (Half-Life) | 15 minutes | 180 minutes | 12x |
| AUC (ng*hr/mL) | 500 | 6,000 | 12x |
| CL (mL/hr/kg) | 33.3 | 2.8 | 12x |
The data in Table 1 illustrates a successful outcome, where the N,O-dimethyl-tyrosine modification resulted in a 12-fold increase in half-life and total exposure, coupled with a corresponding decrease in clearance.
Comparison with Alternative Half-Life Extension Technologies
The N,O-dimethyl-tyrosine modification offers a distinct profile when compared to other mainstream technologies.
Table 2: Performance Comparison of Half-Life Extension Strategies
| Feature | N,O-dimethyl-Tyr | PEGylation | Acylation (Lipidation) |
| Mechanism | Proteolytic shielding | Increased hydrodynamic size | Albumin binding |
| Impact on Potency | Often minimal; case-dependent | Potential for significant decrease | Generally preserved |
| Manufacturing | Standard SPPS with special reagent | Additional conjugation step required | Additional conjugation step required |
| Immunogenicity Risk | Low; minimal modification | Low, but anti-PEG antibodies are a concern | Low |
| Molecular Weight Increase | Negligible (~28 Da) | Significant (e.g., 20-40 kDa) | Moderate (~300 Da) |
| Typical t½ Extension | Moderate (e.g., 2-20 fold) | High (e.g., >20 fold)[29] | High (e.g., >20 fold) |
Conclusion and Future Perspectives
The incorporation of N-methyl-O-methyl-L-tyrosine represents a potent, targeted strategy for enhancing the in vivo half-life of therapeutic peptides. Its primary advantage lies in its subtlety; by directly addressing proteolytic instability with minimal structural perturbation, it offers a high probability of extending circulation time without compromising the peptide's biological activity. The experimental workflow detailed in this guide provides a robust, self-validating framework for assessing its efficacy.
While technologies like PEGylation and acylation may offer greater absolute increases in half-life, the N,O-dimethylation approach is an invaluable tool for fine-tuning pharmacokinetic properties, particularly when preserving the precise molecular interactions of a peptide is paramount. For researchers and drug developers, this modification should be considered a key component of the lead optimization toolkit, enabling the transformation of promising but unstable peptide candidates into viable therapeutics.
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- Kessler, H., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1273-1283.
- Shi, Y., et al. (2019). Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. Current Protein & Peptide Science, 20(6), 554-567.
- Alhamadsheh, M. (2018). Extending the half-life of therapeutic peptides. Research Outreach.
- Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies.
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- van der Wouden, P. A., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2349.
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- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
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- Skerra, A. (2020). Strategies for extending the half-life of biotherapeutics: successes and complications. Expert Opinion on Drug Delivery, 17(11), 1547-1559.
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- Yu, Y., et al. (2007). Determination of the sites of tyrosine O-sulfation in peptides and proteins. Nature Methods, 4(7), 583-588.
- Suga, H., et al. (2018). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Chemistry, 10(12), 1199-1206.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Ovid.
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- Agilent Technologies. (2020). Peptide Quantification in Plasma Using the Agilent 6495 Triple Quadrupole LC/MS Coupled with the Agilent 1290 Infinity II LC System.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fmoc-N-methyl-O-methyl-L-tyrosine
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of these reagents is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Fmoc-N-methyl-O-methyl-L-tyrosine, a specialized amino acid derivative integral to modern peptide synthesis.[1][2] By understanding the chemical nature of this compound and the context of its use, you can ensure that its disposal is handled with the same precision as your research.
Understanding the Hazard Profile
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[3]
-
Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[3]
-
Eye Contact: May cause eye irritation.[3]
-
Ingestion: May be harmful if swallowed.[3]
In the event of a fire, thermal decomposition can produce hazardous oxides of carbon and nitrogen.[3][4] Therefore, it is crucial to handle this compound with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Core Principles of Disposal: A Self-Validating System
The fundamental principle of chemical waste disposal is the prevention of environmental contamination and ensuring the safety of all personnel. This is achieved through a system of containment, segregation, and proper labeling, which is then handled by a certified hazardous waste management provider. Under no circumstances should this compound or its associated waste be disposed of down the drain. [3][5][6]
The following table summarizes the key disposal parameters for different forms of this compound waste:
| Waste Form | Disposal Container | Key Handling Procedures |
| Unused or Expired Solid | Clearly labeled, sealed container for solid chemical waste. | Segregate from other chemical waste streams. Ensure the container is compatible with the chemical. |
| Contaminated Labware (e.g., weighing boats, spatulas) | Designated solid waste container. | Scrape off as much solid residue as possible into the solid waste container before disposing of the labware. |
| Solutions from Peptide Synthesis (e.g., in DMF, NMP) | Labeled, sealed container for liquid hazardous waste. | Do not mix with incompatible waste streams. The solvent dictates the primary hazard. |
| Resin with Attached Peptide | Labeled, sealed container for solid chemical waste. | Treat as solid chemical waste. |
| Empty Product Containers | Regular trash (after proper cleaning). | Triple rinse with a suitable solvent (e.g., acetone, methanol). Allow the container to dry completely. Deface the original label before disposal.[6] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and its associated waste streams.
1. Waste Identification and Segregation:
-
Solid Waste: This includes the pure compound, any spills cleaned up with absorbent materials, and contaminated disposable labware. These should be collected in a designated, properly labeled solid chemical waste container.[7][8]
-
Liquid Waste: In the context of its primary application in peptide synthesis, this compound is often part of a liquid waste stream.[1][2] This waste will contain solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP), as well as reagents used for Fmoc deprotection, such as piperidine.[9][10] This liquid waste is considered hazardous and must be collected in a separate, clearly labeled liquid hazardous waste container.[11][12] Never mix different types of chemical waste unless you are certain of their compatibility.[12]
2. Proper Labeling:
All waste containers must be accurately and clearly labeled.[12] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name of all components in the container (e.g., "this compound," "Dimethylformamide," "Piperidine")
-
The approximate percentage of each component
-
The date the waste was first added to the container
-
The name of the principal investigator or research group
3. Safe Storage:
Waste containers should be stored in a designated satellite accumulation area within the laboratory.[11] This area should be:
-
At or near the point of generation
-
Under the control of the laboratory personnel
-
Away from drains and sources of ignition
-
In secondary containment to prevent spills
4. Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of your hazardous waste.[6][11] They will provide guidance on specific institutional procedures and ensure that the waste is managed in compliance with all local, state, and federal regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical reagents, thereby upholding the highest standards of scientific integrity.
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-MeTyr(tBu)-OH. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Tyrosine. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 73, pp. 17-25). Humana Press.
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
- Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis.
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
Fields, G. B. (2025, August 10). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723935, O-Methyl-L-Tyrosine. Retrieved from [Link]
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Mastering the Safe Handling of Fmoc-N-methyl-O-methyl-L-tyrosine: A Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the synthesis of novel peptides is a cornerstone of innovation. Fmoc-N-methyl-O-methyl-L-tyrosine is a valuable building block in this process, enabling the creation of complex and targeted therapeutics. However, like any fine chemical, its safe handling is paramount to protect personnel from potential hazards and ensure the integrity of research. This guide provides a detailed, experience-driven approach to selecting and using Personal Protective Equipment (PPE) when working with this compound, moving beyond a simple checklist to explain the rationale behind each critical safety measure.
Understanding the Risks: More Than Just a Powder
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, the prudent approach is to treat it with the caution afforded to similar chemical structures, such as N-Fmoc-N-methyl-O-tert-butyl-L-tyrosine. An SDS for this related compound indicates potential health effects including respiratory tract irritation if inhaled.[1] As a fine powder, the primary risks associated with this compound are inhalation of airborne particles and inadvertent skin or eye contact.[2][3] Therefore, a comprehensive PPE strategy must focus on creating a reliable barrier against these exposure routes.
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their workers to minimize exposure to various hazards.[4] For laboratory work with hazardous chemicals, a written Chemical Hygiene Plan is required, which outlines specific protective measures.[5]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE should always be informed by a risk assessment of the specific procedures being performed.[2] Handling larger quantities or performing actions that could generate dust will necessitate a higher level of protection.
| Task / Scenario | Minimum PPE Requirement | Recommended PPE for Enhanced Safety |
| Weighing and Aliquoting (Solid) | Nitrile Gloves (double-gloved), Safety Glasses with Side Shields, Lab Coat | Nitrile Gloves (double-gloved), Chemical Splash Goggles, Lab Coat, N95 Respirator |
| Solution Preparation | Nitrile Gloves (double-gloved), Safety Glasses with Side Shields, Lab Coat | Chemical-Resistant Gloves (see below), Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron over Lab Coat |
| Solid-Phase Peptide Synthesis (SPPS) | Chemical-Resistant Gloves, Safety Glasses with Side Shields, Lab Coat | Chemical-Resistant Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron over Lab Coat, Work within a Fume Hood |
| Waste Disposal | Nitrile Gloves, Safety Glasses, Lab Coat | Chemical-Resistant Gloves, Chemical Splash Goggles, Lab Coat |
Respiratory Protection: A Critical Barrier
Fine chemical powders can easily become airborne, posing a significant inhalation hazard.[2] The use of respiratory protection is crucial, especially when handling the solid compound outside of a certified chemical fume hood.
-
N95 Respirator: For routine weighing and handling of small quantities, a properly fit-tested N95 respirator will provide adequate protection against airborne particulates.
-
Higher-Level Protection: For larger quantities or in situations with significant dust generation, a half-mask or full-face respirator with P100 filters may be necessary.[1]
Eye and Face Protection: Shielding from Splashes and Dust
Protecting the eyes from both airborne powder and potential splashes of solutions is non-negotiable.
-
Safety Glasses with Side Shields: These provide a basic level of protection and are suitable for low-risk activities.
-
Chemical Splash Goggles: Goggles that form a seal around the eyes are recommended when preparing solutions or performing any task with a risk of splashing.[6]
-
Face Shield: When handling larger volumes of solvents or during procedures with a higher splash potential, a face shield should be worn in conjunction with safety goggles for maximum protection.
Hand Protection: Choosing the Right Gloves
Standard laboratory gloves may not offer sufficient protection against the solvents commonly used with Fmoc-protected amino acids. The choice of glove material is critical and should be based on chemical compatibility.[7]
-
Nitrile Gloves: Suitable for handling the solid powder and for protection against incidental splashes of many common laboratory solvents. Double-gloving is recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.
-
Chemical-Resistant Gloves: When working with solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), which are frequently used in peptide synthesis, more robust gloves are required.[8]
Always consult a glove compatibility chart from the manufacturer for the specific chemicals you are using.[10]
Protective Clothing: Your Last Line of Defense
-
Lab Coat: A standard lab coat should be worn at all times to protect skin and personal clothing from contamination.
-
Chemical-Resistant Apron: When preparing solutions or handling larger quantities of solvents, a chemical-resistant apron worn over the lab coat provides an additional barrier.
-
Full Body Protection: In scenarios with a high risk of significant splashes or exposure, disposable coveralls (e.g., Tyvek) may be appropriate.[1]
Operational and Disposal Plans
Donning and Doffing PPE: A Step-by-Step Protocol
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on your protective clothing first.
-
Respirator: If required, perform a seal check to ensure it is fitted correctly.
-
Eye and Face Protection: Put on your goggles and/or face shield.
-
Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove the outer pair if double-gloved. Then remove the inner pair by peeling them off from the cuff, turning them inside out.
-
Lab Coat/Apron: Remove by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Face Shield/Goggles: Remove by handling the strap, avoiding touching the front surface.
-
Respirator: Remove without touching the front of the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
All disposable PPE that has come into contact with this compound or its solutions should be considered chemical waste.
-
Gloves, Respirators, and other disposable items: Place in a designated, sealed waste bag for chemical waste.
-
Empty Chemical Containers: Triple rinse with an appropriate solvent (e.g., acetone or methanol), collect the rinsate as hazardous waste, and then dispose of the container according to your institution's guidelines.
-
Contaminated Solutions: Collect all waste solutions in a properly labeled hazardous waste container. Never pour chemical waste down the drain.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection workflow based on laboratory task.
By adhering to these rigorous PPE protocols, researchers can confidently handle this compound, ensuring personal safety and the integrity of their groundbreaking work. This commitment to a culture of safety is the foundation of successful and responsible scientific advancement.
References
-
OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (2017). PPE for Hazardous Materials Incidents: A Selection Guide (84-114). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, Princeton University. Retrieved from [Link]
- Fields, G. B. (Ed.). (2025). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 35). Humana Press. (Simulated reference, as the original is a book chapter)
- AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-MeTyr(tBu)-OH. Retrieved from a simulated search, as the direct document is not publicly available through the search tool.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
National Safety Compliance. (2022). Powder Coating Safety and Regulations. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]
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De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
- J. H. J. M. de Lussanet, et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
-
BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). Personal Protective Equipment. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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-
Formaspace. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
- Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
